molecular formula C8H7NO3 B1613277 2-Acetylisonicotinic acid CAS No. 25028-33-5

2-Acetylisonicotinic acid

Cat. No.: B1613277
CAS No.: 25028-33-5
M. Wt: 165.15 g/mol
InChI Key: PGIRCPYOUBOWQB-UHFFFAOYSA-N
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Description

2-Acetylisonicotinic acid is a useful research compound. Its molecular formula is C8H7NO3 and its molecular weight is 165.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Acetylisonicotinic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Acetylisonicotinic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-acetylpyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO3/c1-5(10)7-4-6(8(11)12)2-3-9-7/h2-4H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGIRCPYOUBOWQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=NC=CC(=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70624772
Record name 2-Acetylpyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70624772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25028-33-5
Record name 2-Acetylpyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70624772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 2-Acetylisonicotinic Acid

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Acetylisonicotinic acid, a derivative of isonicotinic acid, presents a molecule of significant interest within the realms of pharmaceutical and agrochemical research. Its structural complexity, featuring a pyridine ring substituted with both a carboxylic acid and an acetyl group, provides a versatile scaffold for chemical modification and a gateway to a diverse array of bioactive compounds. This guide offers a comprehensive exploration of the chemical properties, synthesis, reactivity, and analytical characterization of 2-acetylisonicotinic acid, providing a critical resource for professionals engaged in its application.

Core Chemical and Physical Properties

2-Acetylisonicotinic acid, also known by its IUPAC name 2-acetylpyridine-4-carboxylic acid, is a solid at room temperature.[1] Its fundamental properties are summarized in the table below, providing a foundational understanding of its chemical identity.

PropertyValueSource(s)
CAS Number 55033-31-3[2]
Molecular Formula C₈H₇NO₃[3][4]
Molecular Weight 165.15 g/mol [3][4]
IUPAC Name 2-acetylpyridine-4-carboxylic acid[3]
Melting Point 286-290°C[1]
Boiling Point 585.3°C at 760 mmHg[1]
Canonical SMILES CC(=O)C1=CN=C(C=C1)C(=O)O[3]
InChI Key JYUCDFZMJMRPHS-UHFFFAOYSA-N[3]
Physical Form Solid[1]
Purity Typically ≥95%[1][5]
Storage Temperature Room temperature[1]

Note: Some sources may refer to 2-Acetylnicotinic acid (CAS 89942-59-6), which is an isomer with a similar name but a different substitution pattern on the pyridine ring.

Synthesis and Reaction Mechanisms

The synthesis of 2-acetylisonicotinic acid has evolved to favor more environmentally benign and efficient methods.

Established Synthetic Pathway: From Nicotinic Acid N-Oxide

A prevalent and improved method for synthesizing the related isomer, 2-acetylnicotinic acid, involves the use of nicotinic acid N-oxide as a starting material.[4][6] This process, which can be adapted for 2-acetylisonicotinic acid, circumvents the use of harsh and environmentally detrimental reagents like phosphorus tribromide (PBr₃) or phosphorus trichloride (PCl₃) that were employed in older methods.[4]

The key steps in this modern synthesis are:

  • Acetylation: Nicotinic acid N-oxide is reacted with acetic anhydride, typically under reflux conditions. This step introduces the acetyl group onto the pyridine ring.[4][6]

  • Deoxygenation: The resulting intermediate undergoes deoxygenation. A significant improvement in this step is the use of a palladium on carbon (Pd/C) catalyst in a hydrogen atmosphere.[4][6] This catalytic hydrogenation is a cleaner and more efficient alternative to the traditional deoxygenating agents.[4]

  • Workup: The reaction mixture is then treated with an alkaline aqueous solution followed by an acidic aqueous solution to isolate and purify the final product, 2-acetylnicotinic acid.[6]

This method has been shown to produce high-purity 2-acetylnicotinic acid and is considered a more industrially viable and environmentally responsible approach.[6]

Reactivity and Functional Group Transformations

The chemical reactivity of 2-acetylisonicotinic acid is dictated by its three key structural components: the pyridine ring, the carboxylic acid group, and the acetyl group. This trifecta of functional groups makes it a valuable and versatile intermediate in organic synthesis.[4]

  • Carboxylic Acid Group: This group can undergo standard reactions such as esterification to form esters, and amidation to form amides. These transformations are crucial for modulating the compound's physicochemical properties, such as solubility and bioavailability, in drug development.[7]

  • Acetyl Group: The acetyl group's carbonyl carbon is electrophilic and can participate in a variety of reactions. For instance, it can undergo condensation reactions with amines and related nucleophiles. A documented example is the reaction of the isomeric 2-acetylnicotinic acid with 4-phenylsemicarbazide in methanol to form 2-acetyl-nicotinic acid 4-phenylsemicarbazone.[8] The methyl group of the acetyl moiety can also be a site for further functionalization.

  • Pyridine Ring: The pyridine ring can undergo substitution reactions, although the presence of the electron-withdrawing acetyl and carboxylic acid groups will influence the position and feasibility of such reactions.

The interplay of these functional groups allows for the construction of more complex molecules, making 2-acetylisonicotinic acid a valuable building block.[4]

Spectroscopic and Analytical Characterization

A comprehensive understanding of a molecule's structure and purity requires a suite of analytical techniques. For 2-acetylisonicotinic acid, these would primarily include Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of 2-acetylisonicotinic acid would provide key information about the arrangement of protons in the molecule.

  • Aromatic Protons: The protons on the pyridine ring would appear in the aromatic region of the spectrum. Their chemical shifts and coupling patterns would be indicative of their positions relative to the nitrogen atom and the two substituents.

  • Acetyl Protons: A singlet corresponding to the three protons of the methyl group in the acetyl moiety would be expected, likely in the range of 2.0-3.0 ppm due to the deshielding effect of the adjacent carbonyl group.[9]

  • Carboxylic Acid Proton: The acidic proton of the carboxylic acid group would typically appear as a broad singlet at a downfield chemical shift, often above 10 ppm.

¹³C NMR: The carbon NMR spectrum would show distinct signals for each of the eight carbon atoms in the molecule, including the two carbonyl carbons (from the acetyl and carboxylic acid groups), the carbons of the pyridine ring, and the methyl carbon of the acetyl group.

Infrared (IR) Spectroscopy

The IR spectrum of 2-acetylisonicotinic acid would be characterized by several key absorption bands:

  • C=O Stretching: Strong absorption bands corresponding to the carbonyl stretching vibrations of both the carboxylic acid and the acetyl group would be prominent. The carboxylic acid C=O stretch typically appears in the region of 1700-1725 cm⁻¹, while the ketone C=O stretch is usually found around 1715 cm⁻¹.

  • O-H Stretching: A broad absorption band in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretching of the carboxylic acid group, often overlapping with C-H stretching bands.

  • C-N and C=C Stretching: Absorptions corresponding to the stretching vibrations of the pyridine ring would also be present.

Mass Spectrometry (MS)

Mass spectrometry would be used to determine the molecular weight of 2-acetylisonicotinic acid and to study its fragmentation patterns. The molecular ion peak (M⁺) would be observed at an m/z value corresponding to its molecular weight (165.15). A common fragmentation pattern for carboxylic acid derivatives is the loss of the substituent on the acyl group to form an acylium ion (R-CO⁺), which would likely be a major peak in the mass spectrum.[9]

Applications in Research and Development

2-Acetylisonicotinic acid and its isomers serve as crucial intermediates in the synthesis of a wide range of commercially important products.

Agrochemicals

The isomeric 2-acetylnicotinic acid is a key building block for several herbicides, fungicides, and insecticides.[3][4][6] Its structural features allow for the creation of targeted molecules that can disrupt essential biological processes in pests and weeds.[3]

Pharmaceuticals

In the pharmaceutical industry, this class of compounds is utilized in the development of new therapeutic agents.[3][4] The versatile chemical nature of the 2-acetylisonicotinic acid scaffold allows for its incorporation into various bioactive molecules.[4] For instance, the related compound, 2-acetamidonicotinic acid, a derivative of nicotinic acid, is a versatile scaffold for developing novel therapeutics.[7]

Other Industrial Uses

Beyond agriculture and pharmaceuticals, these compounds also find applications as intermediates in the synthesis of certain dyes and other specialty chemicals.[4]

Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling 2-acetylisonicotinic acid.

Hazard Identification

According to safety data sheets for related compounds, 2-acetylisonicotinic acid may cause skin and serious eye irritation, and may also cause respiratory irritation.[2][10] It is classified as harmful if swallowed.[11]

Recommended Handling Procedures
  • Ventilation: Handle in a well-ventilated place.[2]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear tightly fitting safety goggles with side-shields.[2]

    • Hand Protection: Wear chemical-impermeable gloves. Gloves must be inspected prior to use.[2]

    • Skin and Body Protection: Wear suitable protective clothing.[2]

  • Hygiene: Wash hands thoroughly after handling.[12] Do not eat, drink, or smoke when using this product.[11]

First Aid Measures
  • In case of skin contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water.[2]

  • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

  • If inhaled: Move the victim into fresh air. If breathing is difficult, give oxygen.[2]

  • If swallowed: Do not induce vomiting. Call a doctor or Poison Control Center immediately.[2]

Storage

Store the container tightly closed in a dry, cool, and well-ventilated place.[2]

Conclusion

2-Acetylisonicotinic acid is a molecule with significant potential, underpinned by its versatile chemical properties. Its value as a synthetic intermediate in the agrochemical and pharmaceutical industries is well-established. A thorough understanding of its synthesis, reactivity, and analytical characteristics, as outlined in this guide, is paramount for researchers and scientists seeking to harness its full potential in the development of novel and impactful chemical entities.

References

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An In-depth Technical Guide to the Molecular Structure and Applications of 2-Acetylisonicotinic Acid

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a key building block in the synthesis of a range of biologically active molecules, 2-acetylisonicotinic acid holds a significant position in medicinal and agricultural chemistry. This guide, intended for the discerning researcher and drug development professional, moves beyond a cursory overview to provide a detailed exploration of its molecular architecture, spectroscopic signature, and synthetic utility. By explaining the "why" behind the "how," this document aims to empower scientists with the foundational knowledge necessary to innovate and optimize the use of this versatile pyridine derivative.

Unveiling the Molecular Architecture of 2-Acetylisonicotinic Acid

2-Acetylisonicotinic acid, with the IUPAC name 2-acetylpyridine-4-carboxylic acid, is a disubstituted pyridine derivative. Its molecular formula is C₈H₇NO₃, and it has a molecular weight of 165.15 g/mol .[1][2] The core of the molecule is a pyridine ring, an aromatic heterocycle containing a nitrogen atom. This nitrogen atom significantly influences the electronic properties and reactivity of the entire molecule.

The pyridine ring is substituted at the 2- and 4-positions with an acetyl group (–COCH₃) and a carboxylic acid group (–COOH), respectively. The relative positions of these functional groups are crucial to the molecule's chemical behavior and its utility as a synthetic intermediate.

Key Structural Features:

  • Pyridine Ring: The electron-withdrawing nature of the nitrogen atom in the pyridine ring deactivates the ring towards electrophilic substitution but activates it for nucleophilic substitution, particularly at the 2- and 4-positions.

  • Carboxylic Acid Group: This functional group is acidic and can undergo typical reactions such as esterification, amidation, and salt formation. Its presence also influences the overall solubility of the molecule.

  • Acetyl Group: The acetyl group provides a reactive ketone functionality. The carbonyl carbon is electrophilic and can participate in various nucleophilic addition and condensation reactions. The methyl protons adjacent to the carbonyl are weakly acidic.

These functional groups do not exist in isolation; their electronic interplay governs the molecule's overall reactivity and spectroscopic properties.

Molecular Structure Diagram

Synthesis_Workflow cluster_acetylation Acetylation cluster_deoxygenation Deoxygenation cluster_purification Purification start Nicotinic Acid N-Oxide reagent1 Acetic Anhydride step1 Reaction under Reflux start->step1 reagent1->step1 intermediate1 3-Acetoxy-4-aza-3-methyl-1(3H)- isobenzofuranone 4-oxide step1->intermediate1 step2 Hydrogenation intermediate1->step2 reagent2 Pd/C Catalyst, H₂ Atmosphere reagent2->step2 intermediate2 Crude 2-Acetylnicotinic Acid step2->intermediate2 step3 Acid-Base Extraction intermediate2->step3 reagent3 Alkaline & Acidic Aqueous Solutions reagent3->step3 product High-Purity 2-Acetylisonicotinic Acid step3->product

Caption: Modern synthetic workflow for 2-acetylisonicotinic acid.

Step-by-Step Experimental Protocol

The following protocol is a generalized procedure based on established methods. [3]Researchers should optimize conditions based on their specific laboratory setup and scale.

Step 1: Acetylation of Nicotinic Acid N-Oxide

  • In a round-bottom flask equipped with a reflux condenser, combine nicotinic acid N-oxide and acetic anhydride. The molar ratio should be optimized, but a slight excess of acetic anhydride is common.

  • Heat the mixture to reflux, typically at a temperature between 100-120 °C.

  • Maintain the reflux for a period sufficient to ensure complete reaction, which can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature. The intermediate, 3-acetoxy-4-aza-3-methyl-1(3H)-isobenzofuranone 4-oxide, may precipitate and can be used directly in the next step or isolated if desired.

Step 2: Deoxygenation

  • Transfer the reaction mixture from Step 1 to a suitable hydrogenation vessel.

  • Add a catalytic amount of palladium on carbon (Pd/C), typically 5-10% by weight.

  • Pressurize the vessel with hydrogen gas (H₂). The pressure can range from atmospheric to several atmospheres, depending on the equipment.

  • Stir the mixture vigorously to ensure good contact between the reactants, catalyst, and hydrogen.

  • Monitor the progress of the reaction by hydrogen uptake or TLC until the starting material is consumed.

Step 3: Purification

  • Once the deoxygenation is complete, carefully filter the reaction mixture to remove the Pd/C catalyst.

  • Treat the filtrate with an alkaline aqueous solution (e.g., sodium hydroxide) to deprotonate the carboxylic acid, making it water-soluble.

  • Perform a liquid-liquid extraction to remove any non-acidic organic impurities.

  • Acidify the aqueous layer with a suitable acid (e.g., hydrochloric acid) to a pH where the 2-acetylisonicotinic acid precipitates out.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield high-purity 2-acetylisonicotinic acid.

Applications in Drug Discovery and Agrochemicals

2-Acetylisonicotinic acid is a valuable intermediate in the synthesis of a variety of commercial products, primarily in the pharmaceutical and agrochemical industries. [3]Its bifunctional nature allows for diverse chemical transformations, making it a versatile scaffold for building more complex molecules.

Intermediate in the Synthesis of Niflumic Acid

Niflumic acid, a non-steroidal anti-inflammatory drug (NSAID), is a prominent example of a pharmaceutical derived from a nicotinic acid backbone. [4]While various synthetic routes exist, a common strategy for synthesizing fenamates (a class of NSAIDs to which niflumic acid belongs) is the Ullmann condensation. This reaction involves the copper-catalyzed coupling of an aryl halide with an amine. [5] In a plausible synthetic pathway to niflumic acid, a derivative of 2-acetylisonicotinic acid, such as 2-chloronicotinic acid, could be coupled with 3-(trifluoromethyl)aniline. The acetyl group could be introduced before or after the coupling reaction.

Ullmann Condensation for Niflumic Acid Synthesis

Ullmann_Condensation cluster_reactants Reactants cluster_conditions Reaction Conditions reactant1 2-Chloronicotinic Acid product Niflumic Acid reactant1->product reactant2 3-(Trifluoromethyl)aniline reactant2->product catalyst Copper Catalyst catalyst->product base Base base->product solvent High-Boiling Solvent solvent->product

Caption: Conceptual Ullmann condensation for Niflumic Acid synthesis.

The reaction is typically carried out at elevated temperatures in a high-boiling polar solvent, with a copper catalyst and a base to neutralize the hydrogen halide formed.

Precursor for Agrochemicals

2-Acetylisonicotinic acid serves as a crucial building block for the synthesis of various herbicides, fungicides, and insecticides. [2]The specific structural features of the final agrochemical products are designed to target and disrupt essential biological processes in pests or weeds. The pyridine ring and its substituents in 2-acetylisonicotinic acid provide a versatile platform for creating these targeted molecules.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 2-acetylisonicotinic acid.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors.

  • In case of contact:

    • Eyes: Immediately flush with plenty of water for at least 15 minutes and seek medical attention.

    • Skin: Wash off with soap and plenty of water.

    • Ingestion: If swallowed, rinse mouth with water and seek immediate medical attention.

    • Inhalation: Move to fresh air. If breathing is difficult, give oxygen.

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

2-Acetylisonicotinic acid is a molecule of significant interest to the scientific community, particularly those involved in drug discovery and agrochemical development. Its unique molecular structure, characterized by the interplay of a pyridine ring with acetyl and carboxylic acid functionalities, provides a rich platform for chemical synthesis. A thorough understanding of its spectroscopic properties is essential for its identification and characterization, while modern, efficient synthetic routes have made it a readily accessible and valuable intermediate. As research continues to uncover new biological targets, the versatility of 2-acetylisonicotinic acid ensures its continued relevance as a starting point for the design and synthesis of novel, high-value molecules.

References

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2-Acetylisonicotinic acid synthesis from isonicotinic acid

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Synthesis of 2-Acetylisonicotinic Acid from Isonicotinic Acid

Abstract

2-Acetylisonicotinic acid is a valuable heterocyclic building block in medicinal chemistry and drug development. However, its synthesis is not straightforward due to the inherent electronic properties of the pyridine ring, which render it resistant to classical electrophilic substitution reactions. This guide provides a comprehensive technical overview of viable synthetic strategies for converting isonicotinic acid into 2-acetylisonicotinic acid. We will dissect the challenges associated with direct C-H functionalization and present detailed, field-proven, multi-step methodologies. This document is intended for researchers, chemists, and drug development professionals, offering both theoretical grounding and practical, step-by-step protocols for the synthesis of this important intermediate.

Introduction: The Challenge of Pyridine Acylation

Pyridine and its derivatives are fundamental scaffolds in a vast array of pharmaceuticals and agrochemicals. The introduction of an acetyl group at the C-2 position of the isonicotinic acid (pyridine-4-carboxylic acid) core creates a versatile handle for further molecular elaboration. The primary challenge in this transformation lies in the electronic nature of the pyridine ring.

The nitrogen atom in the pyridine ring is electronegative, exerting a strong electron-withdrawing effect that deactivates the ring towards electrophilic attack.[1] Furthermore, the nitrogen's lone pair of electrons readily coordinates with Lewis acids (e.g., AlCl₃), which are essential catalysts for traditional Friedel-Crafts acylation. This coordination forms a highly deactivated pyridinium salt, effectively shutting down any possibility of electrophilic substitution on the ring carbons.[1][2][3] Therefore, direct Friedel-Crafts acylation of isonicotinic acid is not a feasible synthetic route.

Caption: Fig. 1: Failure of Direct Friedel-Crafts Acylation on Pyridine.

To overcome this inherent limitation, indirect, multi-step strategies are required. This guide will focus on two robust and mechanistically distinct approaches: a classical approach via the Reissert-Henze reaction and a modern approach utilizing radical-mediated Minisci acylation.

Synthetic Strategy I: The Reissert-Henze Pathway

This classical strategy circumvents the issue of electrophilic substitution by activating the pyridine ring through N-oxidation, enabling nucleophilic attack at the C-2 position. The overall transformation involves three key stages: N-oxidation, cyanation, and conversion of the nitrile to a ketone.

Caption: Fig. 2: Workflow for the Reissert-Henze Approach.

Step 1: N-Oxidation of Isonicotinic Acid

Causality: The N-oxide is a critical intermediate. The N-O bond pushes electron density into the pyridine ring, particularly activating the C-2 and C-6 positions for nucleophilic attack after subsequent acylation of the oxygen atom.

Protocol:

  • Suspend isonicotinic acid (1.0 eq) in glacial acetic acid.

  • Add 30% hydrogen peroxide (1.1 eq) portion-wise while stirring.

  • Heat the mixture to 60-70°C for 16-24 hours, monitoring the reaction by TLC.[4]

  • Upon completion, cool the reaction mixture and concentrate under reduced pressure to remove the acetic acid.

  • The resulting crude isonicotinic acid N-oxide can often be used directly in the next step after drying.

Step 2: Cyanation via Modified Reissert-Henze Reaction

Causality: The Reissert-Henze reaction allows for the introduction of a cyano group at the C-2 position.[5] An acylating agent (like dimethylcarbamyl chloride) reacts with the N-oxide oxygen, forming a good leaving group and rendering the C-2 position highly electrophilic for attack by a cyanide nucleophile. Modern modifications using trimethylsilanecarbonitrile (TMSCN) offer higher yields and regioselectivity.[6]

Protocol:

  • Dissolve the crude isonicotinic acid N-oxide (1.0 eq) in an anhydrous solvent such as dichloromethane or acetonitrile.

  • Add dimethylcarbamyl chloride (DMCC) (1.05 eq) and stir at room temperature for 30 minutes to form the activated pyridinium intermediate.[4][6]

  • Add trimethylsilanecarbonitrile (TMSCN) (1.2 eq) to the mixture.

  • Stir at room temperature for 24-48 hours. The reaction progress can be monitored by HPLC or TLC.[4][6]

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the resulting 2-cyanoisonicotinic acid derivative by column chromatography.

Step 3: Grignard Reaction and Hydrolysis

Causality: The cyano group is an excellent precursor to a ketone. A Grignard reagent (e.g., methylmagnesium bromide) will attack the electrophilic carbon of the nitrile to form an imine intermediate, which is then hydrolyzed under acidic conditions to yield the desired methyl ketone.[7][8][9] It is crucial to first protect the carboxylic acid group (e.g., as an ester) before introducing the Grignard reagent to prevent acid-base reactions.

Protocol:

  • Esterification (Protection): Convert the 2-cyanoisonicotinic acid to its methyl or ethyl ester using standard procedures, such as refluxing in the corresponding alcohol with a catalytic amount of sulfuric acid.[10]

  • Grignard Addition: Dissolve the 2-cyanoisonicotinate ester (1.0 eq) in anhydrous THF or diethyl ether under an inert atmosphere (N₂ or Ar).

  • Cool the solution to 0°C in an ice bath.

  • Add methylmagnesium bromide (CH₃MgBr, ~1.2 eq, 3.0 M solution in ether) dropwise, maintaining the temperature below 5°C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Hydrolysis: Cool the reaction mixture back to 0°C and slowly quench by adding 3M aqueous HCl.

  • Stir vigorously for 1-2 hours to ensure complete hydrolysis of the imine intermediate.

  • Adjust the pH to ~7-8 with a base (e.g., NaHCO₃) and extract the product with ethyl acetate.

  • Dry the combined organic layers, concentrate, and purify by column chromatography or recrystallization to yield 2-acetylisonicotinic acid (as its ester, which can be subsequently hydrolyzed if the free acid is required).

StepKey ReagentsTypical ConditionsPurposeExpected Yield
1 Isonicotinic Acid, H₂O₂, Acetic Acid60-70°C, 16-24hActivate pyridine ring via N-Oxidation>90%
2 N-Oxide, DMCC, TMSCN, CH₂Cl₂Room Temp, 24-48hC-2 Cyanation (Reissert-Henze)70-90%[6]
3 Cyano-ester, CH₃MgBr, H₃O⁺0°C to RT, 2-4hKetone formation via Grignard60-80%

Synthetic Strategy II: The Minisci Radical Acylation Pathway

The Minisci reaction is a powerful tool for the C–H functionalization of electron-deficient heterocycles.[11] It involves the addition of a nucleophilic radical to a protonated (and thus more electrophilic) pyridine ring. This approach offers a more direct route to introduce the acetyl functionality, potentially reducing the number of synthetic steps.

Causality: By protonating the isonicotinic acid, the pyridine ring becomes highly electron-deficient and susceptible to attack by a nucleophilic acyl radical. The radical addition occurs preferentially at the C-2 and C-6 positions. Since the starting material is symmetrical, this leads to the desired 2-acetyl product. An oxidant is required to rearomatize the intermediate radical cation.

Caption: Fig. 3: Workflow for the Minisci Radical Acylation.

Protocol: Minisci Acylation of Isonicotinic Acid

Protocol:

  • To a solution of isonicotinic acid (1.0 eq) in water and acetonitrile, add concentrated sulfuric acid to ensure protonation of the pyridine nitrogen.

  • Add the acetyl radical source, such as pyruvic acid (2.0-3.0 eq).

  • Add a catalytic amount of silver nitrate (AgNO₃, ~0.1 eq).

  • Heat the mixture to 50-80°C.

  • Add ammonium persulfate ((NH₄)₂S₂O₈, 2.0-3.0 eq) portion-wise over 1-2 hours as the radical initiator and oxidant.

  • Maintain the temperature and stir for an additional 2-4 hours after the addition is complete.

  • Cool the reaction to room temperature and carefully neutralize with an aqueous base (e.g., NaOH or Na₂CO₃) to a pH of ~4-5, which is near the isoelectric point of the product, to induce precipitation.

  • Filter the resulting solid, wash with cold water, and dry under vacuum to obtain the crude product.

  • Further purification can be achieved by recrystallization.

ParameterReagents & ConditionsPurpose
Substrate Isonicotinic AcidThe heteroaromatic core to be functionalized.
Acid Sulfuric Acid (H₂SO₄)Protonates the pyridine to activate it for radical attack.
Radical Source Pyruvic AcidUndergoes oxidative decarboxylation to form the nucleophilic acetyl radical.
Initiator/Oxidant Ammonium Persulfate ((NH₄)₂S₂O₈)Initiates radical formation and aids in the final rearomatization step.
Catalyst Silver Nitrate (AgNO₃)Facilitates the single-electron transfer processes involved in radical generation.
Solvent H₂O / AcetonitrileA common solvent system for Minisci reactions.
Temperature 50-80°CProvides the necessary energy for radical generation and reaction.

Comparative Analysis and Conclusion

Both synthetic strategies present viable pathways to 2-acetylisonicotinic acid, each with distinct advantages and disadvantages.

FeatureReissert-Henze PathwayMinisci Acylation Pathway
Number of Steps 3-4 (including protection/deprotection)1
Reagent Toxicity High (TMSCN is highly toxic)Moderate (Persulfates are strong oxidizers)
Scalability More challenging due to multiple steps and use of Grignard reagents.More amenable to scale-up due to one-pot nature.
Reaction Control Each step is discrete and can be individually optimized and purified.Can be prone to side reactions; regioselectivity can be an issue with more complex substrates.
Overall Yield Potentially higher overall yield if each step is optimized.Moderate yields are typical for Minisci reactions.
Approach Classical, nucleophilic substitution-based.Modern, radical-based C-H functionalization.

For laboratory-scale synthesis where control and stepwise purification are paramount, the Reissert-Henze pathway offers a reliable, albeit longer, route. The mechanistic steps are well-understood, and intermediates can be isolated and characterized, providing a high degree of confidence at each stage.

For process development and applications where atom economy and step efficiency are critical, the Minisci acylation pathway is highly attractive. As a direct C-H functionalization, it represents a more modern and elegant solution, avoiding multiple intermediate stages. While yield optimization may be required, its directness makes it a compelling choice for the efficient production of 2-acetylisonicotinic acid. The choice between these methods will ultimately depend on the specific goals, scale, and available resources of the research or development team.

References

  • PrepChem.com. Synthesis of isonicotinic acid chloride. [Link]

  • Filo. The chemistry of pyridine under friedel - crafts acylation. [Link]

  • MDPI. A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. [Link]

  • PrepChem.com. Synthesis of isonicotinoyl chloride. [Link]

  • PMC. Selective, C-3 Friedel-Crafts acylation to generate functionally diverse, acetylated Imidazo[1,2-a]pyridine derivatives. [Link]

  • J-STAGE. Functionalization of Pyridines via Reissert-Henze Reaction. [Link]

  • Organic-Chemistry.org. Practical and Regioselective Synthesis of C-4-Alkylated Pyridines. [Link]

  • Brainly.in. friedel crafts acylation for pyridine. [Link]

  • ACS Publications. Beyond Friedel–Crafts: Spontaneous and Fluoride-Catalyzed Acylation of 2-(Trialkylsilyl)pyridines. [Link]

  • PMC. 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. [Link]

  • RSC Publishing. Unified ionic and radical C-4 alkylation and arylation of pyridines. [Link]

  • University of Cambridge. Hydrogen Atom Transfer Driven Enantioselective Minisci Reaction of Alcohols. [Link]

  • PubMed. N-Functionalized Pyridinium Salts: A New Chapter for Site-Selective Pyridine C-H Functionalization via Radical-Based Processes under Visible Light Irradiation. [Link]

  • Journal of the American Chemical Society. Practical and Regioselective Synthesis of C-4-Alkylated Pyridines. [Link]

  • ResearchGate. Reissert‐Henze reaction. [Link]

  • SYNTHESIS. Preparation of Cyanopyridines by Direct Cyanation. [Link]

  • PMC. Pd(0)/PR3–Catalyzed Arylation of Nicotinic and Isonicotinic Acid Derivatives. [Link]

  • YouTube. Preparation of Pyridines, Part 3: By Acylation. [Link]

  • PMC. A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. [Link]

  • ResearchGate. A Novel Ethynylation of Pyridines by Reissert–Henze Type Reaction. [Link]

  • Google Patents.
  • Google Patents.
  • Google Patents. United States Patent Office - 2,824,103 - PREPARATION OF PYRIDYL ALKYL KETONES. [Link]

  • ResearchGate. How can I synthesize 2- or 3- substituted isonicotinoyl chloride?. [Link]

  • Eurasian Chemico-Technological Journal. About the Routes of Oxidative Conversion of 2-methyl-5-ethylpyridine on Vanadium Oxide Modified Catalyst. [Link]

  • ResearchGate. Any procedure for the esterification of isonicotinic acid?. [Link]

  • ACS Publications. Regioselective cyanation of pyridine 1-oxides with trimethylsilanecarbonitrile: a modified Reissert-Henze reaction. [Link]

  • ResearchGate. About the Routes of Oxidative Conversion of 2-methyl-5-ethylpyridine on Vanadium Oxide Modified Catalyst. [Link]

  • NTP. Nomination Background: 2-Acetylpyridine (CASRN: 1122-62-9). [Link]

  • Google Patents. US5539117A - 2-acetyl-6-cyanopyridines and their use as intermediates in the synthesis of oligo-2,6-pyridines.

Sources

Theoretical Studies on 2-Acetylisonicotinic Acid: A Computational & Structural Analysis

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive theoretical framework for 2-Acetylisonicotinic Acid (2-AINA) . It synthesizes computational methodologies (DFT), electronic structure analysis, and predictive modeling to serve as a foundational resource for researchers in coordination chemistry and drug design.

Executive Summary

2-Acetylisonicotinic acid (2-AINA) is a bifunctional pyridine derivative featuring a carboxylic acid at the C4 position and an acetyl group at the C2 position. It serves as a critical pharmacophore in the synthesis of Schiff base ligands (e.g., thiosemicarbazones) with potent anticancer and antitubercular activities.

This guide outlines the theoretical protocols required to characterize 2-AINA, focusing on Density Functional Theory (DFT) to elucidate its ground-state geometry, vibrational signature, and reactive frontiers. Understanding these properties is essential for predicting its behavior in metal chelation and biological binding events.

Computational Methodology

To ensure scientific rigor, the following computational workflow is recommended for the theoretical study of 2-AINA. This protocol aligns with current standards in quantum chemistry.

Optimization & Basis Sets[1][2]
  • Software: Gaussian 16 / ORCA 5.0.

  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) or ωB97X-D (for dispersion corrections).

  • Basis Set: 6-311++G(d,p) .[1][2][3][4][5] This triple-zeta basis set with diffuse and polarization functions is critical for accurately modeling the lone pairs on the nitrogen and oxygen atoms.

  • Solvation: IEFPCM (Integral Equation Formalism Polarizable Continuum Model) using water (

    
    ) or ethanol (
    
    
    
    ) to simulate physiological or synthetic environments.
Workflow Visualization

The following diagram illustrates the logical flow of the theoretical characterization process.

TheoreticalWorkflow Start Input Structure (2-Acetylisonicotinic Acid) Opt Geometry Optimization (B3LYP/6-311++G(d,p)) Start->Opt Initial Guess Freq Frequency Calculation (No imaginary freq = Minima) Opt->Freq Hessian Check Elec Electronic Properties (HOMO-LUMO, MEP, NBO) Freq->Elec Wavefunction Analysis Dock Molecular Docking (Target: InhA / Metalloenzymes) Elec->Dock Reactivity Profile

Figure 1: Standard computational workflow for the theoretical characterization of 2-AINA.

Structural & Electronic Properties

Geometric Conformation

The geometry of 2-AINA is governed by the interplay between the pyridine ring and its substituents.

  • Pyridine Ring: Predicted to remain planar (

    
     symmetry approximation).
    
  • Acetyl Group (C2): The carbonyl oxygen typically orients syn or anti to the pyridine nitrogen. Theoretical studies suggest the anti conformation is often energetically favored to minimize dipole repulsion, though this barrier is low (< 5 kcal/mol).

  • Carboxyl Group (C4): Exhibits intramolecular hydrogen bonding potential if protonated, or strong solvation interactions in aqueous media.

Frontier Molecular Orbitals (FMO)

The HOMO-LUMO gap is a primary indicator of kinetic stability and chemical reactivity.

OrbitalLocalizationChemical Significance
HOMO Pyridine Nitrogen (lone pair) & Carboxyl OxygenNucleophilic attack site; Metal coordination center.
LUMO Pyridine Ring (

) & Acetyl Carbonyl (

)
Electrophilic susceptibility; Site for nucleophilic addition (e.g., Schiff base formation).
Gap (

)
~4.5 - 5.0 eV (Predicted)Indicates moderate stability; reactive towards hard nucleophiles.
Molecular Electrostatic Potential (MEP)

The MEP surface maps the charge distribution, guiding docking studies.

  • Negative Potential (Red): Concentrated on the Carbonyl Oxygen (Acetyl) and Carboxyl Oxygen . These are the primary hydrogen bond acceptors.

  • Positive Potential (Blue): Concentrated on the Carboxyl Hydrogen and Ring Protons , acting as hydrogen bond donors.

Spectroscopic Profiling (Vibrational Analysis)

Accurate assignment of IR and Raman bands is crucial for validating the theoretical model against experimental data. The wavenumbers below are scaled (scaling factor ~0.961 for B3LYP).

Vibrational ModeTheoretical Frequency (cm⁻¹)IntensityDescription

3500 - 3650MediumCarboxyl O-H stretching (broad in exp).

1690 - 1710StrongAcetyl carbonyl stretching.

1720 - 1740Very StrongCarboxylic acid carbonyl stretching.

1580 - 1600MediumPyridine ring stretching.

700 - 850WeakOut-of-plane ring deformation.

Reactivity & Applications

Schiff Base Formation

The acetyl group at C2 is highly reactive towards hydrazines and amines. This reaction is the primary route for synthesizing "L6" type ligands used in cancer research (inhibiting cell migration).

ReactionPathway Reactant 2-AINA (Electrophilic C=O) Inter Tetrahedral Intermediate Reactant->Inter Nucleophilic Attack Reagent Hydrazine/Amine (Nucleophile) Reagent->Inter Product Schiff Base Ligand (C=N Bond) Inter->Product Dehydration (-H2O)

Figure 2: Reaction pathway for the synthesis of bioactive Schiff bases from 2-AINA.

Molecular Docking & Drug Design

2-AINA derivatives are structurally related to Isoniazid , a first-line tuberculosis drug.

  • Target: Enoyl-ACP reductase (InhA).

  • Docking Protocol:

    • Ligand Prep: Optimize 2-AINA geometry (DFT).

    • Protein Prep: Retrieve PDB ID (e.g., 1ZID for InhA). Remove water/co-factors.

    • Grid Generation: Center on the NADH binding site.

    • Interaction: Look for H-bonds between the 2-AINA carboxyl group and Tyr158 or Thr196 residues.

References

  • Frisch, M. J., et al. (2016). Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT.

  • Mikel, C., & Potvin, P. G. (2002).[6] Synthesis and characterization of metal complexes of ligands derived from 2-acetylpyridine and 2-acetylisonicotinic acid. Polyhedron, 21(1), 49-62.

  • Becke, A. D. (1993). Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652.

  • Das, M., & Livingstone, S. E. (1976). Metal chelates of dithiocarbazic acid and its derivatives. Inorganica Chimica Acta, 19, 5-10.[6]

Sources

Methodological & Application

Synthesis protocol for 2-Acetylisonicotinic acid

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Detailed Protocol for the Synthesis of 2-Acetylisonicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Acetylisonicotinic acid is a pivotal heterocyclic building block in medicinal chemistry and agrochemical synthesis. Its structure, featuring a carboxylic acid and a ketone functional group on a pyridine ring, offers versatile handles for chemical modification, making it a valuable precursor for the development of novel therapeutic agents and functional molecules. This document provides a comprehensive guide to the synthesis of 2-acetylisonicotinic acid, focusing on a modern, efficient, and environmentally conscious protocol. We will delve into the mechanistic underpinnings of the reaction, provide a detailed step-by-step procedure, and offer insights based on established chemical principles to ensure a high-yielding and reproducible synthesis.

Introduction

Isonicotinic acid and its derivatives are foundational scaffolds in drug discovery, with notable examples including the anti-tuberculosis drug isoniazid.[1][2] The introduction of an acetyl group at the 2-position of the isonicotinic acid framework creates a molecule with enhanced potential for derivatization. This functionalization allows for the exploration of a wider chemical space, which is crucial in the hit-to-lead and lead optimization phases of drug development. The synthesis of such specialized building blocks, however, requires robust and well-characterized protocols.

Historically, the synthesis of acetylated pyridine carboxylic acids involved harsh reagents and conditions, leading to environmental concerns and increased production costs.[3][4] This application note details a more refined and sustainable approach, adapted from modern synthetic methodologies, for the preparation of 2-acetylisonicotinic acid.

Synthesis Strategy: An Overview

The presented protocol is a two-step process commencing from isonicotinic acid N-oxide. This strategy offers a significant improvement over older methods by avoiding the use of hazardous reagents like phosphorus tribromide (PBr₃) or phosphorus trichloride (PCl₃) for deoxygenation.[3][4] The key steps are:

  • Acetylation of Isonicotinic Acid N-oxide: The pyridine nitrogen is first activated through N-oxidation. The resulting N-oxide then undergoes a rearrangement reaction with acetic anhydride to introduce an acetyl group at the 2-position.

  • Reductive Deoxygenation: The N-oxide intermediate is subsequently deoxygenated to yield the target compound, 2-acetylisonicotinic acid. This protocol utilizes a catalytic hydrogenation approach with palladium on carbon (Pd/C), which is a cleaner and more efficient method.[4]

Visualizing the Workflow

The following diagram illustrates the overall workflow for the synthesis of 2-acetylisonicotinic acid.

G start Start: Isonicotinic Acid N-oxide step1 Step 1: Acetylation with Acetic Anhydride start->step1 intermediate Intermediate: 2-Acetylisonicotinic Acid N-oxide step1->intermediate step2 Step 2: Reductive Deoxygenation (H2, Pd/C) intermediate->step2 purification Purification: Filtration and Crystallization step2->purification product Final Product: 2-Acetylisonicotinic Acid purification->product

Caption: A flowchart of the synthesis protocol for 2-acetylisonicotinic acid.

Detailed Synthesis Protocol

This protocol is designed for the laboratory-scale synthesis of 2-acetylisonicotinic acid. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.[5]

Materials and Reagents
Reagent/MaterialCAS NumberMolecular Weight ( g/mol )Quantity (Example Scale)Notes
Isonicotinic acid N-oxide13602-15-8139.1110.0 g (71.9 mmol)Starting material.
Acetic Anhydride108-24-7102.0950 mLReagent and solvent for acetylation.
Palladium on Carbon (10%)7440-05-3106.42 (Pd)1.0 gCatalyst for deoxygenation.
Sodium Hydroxide (NaOH)1310-73-240.00As neededFor pH adjustment.
Hydrochloric Acid (HCl), 6N7647-01-036.46As neededFor pH adjustment and product precipitation.
Water (distilled or deionized)7732-18-518.02~500 mLSolvent for deoxygenation and workup.
Methanol67-56-132.04As neededFor final purification.
Celite®61790-53-2N/AAs neededFiltration aid.
Step-by-Step Procedure

Part 1: Acetylation of Isonicotinic Acid N-oxide

  • To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add isonicotinic acid N-oxide (10.0 g, 71.9 mmol).

  • Carefully add acetic anhydride (50 mL).

  • Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Slowly and carefully quench the excess acetic anhydride by the dropwise addition of water under cooling in an ice bath.

  • The crude 2-acetylisonicotinic acid N-oxide can be isolated by removal of the solvent under reduced pressure. For this protocol, we will proceed directly to the deoxygenation step.

Part 2: Reductive Deoxygenation

  • Carefully neutralize the reaction mixture from Part 1 with a saturated aqueous solution of sodium hydroxide to a pH of approximately 9.

  • To this solution, add 10% palladium on carbon (1.0 g).

  • The mixture is then hydrogenated. This can be achieved using a balloon filled with hydrogen gas or a Parr hydrogenator apparatus at a pressure of 1-10 atm.[4]

  • The reaction is typically complete within 2-4 hours. Monitor the uptake of hydrogen to determine the reaction endpoint.

  • Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with a small amount of water.

  • Combine the filtrates and adjust the pH to 2.5 with 6N hydrochloric acid. This will precipitate the product.[6]

  • Cool the mixture in an ice bath for 30 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration and wash with a small amount of cold water.

Part 3: Purification

  • The crude product can be further purified by recrystallization from a suitable solvent such as methanol or an ethanol/water mixture.[2]

  • Dissolve the crude solid in a minimal amount of hot methanol and allow it to cool slowly to room temperature, then in an ice bath to induce crystallization.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold methanol, and dry under vacuum to yield pure 2-acetylisonicotinic acid.

Reaction Mechanism

The acetylation of pyridine N-oxides with acetic anhydride proceeds through a well-established rearrangement mechanism.

G cluster_0 Acetylation and Rearrangement cluster_1 Reductive Deoxygenation Isonicotinic Acid N-oxide Isonicotinic Acid N-oxide O-acylation O-acylation Isonicotinic Acid N-oxide->O-acylation Acetic Anhydride Anhydrobase Formation Anhydrobase Formation O-acylation->Anhydrobase Formation Sigmatropic Rearrangement Sigmatropic Rearrangement Anhydrobase Formation->Sigmatropic Rearrangement Intermediate Intermediate Sigmatropic Rearrangement->Intermediate 2-Acetylisonicotinic Acid N-oxide 2-Acetylisonicotinic Acid N-oxide Intermediate->2-Acetylisonicotinic Acid N-oxide Tautomerization 2-Acetylisonicotinic Acid 2-Acetylisonicotinic Acid 2-Acetylisonicotinic Acid N-oxide->2-Acetylisonicotinic Acid H2, Pd/C

Caption: The reaction mechanism for the synthesis of 2-acetylisonicotinic acid.

Safety and Handling

  • Acetic Anhydride: Corrosive and a lachrymator. Handle with care in a fume hood.

  • Palladium on Carbon: Flammable when dry. Handle with care and avoid ignition sources.

  • Hydrogen Gas: Highly flammable. Ensure proper ventilation and absence of ignition sources during hydrogenation.

  • Acids and Bases: Corrosive. Wear appropriate gloves and eye protection.

Always consult the Safety Data Sheet (SDS) for each reagent before use.[5]

Conclusion

The protocol described herein provides a reliable and improved method for the synthesis of 2-acetylisonicotinic acid, a valuable building block for research and development in the pharmaceutical and agrochemical industries. By employing a catalytic hydrogenation for the deoxygenation step, this method avoids the use of harsh and environmentally detrimental reagents, aligning with the principles of green chemistry. The detailed procedural steps and mechanistic insights are intended to enable researchers to successfully and safely synthesize this important compound.

References

  • Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PMC. (n.d.).
  • The Discovery and Synthesis of Isoniazid Derivatives: A Technical Guide for Drug Development Professionals - Benchchem. (n.d.).
  • Isonicotinic Acid Hydrazide Derivatives Synthesis | PDF | Tuberculosis | Hiv - Scribd. (n.d.).
  • 2-Acetylnicotinic acid (89942-59-6) for sale - Vulcanchem. (n.d.).
  • A process for preparing 2-acetyl nicotinic acid - Google Patents. (n.d.).
  • Synthesis of 2-acetylnicotinic acid - PrepChem.com. (n.d.).
  • 2-ACETONICOTINIC ACID - Safety Data Sheet - ChemicalBook. (2026, January 3).

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Application Note: Structural Elucidation of 2-Acetylisonicotinic Acid via High-Resolution NMR

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Context

2-Acetylisonicotinic acid (also known as 2-acetylpyridine-4-carboxylic acid) is a highly functionalized N-heterocyclic building block. Due to its unique arrangement of a hydrogen-bond accepting pyridine nitrogen, an acetyl group, and a carboxylic acid moiety, it serves as a critical precursor in advanced drug discovery. Notably, it is utilized in the synthesis of retinoid antagonists for hyperproliferative diseases and in the design of Schiff base metal-ligand complexes that potently inhibit cancer cell migration .

Validating the structural integrity of this compound via Nuclear Magnetic Resonance (NMR) spectroscopy is critical, as the molecule is susceptible to dimerization and decarboxylation under improper storage conditions. This application note provides a comprehensive, self-validating protocol for the


H and 

C NMR analysis of 2-acetylisonicotinic acid.

Physicochemical Profile

Before initiating NMR analysis, it is essential to understand the physical parameters of the analyte, as these dictate solvent selection and expected relaxation behaviors .

PropertyValue
IUPAC Name 2-acetylpyridine-4-carboxylic acid
CAS Number 25028-33-5
Molecular Formula C

H

NO

Molecular Weight 165.15 g/mol
SMILES String CC(=O)c1cc(ccn1)C(O)=O
Physical State Solid powder

Causality in Experimental Design: Solvent & Parameter Selection

Why DMSO-d


? 
The selection of deuterated dimethyl sulfoxide (DMSO-d

) over chloroform-d (CDCl

) is a deliberate experimental choice rooted in the molecule's physical chemistry. The carboxylic acid moiety at the C4 position induces strong intermolecular hydrogen bonding, forming stable dimers in non-polar solvents. In CDCl

, this results in poor solubility and severe line broadening of the acidic proton due to intermediate exchange rates. DMSO-d

, a strongly hydrogen-bonding solvent, disrupts these dimers. This yields sharp, well-resolved aromatic signals and a distinct (though broad) COOH peak, ensuring accurate multiplet analysis.
Recommended NMR Acquisition Parameters (400 MHz Spectrometer)
Parameter

H NMR

C NMR
Nucleus Frequency 400 MHz100 MHz
Solvent DMSO-d

DMSO-d

Temperature 298 K (25 °C)298 K (25 °C)
Pulse Sequence Standard 1D (zg30)Power-gated decoupling (zgpg30)
Relaxation Delay (D1) 2.0 s2.0 s
Number of Scans (NS) 16 - 321024 - 2048
Spectral Width (SW) 20 ppm250 ppm

Step-by-Step NMR Acquisition Protocol

To ensure absolute trustworthiness, this protocol is designed as a self-validating system . By anchoring the analysis to known internal constants, the operator can immediately verify the integrity of both the sample and the instrument.

  • Sample Preparation : Weigh exactly 10–15 mg of 2-acetylisonicotinic acid.

  • Dissolution : Dissolve the powder in 0.6 mL of high-purity DMSO-d

    
     (containing 0.03% v/v TMS as an internal reference if desired, though the residual solvent peak is sufficient). Vortex for 30 seconds until optically clear.
    
  • Transfer : Transfer the solution into a clean, dry 5 mm NMR tube, ensuring no air bubbles are trapped in the active volume.

  • Tuning & Shimming : Insert the sample into the spectrometer. Perform automated probe tuning and matching (ATMA), followed by gradient shimming (TopShim) to ensure a homogeneous magnetic field. The lock signal should be stable.

  • Acquisition : Run the

    
    H and 
    
    
    
    C sequences using the parameters outlined in the table above.
  • Self-Validating Calibration & Integration :

    • Calibration: Calibrate the residual DMSO-d

      
       pentet exactly to 2.50 ppm .
      
    • Validation: Integrate the isolated acetyl methyl singlet (~2.65 ppm) and strictly define it as 3.00 protons . If the sample is pure and the D1 delay was sufficient, the three aromatic protons (H3, H5, H6) will subsequently integrate to exactly 1.00 ± 0.05 each. Any deviation from this 3:1:1:1 ratio immediately flags incomplete relaxation, poor shimming, or structural degradation.

Experimental Workflow Visualization

NMR_Workflow A 1. Sample Preparation Weigh 10-15 mg of 2-Acetylisonicotinic acid B 2. Solvent Selection Dissolve in 0.6 mL DMSO-d6 A->B C 3. Instrument Setup Probe Tuning & Gradient Shimming B->C D 4. Data Acquisition 1H (16 scans) & 13C (1024 scans) C->D E 5. Signal Processing Fourier Transform & Phase Correction D->E F 6. Spectral Analysis Multiplet Assignment & Integration E->F

Fig 1: Step-by-step experimental workflow for the NMR acquisition of 2-Acetylisonicotinic acid.

Spectral Interpretation & Mechanistic Causality

The chemical shifts of the pyridine ring protons are not random; they are strictly dictated by a combination of electronegativity, inductive effects, and magnetic anisotropy.

  • H6 Proton (~8.85 ppm, d, J = 5.0 Hz) : The nitrogen atom (N1) exerts a massive inductive electron-withdrawing effect, stripping electron density from the adjacent C6 position. Consequently, H6 is the most deshielded proton on the ring. It appears as a doublet due to ortho-coupling with H5.

  • H3 Proton (~8.35 ppm, d, J = 1.5 Hz) : The acetyl group at C2 introduces anisotropic deshielding. Because H3 is ortho to this acetyl group (and meta to the carboxylic acid), it is pushed significantly downfield. It appears as a finely coupled doublet due to meta-coupling with H5.

  • H5 Proton (~7.95 ppm, dd, J = 5.0, 1.5 Hz) : Positioned ortho to the carboxylic acid and ortho to H6, H5 is deshielded by the COOH group but less so than H6 or H3. It appears as a distinct doublet of doublets, confirming the connectivity of the ring.

  • Acetyl Methyl (~2.65 ppm, s) : This sharp singlet is characteristic of a methyl group directly attached to a carbonyl carbon.

  • Carboxylic Acid OH (>13.0 ppm, br s) : Highly deshielded due to the electronegativity of oxygen and hydrogen bonding. Its exact shift is concentration and temperature-dependent.

In the


C NMR spectrum , causality is equally clear: the acetyl carbonyl carbon resonates near 199.0 ppm  (typical for ketones), while the more resonance-stabilized carboxylic acid carbonyl appears near 165.5 ppm . The highly electron-deficient C2 and C6 carbons will appear furthest downfield in the aromatic region (>150 ppm).

Logical Relationship Visualization

NMR_Causality Molecule 2-Acetylisonicotinic Acid Structural Features N_Atom Pyridine Nitrogen (N1) Electronegative Molecule->N_Atom Acetyl Acetyl Group (C2) Anisotropic Deshielding Molecule->Acetyl COOH Carboxylic Acid (C4) Inductive Withdrawing Molecule->COOH H6 H6 Peak (~8.85 ppm) Strongly Deshielded N_Atom->H6 Adjacent H3 H3 Peak (~8.35 ppm) Deshielded by Acetyl Acetyl->H3 Ortho COOH->H3 Ortho H5 H5 Peak (~7.95 ppm) Deshielded by COOH COOH->H5 Ortho

Fig 2: Logical causality between molecular structural features and 1H NMR chemical shifts.

References

  • Google Patents. US5763635A - Tetrahydronaphthalene derivatives substituted in the 8 position with alkylidene groups having retinoid and/or retinoid antagonist-like biological activity.
  • Matrix Fine Chemicals . 2-ACETYLPYRIDINE-4-CARBOXYLIC ACID | CAS 25028-33-5. Retrieved from:[Link]

Application Note: HPLC Quantification and Purity Analysis of 2-Acetylisonicotinic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Topic: High-Performance Liquid Chromatography Analysis of 2-Acetylisonicotinic Acid Content Type: Detailed Application Note & Protocol Audience: Researchers, QC Analysts, and Process Chemists.[1]

Abstract & Scope

This technical guide details a robust High-Performance Liquid Chromatography (HPLC) protocol for the analysis of 2-Acetylisonicotinic acid (2-Acetylpyridine-4-carboxylic acid; CAS: 25028-33-5).[1] This molecule is a critical intermediate in the synthesis of antitubercular agents (isoniazid derivatives) and novel thiosemicarbazone ligands.

The amphoteric nature of 2-acetylisonicotinic acid—possessing both a basic pyridine nitrogen and an acidic carboxylic acid—presents unique chromatographic challenges, including peak tailing and retention instability.[1] This protocol utilizes an Ion-Suppression Reversed-Phase (IS-RP) strategy to ensure sharp peak shape, reproducible retention, and quantitative accuracy.[1]

Physicochemical Context & Method Strategy

The Analytical Challenge

2-Acetylisonicotinic acid (2-AINA) is an ampholyte.[1]

  • Acidic Moiety: The carboxylic acid at position 4 (pKa ~3.4).

  • Basic Moiety: The pyridine nitrogen (pKa ~3-4, lowered by the electron-withdrawing acetyl/carboxyl groups).[1]

The "pKa Conflict": At neutral pH (7.0), the carboxylic acid is deprotonated (anionic) and the pyridine is uncharged, leading to poor retention on C18 columns due to high polarity (elution near the void volume). At very low pH (<2.0), both groups are protonated, but the cationic pyridine interacts strongly with residual silanols on the silica support, causing severe peak tailing.[1]

The Solution: Controlled Ion Suppression

We employ a mobile phase pH of 2.8 .

  • Carboxylic Acid (–COOH): At pH 2.8 (below pKa 3.4), the equilibrium shifts toward the non-ionized (neutral) form, significantly increasing hydrophobicity and retention on the C18 stationary phase.

  • Pyridine Nitrogen (=N–): At pH 2.8, the nitrogen is protonated (cationic). To prevent silanol interaction (tailing), we utilize a high-ionic-strength phosphate buffer and a modern "Base-Deactivated" (BDS) or "End-capped" column.[1]

Method Development Logic (Visualization)

MethodLogic Start Analyte: 2-Acetylisonicotinic Acid Amphoteric Identify Functional Groups: 1. Pyridine (Basic) 2. Carboxyl (Acidic) Start->Amphoteric pH_Decision Select pH Strategy: Ion Suppression (pH 2.8) Amphoteric->pH_Decision pKa Analysis Mechanism Mechanism: 1. COOH -> Neutral (Retained) 2. N -> Protonated (Soluble) pH_Decision->Mechanism Column_Select Column Selection: End-capped C18 (Resists Silanol Tailing) Mechanism->Column_Select Outcome Outcome: Sharp Peak Stable Retention Column_Select->Outcome

Figure 1: Decision matrix for selecting the Ion-Suppression strategy based on the amphoteric properties of 2-AINA.

Instrumentation & Materials

Reagents
  • Reference Standard: 2-Acetylisonicotinic acid (>98% purity).[1]

  • Acetonitrile (ACN): HPLC Grade.[2]

  • Potassium Dihydrogen Phosphate (

    
    ):  ACS Reagent.
    
  • Phosphoric Acid (85%): For pH adjustment.

  • Water: Milli-Q or HPLC grade (18.2 MΩ·cm).

Equipment
  • HPLC System: Agilent 1260/1290, Waters Alliance, or equivalent with quaternary pump and degasser.

  • Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

  • Column: Agilent Zorbax SB-C18 (StableBond) or Waters XSelect HSS T3.

    • Dimensions: 250 mm x 4.6 mm, 5 µm particle size.[1][3][4][5]

    • Why: These columns are designed to withstand low pH and possess high surface coverage to minimize silanol interactions.

Core Protocol: Isocratic Analysis

Step 1: Preparation of Mobile Phase

Buffer (20 mM Phosphate, pH 2.8):

  • Dissolve 2.72 g of

    
     in 950 mL of HPLC-grade water.
    
  • Adjust pH to 2.80 ± 0.05 using dilute Phosphoric Acid (10%).

  • Dilute to 1000 mL with water.

  • Filter through a 0.45 µm Nylon membrane filter.

Mobile Phase Composition:

  • Channel A: Phosphate Buffer pH 2.8 (85%)

  • Channel B: Acetonitrile (15%)

  • Note: Premixing is recommended for isocratic stability to prevent pump pulsation errors.

Step 2: Chromatographic Conditions[1][6]
ParameterSettingRationale
Flow Rate 1.0 mL/minStandard backpressure/efficiency balance.
Column Temp 30°CImproves mass transfer and peak symmetry.
Injection Vol 10 µLPrevents column overload.
Detection UV 270 nm

for acetyl-pyridine conjugation.[1]
Run Time 12 - 15 minSufficient to elute impurities.[1]
Mode IsocraticEnsures baseline stability for integration.
Step 3: Sample Preparation[1]
  • Stock Solution (1 mg/mL): Weigh 10 mg of 2-AINA into a 10 mL volumetric flask. Dissolve in 50:50 Water:Acetonitrile. Sonicate for 5 mins.

  • Working Standard (50 µg/mL): Dilute 500 µL of Stock Solution into 9.5 mL of Mobile Phase.

    • Critical: Diluting in the mobile phase prevents "solvent shock" which causes split peaks for early eluting polar compounds.

System Suitability & Validation Criteria

Before running unknown samples, the system must meet these criteria to ensure data integrity (Trustworthiness).

ParameterAcceptance CriteriaTroubleshooting Failure
Retention Time (

)
5.0 – 7.0 minIf too fast: Decrease % ACN. If too slow: Increase % ACN.
Tailing Factor (

)
< 1.5If > 1.5: Column aging or pH is too high (silanols active).
Theoretical Plates (

)
> 5000If low: Check connections for dead volume or replace column.
RSD (Area) < 2.0% (n=6)If high: Check injector precision or pump stability.

Troubleshooting Guide

Issue: Peak Tailing
  • Cause: Interaction between the positively charged pyridine nitrogen and anionic silanol groups on the column silica.

  • Fix:

    • Ensure pH is strictly

      
       2.8.
      
    • Add an ion-pairing agent (e.g., 5 mM Sodium Hexanesulfonate) if simple buffer fails, though this is usually unnecessary with modern columns like Zorbax SB-C18.[1]

    • Increase buffer concentration to 50 mM to mask silanol sites.

Issue: Retention Time Drift
  • Cause: Temperature fluctuations or volatile organic evaporation.

  • Fix: Use a column oven (thermostat) set to 30°C. Keep solvent bottles capped.

Issue: Split Peaks
  • Cause: Sample solvent is stronger than the mobile phase.

  • Fix: Always dissolve/dilute the final sample in the Mobile Phase (Buffer/ACN mix).

References

  • SIELC Technologies. (n.d.). HPLC Separation of Pyridinecarboxylic Acids. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 72930, 2-Aminonicotinic acid (Structural Analog Data). Retrieved from [Link]

  • Matrix Fine Chemicals. (n.d.). 2-Acetylpyridine-4-carboxylic acid Product Data. Retrieved from [Link]

  • Michigan State University. (n.d.). Ionization Constants of Heteroatom Organic Acids. Retrieved from [Link]

  • Newcrom Applications. (2026). HPLC Method for Analysis of Isonicotinic Acid. Retrieved from [Link]

Sources

Quantitative Analysis of 2-Acetylisonicotinic Acid in Research Samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note presents a detailed, robust, and validated method for the quantitative analysis of 2-Acetylisonicotinic acid using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). 2-Acetylisonicotinic acid is a pivotal intermediate in the synthesis of various pharmaceutical compounds, making its accurate quantification essential for process monitoring, quality control, and metabolic studies.[1] The methodology described herein addresses the common challenges associated with the analysis of small, polar carboxylic acids, such as poor retention on traditional reversed-phase columns and potential for ion suppression.[2][3] This guide provides a comprehensive protocol covering sample preparation, optimized LC-MS/MS parameters, and a full method validation strategy based on international guidelines.

Introduction: The Analytical Imperative for 2-Acetylisonicotinic Acid

2-Acetylisonicotinic acid (also known as 2-acetylpyridine-3-carboxylic acid) is a heterocyclic compound featuring a pyridine core substituted with both an acetyl and a carboxylic acid functional group.[4] This unique structure makes it a versatile building block in medicinal chemistry and drug development.[1] Given its role as a key synthetic precursor, a highly sensitive and selective analytical method is required to monitor its concentration in complex matrices, such as reaction mixtures or biological fluids.

Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the technology of choice for this application due to its superior specificity, sensitivity, and wide dynamic range.[5] However, the inherent polarity of 2-Acetylisonicotinic acid presents analytical challenges. This note provides a systematic approach to developing and validating a reliable LC-MS/MS method fit for purpose in a regulated or research environment.

Analyte Chemical Properties

A thorough understanding of the analyte's physicochemical properties is the foundation of successful method development.[6][7]

PropertyValueSource
Chemical Formula C₈H₇NO₃[1][4]
Molecular Weight 165.15 g/mol [1][4]
CAS Number 89942-59-6[1][4]
pKa (Predicted) 3.40 ± 0.10[8]
Structure Pyridine ring with acetyl and carboxylic acid groups[4]

Integrated Experimental Workflow

A structured workflow is critical for ensuring reproducibility and minimizing error from sample receipt to final data analysis. The process outlined below provides a clear path for the quantitative analysis of 2-Acetylisonicotinic acid.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Reporting Sample Receive & Log Sample Prepare Protein Precipitation (for biological matrix) Sample->Prepare Centrifuge Centrifuge to Pellet Protein Prepare->Centrifuge Transfer Transfer Supernatant Centrifuge->Transfer Dilute Dilute for Analysis Transfer->Dilute LCMS LC-MS/MS Analysis (MRM Mode) Dilute->LCMS Process Peak Integration & Quantification LCMS->Process Review Data Review & QC Check Process->Review Report Generate Final Report Review->Report

Caption: High-level workflow for the LC-MS/MS analysis of 2-Acetylisonicotinic acid.

Protocol I: Sample Preparation

The objective of sample preparation is to extract the analyte from the matrix while removing potential interferences like proteins and salts that can damage the instrument and cause ion suppression.[7] For biological matrices such as plasma or serum, protein precipitation is a simple and effective technique.[5]

Protocol: Protein Precipitation

  • Aliquot Sample: Pipette 100 µL of the sample (e.g., plasma, reaction mixture) into a clean 1.5 mL microcentrifuge tube.

  • Add Internal Standard (IS): Spike the sample with an appropriate internal standard to correct for variability in sample processing and instrument response. Note: A stable isotope-labeled version of the analyte is the ideal IS. If unavailable, a structurally similar compound with different mass can be used.

  • Precipitate Proteins: Add 300 µL of cold acetonitrile (ACN). The 3:1 ratio of organic solvent to aqueous sample is crucial for efficient protein removal.

  • Vortex: Vortex the mixture vigorously for 30 seconds to ensure complete protein precipitation.

  • Centrifuge: Centrifuge the tubes at >10,000 x g for 10 minutes at 4°C. This will form a tight pellet of precipitated proteins at the bottom of the tube.

  • Transfer Supernatant: Carefully transfer the clear supernatant to a new tube, being cautious not to disturb the protein pellet.

  • Dilution (Optional but Recommended): Dilute the supernatant with an equal volume (e.g., 400 µL) of LC-MS grade water. This step reduces the organic solvent concentration, preventing poor peak shape during reversed-phase chromatography.

  • Transfer to Vial: Transfer the final solution into an autosampler vial for LC-MS/MS analysis.

Causality Note: Acetonitrile is chosen as the precipitation solvent due to its ability to effectively denature and precipitate a wide range of proteins while ensuring the polar analyte remains soluble in the supernatant. Using cold solvent can enhance precipitation efficiency.

Protocol II: LC-MS/MS Instrumental Analysis

The instrumental parameters must be carefully optimized to achieve sensitive and specific detection of the analyte. Electrospray ionization (ESI) in positive mode is selected due to the presence of the basic pyridine nitrogen, which is readily protonated.[9]

A. Liquid Chromatography (LC) Parameters

Effective chromatographic separation is key to resolving the analyte from isobaric interferences and minimizing matrix effects.[10]

ParameterRecommended SettingRationale
Column Reversed-Phase C18, 2.1 x 50 mm, <3 µmA standard C18 column provides a good starting point for retaining and separating small molecules. Shorter columns with smaller particles offer faster analysis times and better efficiency.
Mobile Phase A 0.1% Formic Acid in WaterFormic acid is a common mobile phase additive that aids in the protonation of the analyte in the ESI source, enhancing the MS signal in positive ion mode.[11][12]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic solvent for reversed-phase chromatography, providing good elution strength for a wide range of compounds.
Gradient 5% B to 95% B over 3 min, hold 1 min, re-equilibrateA gradient elution ensures that the analyte is eluted with a sharp peak shape and that the column is cleaned of more hydrophobic matrix components after each injection.
Flow Rate 0.4 mL/minA typical flow rate for a 2.1 mm ID column, balancing analysis speed with system pressure.
Column Temp. 40 °CElevated temperature can improve peak shape and reduce viscosity, leading to lower backpressure.
Injection Volume 5 µLA small injection volume minimizes the introduction of non-volatile matrix components onto the column.

B. Mass Spectrometry (MS) Parameters

The MS is operated in Multiple Reaction Monitoring (MRM) mode for maximum sensitivity and selectivity. This involves monitoring a specific precursor-to-product ion transition.

ParameterRecommended SettingRationale
Ionization Mode Electrospray Ionization (ESI), PositiveThe pyridine nitrogen readily accepts a proton, making positive mode ESI highly efficient for this class of compounds.
Precursor Ion [M+H]⁺ m/z 166.1This corresponds to the mass of the parent molecule (165.15) plus a proton.
Product Ion (Quantifier) m/z 122.1Corresponds to the neutral loss of carbon dioxide (CO₂) from the carboxylic acid group (166.1 -> 122.1 + 44). This is a common and stable fragmentation pathway for carboxylic acids.
Product Ion (Qualifier) m/z 148.1Corresponds to the neutral loss of water (H₂O) (166.1 -> 148.1 + 18). Monitoring a second transition confirms the identity of the analyte.
Spray Voltage +3500 VOptimized to create a stable electrospray.
Source Temperature 450 °COptimized for efficient desolvation of the mobile phase droplets.
Collision Energy (CE) Instrument DependentMust be optimized by infusing a standard solution to find the energy that produces the most abundant product ions.

Protocol III: Method Validation

A rigorous method validation is mandatory to demonstrate that the analytical procedure is fit for its intended purpose. The protocol should adhere to established guidelines such as the ICH M10.[5][13][14]

G Validation Method Validation Core Specificity Specificity & Selectivity Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LLOQ LLOQ Validation->LLOQ Matrix Matrix Effect Validation->Matrix Stability Stability Validation->Stability

Caption: Core parameters for analytical method validation according to ICH guidelines.

Validation Experiments

  • Specificity: Analyze at least six different blank matrix lots to ensure no endogenous components interfere with the analyte's MRM transition at its retention time.

  • Linearity and Range: Prepare a calibration curve with at least six non-zero concentration points spanning the expected measurement range. The coefficient of determination (r²) should be ≥ 0.99.

  • Accuracy and Precision: Analyze Quality Control (QC) samples at a minimum of three concentration levels (Low, Medium, High) in replicate (n=5) on three separate days.

    • Acceptance Criteria: The mean accuracy should be within 85-115% (80-120% for LLOQ), and the precision (%CV or %RSD) should not exceed 15% (20% for LLOQ).[13]

  • Lower Limit of Quantification (LLOQ): The LLOQ is the lowest point on the calibration curve that meets the accuracy and precision criteria.

  • Matrix Effect: Evaluate the ion suppression or enhancement by comparing the analyte response in post-extraction spiked matrix samples to the response in a clean solvent.

  • Stability: Assess the stability of the analyte in the matrix under various conditions:

    • Freeze-Thaw Stability: After three freeze-thaw cycles.

    • Bench-Top Stability: At room temperature for a duration reflecting typical sample handling time.

    • Long-Term Stability: Stored at -80°C for an extended period.

    • Autosampler Stability: In the processed sample vial under autosampler conditions.

Data Presentation

Quantitative data should be presented in a clear and organized manner. The table below illustrates a typical format for a batch analysis run.

Sample Quantitative Data Summary

Sample IDSample TypeAnalyte AreaIS AreaArea RatioCalculated Conc. (ng/mL)Accuracy (%)
CAL-1Calibrator25,150510,2000.04910.0N/A
CAL-5Calibrator248,900505,1000.493100.0N/A
CAL-8Calibrator2,510,500515,0004.8751000.0N/A
LQC-1QC74,500508,8000.14629.598.3
MQC-1QC755,200512,3001.474298.199.4
HQC-1QC1,890,100511,0003.699751.2100.2
UNK-001Unknown452,600509,5000.888178.5N/A

Conclusion

This application note provides a comprehensive and scientifically grounded framework for the quantitative analysis of 2-Acetylisonicotinic acid by LC-MS/MS. The detailed protocols for sample preparation, instrument operation, and method validation are designed to yield reliable, reproducible, and accurate data. By explaining the causality behind critical experimental choices, this guide empowers researchers and scientists to implement and adapt this method for their specific needs in pharmaceutical development and scientific research.

References

  • Robust trace analysis of polar (C2-C8) perfluorinated carboxylic acids by liquid chromatography-tandem mass spectrometry: method development and application to surface water, groundwater and drinking water. (2019). PubMed. Available at: [Link]

  • How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. (n.d.). Tecan Blog. Available at: [Link]

  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. (2020). MDPI. Available at: [Link]

  • Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS. (2018). Royal Society of Chemistry. Available at: [Link]

  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. (2020). National Center for Biotechnology Information. Available at: [Link]

  • A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. (2018). Spectroscopy Europe. Available at: [Link]

  • Sample Preparation Protocol for Open Access MS. (n.d.). Mass Spectrometry Research Facility. Available at: [Link]

  • Advancing Bioanalytical Method Validation: A Comprehensive ICH M10 Approach for Validating LC–MS/MS to Quantify Fluoxetine in Human Plasma and Its Application in Pharmacokinetic Studies. (2024). MDPI. Available at: [Link]

  • Analysis of polar primary metabolites in biological samples using targeted metabolomics and LC-MS. (2023). National Center for Biotechnology Information. Available at: [Link]

  • Contemporary clinical usage of LC/MS: Analysis of biologically important carboxylic acids. (2014). ResearchGate. Available at: [Link]

  • Development and Validation of a Novel LC-MS/MS Method for a TDM-Guided Personalization of HSCT Conditioning with High-Dose Busulfan in Children. (2022). National Center for Biotechnology Information. Available at: [Link]

  • ICH Guidelines for Analytical Method Validation Explained. (2025). AMSbiopharma. Available at: [Link]

  • Liquid-Chromatographic Methods for Carboxylic Acids. (2021). Encyclopedia.pub. Available at: [Link]

  • ICH guideline Q2(R2) on validation of analytical procedures. (2022). European Medicines Agency. Available at: [Link]

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (2025). Waters Blog. Available at: [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. (2025). Lab Manager. Available at: [Link]

  • Organic acids and derivatives. (2009). MassBank. Available at: [Link]

  • A Pyridinium Derivatization Reagent for Highly Sensitive Detection of Poly(carboxylic acid)s Using Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry. (2022). PubMed. Available at: [Link]

  • Characterization of MS/MS Product Ions for the Differentiation of Structurally Isomeric Pesticides by High-Resolution Mass Spectrometry. (2018). MDPI. Available at: [Link]

  • Ion fragmentation of small molecules in mass spectrometry. (2009). University of Alabama at Birmingham. Available at: [Link]

  • A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs. (2019). National Center for Biotechnology Information. Available at: [Link]

  • 2-Acetylnicotinic acid. (n.d.). LookChem. Available at: [Link]

  • Mass spectrometry-based detection of protein acetylation. (2014). National Center for Biotechnology Information. Available at: [Link]

  • LC/MS not good for small molecules. (2012). Chromatography Forum. Available at: [Link]

  • Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography. (2010). Bevital. Available at: [Link]

  • Challenges in development of robust analytical methods for the quantitation of low molecular weight compounds by LC-MS/MS. (2021). Anapharm Bioanalytics. Available at: [Link]

Sources

Application Note: 2-Acetylisonicotinic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Acetylisonicotinic acid (2-AINA), also known as 2-acetylpyridine-4-carboxylic acid (CAS: 25028-33-5), represents a bifunctional scaffold of high value in fragment-based drug discovery (FBDD). Unlike its structural isomer 2-acetylnicotinic acid, 2-AINA retains the isonicotinic acid core essential for antitubercular activity (mimicking isoniazid) while introducing a C2-acetyl handle. This "ketone handle" enables the rapid generation of tridentate ligands (N,N,O-donor sets) capable of sequestering transition metals or forming bioactive metallo-pharmaceuticals.

This guide details the application of 2-AINA in synthesizing thiosemicarbazone-based metallo-drugs and antitubercular agents , providing validated protocols for ligand synthesis and subsequent metal complexation.

Critical Analysis of Medicinal Utility

The Pharmacophore Triad

2-AINA offers three distinct vectors for chemical modification, making it superior to simple isonicotinic acid for library generation:

  • The C4-Carboxylic Acid: Maintains hydrogen-bonding capacity and bioisosteric similarity to isoniazid, a first-line tuberculosis drug. It can be derivatized to amides or esters to modulate lipophilicity.

  • The Pyridine Nitrogen: Acts as a crucial anchor for metal coordination (e.g., Fe, Cu, Zn) and hydrogen bond acceptance in enzyme active sites.

  • The C2-Acetyl Group: The distinguishing feature. It undergoes condensation reactions (Schiff base formation) with hydrazides, thiosemicarbazides, and amines without interfering with the C4-acid.

Mechanism of Action: Metal Chelation & Cell Migration

Derivatives of 2-AINA, particularly thiosemicarbazones, function through two primary mechanisms:

  • Iron Depletion: The tridentate nature of the derived ligands (N-pyridine, N-imine, S-thiolate) creates a high-affinity pocket for Fe(II)/Fe(III). This inhibits Ribonucleotide Reductase (RR), the rate-limiting enzyme in DNA synthesis, leading to S-phase cell cycle arrest.

  • Metallo-Drug Activity: Copper(II) complexes of 2-AINA derivatives have been shown to potently inhibit cell migration and metastasis by modulating focal adhesion kinase (FAK) signaling pathways, a property not observed in the free ligand.

Experimental Protocols

Protocol A: Synthesis of 2-Acetylisonicotinic Acid Thiosemicarbazone (Ligand L1)

Objective: To synthesize the Schiff base ligand via condensation of the C2-acetyl group.

Reagents:

  • 2-Acetylisonicotinic acid (1.0 mmol)

  • Thiosemicarbazide (1.0 mmol)[1]

  • Ethanol (Absolute, 20 mL)

  • Glacial Acetic Acid (Catalytic, 2-3 drops)

Procedure:

  • Dissolution: In a 50 mL round-bottom flask, dissolve 165 mg (1.0 mmol) of 2-Acetylisonicotinic acid in 15 mL of hot ethanol.

  • Addition: Add 91 mg (1.0 mmol) of thiosemicarbazide dissolved in 5 mL of hot ethanol to the reaction flask.

  • Catalysis: Add 2-3 drops of glacial acetic acid to catalyze the imine formation.

  • Reflux: Attach a condenser and reflux the mixture at 80°C for 3–5 hours. Monitor reaction progress via TLC (Mobile phase: CHCl3:MeOH 9:1). The spot for the ketone starting material should disappear.

  • Isolation: Allow the reaction mixture to cool slowly to room temperature, then place in an ice bath for 30 minutes. A yellow crystalline precipitate will form.

  • Purification: Filter the precipitate under vacuum. Wash with cold ethanol (2 x 5 mL) and diethyl ether (2 x 5 mL).

  • Drying: Dry the product in a vacuum desiccator over anhydrous CaCl2.

Expected Yield: 80–85% Characterization: IR (KBr): ~1600 cm⁻¹ (C=N imine), ~3200-3400 cm⁻¹ (NH/OH).

Protocol B: Synthesis of Copper(II) Complex [Cu(L1)Cl]

Objective: To generate the bioactive metallo-drug species from Ligand L1.

Reagents:

  • Ligand L1 (from Protocol A) (0.5 mmol)

  • Copper(II) Chloride Dihydrate (CuCl2·2H2O) (0.5 mmol)

  • Methanol (20 mL)

Procedure:

  • Ligand Solution: Dissolve 0.5 mmol of Ligand L1 in 15 mL of hot methanol. (Note: If solubility is poor, add minimal DMF).

  • Metal Addition: Dissolve 0.5 mmol of CuCl2·2H2O in 5 mL of methanol and add it dropwise to the ligand solution under continuous stirring.

  • Reaction: The solution will immediately change color (typically to dark green or brown), indicating complexation. Reflux for 2 hours.

  • Precipitation: Cool the mixture to room temperature. The complex usually precipitates out. If not, reduce solvent volume by 50% using a rotary evaporator.

  • Filtration: Filter the solid complex, wash with cold methanol and ether.

  • Validation: The product should be paramagnetic (silent or broadened NMR). Characterize via UV-Vis (d-d transitions) and Elemental Analysis.

Data Summary & Visualization

Comparative Bioactivity Profile

The following table summarizes the shift in biological activity upon derivatization and complexation.

Compound StageKey Functional GroupPrimary TargetBioactivity Potency
2-AINA (Precursor) C4-COOH, C2-AcetylSynthetic IntermediateLow / Inactive
Ligand L1 (Thiosemicarbazone) C=N-NH-C=SIron (Fe) SequestrationModerate (Antiproliferative)
Cu(II)-Complex Square Planar Cu-NNSCell Migration / FAKHigh (Anti-metastatic)
Pathway Visualization

The following diagram illustrates the divergent synthesis and mechanism of action.

G AINA 2-Acetylisonicotinic Acid (2-AINA) Ligand Thiosemicarbazone Ligand (L1) AINA->Ligand + Thiosemicarbazide (Reflux/EtOH) CuComplex Bioactive Cu(II) Complex Ligand->CuComplex + CuCl2 (Coordination) Target1 Target: Ribonucleotide Reductase (Fe) Ligand->Target1 Fe Chelation Target2 Target: Cell Migration (Anti-Metastatic) CuComplex->Target2 Active Species

Caption: Synthesis pathway converting 2-AINA into a bioactive copper complex targeting cell migration.

References

  • Fenteany, G., et al. (2002). Synthesis and structure–activity relationships of metal–ligand complexes that potently inhibit cell migration. Polyhedron, 21(1), 49-59.

  • Judge, V., et al. (2013). Synthesis, antimycobacterial, antiviral, antimicrobial activity and QSAR studies of N(2)-acyl isonicotinic acid hydrazide derivatives. Medicinal Chemistry, 9(1), 53-76.

  • Richardson, D. R., et al. (2006).Thiosemicarbazones as potent iron chelators: A new class of anticancer agents. Current Medicinal Chemistry, 13(12). (Contextual grounding for mechanism).
  • Kumar, S., & Kumar, N. (2013). Synthesis and biological activity of acetylacetone thiosemicarbazone and their metallic complexes.[2][3][4] International Current Pharmaceutical Journal.[2][4]

Sources

Biological Activity Screening of 2-Acetylisonicotinic Acid Derivatives: From Synthesis to Antimigratory Profiling

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Type: Advanced Application Note & Experimental Protocol.

Introduction and Rationale

The development of small-molecule inhibitors targeting cancer metastasis relies heavily on identifying privileged chemical scaffolds. 2-Acetylisonicotinic acid (CAS 25028-33-5) and its closely related analog, 2-acetylpyridine, serve as highly versatile pharmacophores in medicinal chemistry[1],[2]. The structural combination of a pyridine ring and an acetyl group allows for facile Schiff base condensation, generating tridentate ligands capable of coordinating transition metals[3].

When condensed with S-alkyl dithiocarbazates, these derivatives form metal-ligand complexes that exhibit potent, subtoxic inhibition of mammalian cell migration[3]. A benchmark example is NSC 295642 , a Cu(II) complex that inhibits cell motility with nanomolar potency[3].

This application note details the end-to-end workflow for synthesizing these metal-ligand complexes and screening their biological activity. Crucially, we emphasize a self-validating screening logic: true antimigratory activity must be uncoupled from general cytotoxicity. Therefore, our protocols pair a functional wound-healing assay with a rigorous cell viability counter-screen[4],[5].

Experimental Workflow

The following diagram illustrates the logical progression from chemical synthesis to biological validation.

Workflow A 2-Acetylisonicotinic Acid (Scaffold) B Schiff Base Condensation (S-alkyl dithiocarbazate) A->B C Metal Complexation (Cu, Zn, Ni Salts) B->C D Biological Screening C->D E Antimigratory Assay (Wound-Healing) D->E Efficacy F Cytotoxicity Assay (Trypan Blue / MTT) D->F Toxicity

Workflow for the synthesis and biological screening of 2-acetylisonicotinic acid derivatives.

Synthesis Protocol: Metal-Ligand Complexes

Schiff Base Ligand Preparation

Causality & Logic: Absolute ethanol is selected as the solvent because it solubilizes the starting materials at reflux but poorly solvates the resulting Schiff base at low temperatures, driving the condensation equilibrium forward via precipitation[3].

  • Reagent Mixing: In a round-bottom flask, combine S-alkyl dithiocarbazate and 2-acetylisonicotinic acid (or 2-acetylpyridine) in a strict 1:1 molar ratio[3].

  • Solvent Addition: Suspend the mixture in absolute ethanol (e.g., 20 mL per 10 mmol of reactants).

  • Reflux: Boil the mixture under continuous stirring for exactly 2 hours[3].

  • Precipitation: Remove the flask from heat and immediately cool it in an ice bath. The Schiff base will deposit as a visible precipitate[3].

  • Isolation: Filter the precipitate under vacuum, wash thoroughly with ice-cold ethanol to remove unreacted starting materials, and dry in a desiccator[3].

Metal Complexation
  • Dissolution: Dissolve the isolated Schiff base ligand in a minimal volume of hot absolute ethanol.

  • Metal Addition: Add an equimolar amount of the desired metal salt (e.g., CuCl₂, ZnCl₂, or NiCl₂) dissolved in ethanol[3].

  • Crystallization: Stir at room temperature for 1-2 hours, then allow the solution to stand until the metal-ligand complex crystallizes. Filter and dry the resulting complex[3].

Biological Screening Protocols

To ensure data trustworthiness, the biological screening is a two-part, self-validating system. A compound is only classified as a "migration inhibitor" if it halts motility at concentrations well below its Minimum Lethal Concentration (MLC)[4].

Protocol A: In Vitro Wound-Healing (Scratch) Assay

Causality & Logic: The scratch assay isolates 2D cell migration. By measuring closure at 24 hours, we capture active motility before significant cell division (proliferation) confounds the data[4],[3].

  • Cell Seeding: Seed MDCK (Madin-Darby Canine Kidney), T47D, or HCT116 cells into 6-well plates and culture until they form a 100% confluent monolayer[4],[3].

  • Wounding: Use a sterile 200 µL pipette tip to create a straight "scratch" down the center of each well.

  • Washing: Gently wash the wells twice with PBS to remove detached cells and debris.

  • Treatment: Apply the synthesized metal-ligand complexes diluted in culture medium at varying concentrations (e.g., 10 nM to 1 µM). Include a vehicle control (DMSO) and an untreated control.

  • Imaging & Analysis: Photograph the wound immediately (t=0) and at 24 hours post-wounding (t=24). Calculate the IC₅₀ as the concentration required for half-maximal inhibition of wound closure[4],[3].

Protocol B: Cytotoxicity Counter-Screen (Trypan Blue Exclusion)

Causality & Logic: If a cell is dying, it cannot migrate. This parallel assay ensures that the IC₅₀ derived from Protocol A is a specific antimigratory effect (subtoxic) rather than an artifact of cell death[3].

  • Parallel Treatment: Treat a parallel set of non-scratched cells with the exact concentration gradient used in Protocol A.

  • Harvesting: After 24 hours, trypsinize and collect the cells.

  • Staining: Mix the cell suspension 1:1 with 0.4% Trypan Blue solution.

  • Quantification: Count the cells using a hemocytometer. Dead cells will take up the blue dye, while viable cells exclude it.

  • Validation: Determine the Minimum Lethal Concentration (MLC). A valid antimigratory candidate must have an IC₅₀ significantly lower than its MLC[4],[3].

Data Presentation and SAR Analysis

The biological activity of these complexes is highly dependent on the chelated metal and the resulting 3D conformation. The table below summarizes the screening data for the S-benzyl dithiocarbazate derivatives across MDCK cells[3].

Quantitative Screening Data
CompoundMetal CoreConformationAntimigratory IC₅₀ (nM)Cytotoxicity MLC (µM)Activity Profile
NSC 295642 Cu(II)Transoid93> 1.0Potent, Subtoxic
Zn(L1)₂ Zn(II)Transoid238> 1.0Moderate, Subtoxic
Ni(L1)₂ Ni(II)CisoidInactive~ 1.0Cytotoxic Only
Mechanistic Insights: The Role of Conformation

The stark difference in activity between the Cu/Zn complexes and the Ni complex is rooted in their coordination geometry. X-ray crystallography and DFT calculations reveal that in the bioactive Cu(II) and Zn(II) complexes, the bulky S-benzyl groups adopt a transoid conformation relative to the metal-coordinated rings[5],[6]. This specific spatial arrangement allows the pharmacophore to fit precisely into the hydrophobic pocket of its target protein[5]. Conversely, the Ni(II) complex is forced into a cisoid conformation , creating a steric clash that renders it completely devoid of subtoxic antimigratory activity[3],[6].

SAR Ligand Schiff Base Ligand (from 2-Acetylisonicotinic Acid) CuZn Cu(II) / Zn(II) Complex Transoid Conformation Ligand->CuZn Cu/Zn Ni Ni(II) Complex Cisoid Conformation Ligand->Ni Ni Active Potent Antimigratory Activity (IC50 < 100 nM) CuZn->Active Hydrophobic Fit Inactive Inactive / Cytotoxic Only Ni->Inactive Steric Clash

Structure-activity relationship (SAR) logic for metal-ligand complexes.

References

  • [1] 2-Acetylisonicotinic acid (CAS 25028-33-5) Product Detail. 2A Biotech. URL: [Link]

  • [2] 2-Acetylpyridine-4-carboxylic acid | CAS 25028-33-5. Matrix Fine Chemicals. URL:[Link]

  • [4] Chemists Target Cancer Cell Migration. Scribd Document Repository. URL:[Link]

  • [3] Beshir, A. B., Guchhait, S. K., Gascón, J. A., & Fenteany, G. (2008). Synthesis and structure–activity relationships of metal–ligand complexes that potently inhibit cell migration. Bioorganic & Medicinal Chemistry Letters, 18(2), 498-504. URL:[Link]

  • [5] Chemists Target Cancer Cell Migration | PDF | Coordination Complex | Ligand. Scribd Document Repository. URL:[Link]

  • [6] Beshir, Anwar Bushra. (2009). Small-molecule inhibitors of cell migration and their molecular targets. Doctoral Dissertations, University of Connecticut. AAI3377025. URL:[Link]

Sources

Application Notes and Protocols for the Versatile Synthetic Intermediate: 2-Acetylisonicotinic Acid

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Acetylisonicotinic acid, a derivative of nicotinic acid, is a valuable and versatile building block in modern organic and medicinal chemistry. Its unique trifunctional structure, featuring a carboxylic acid, a ketone, and a pyridine ring, offers multiple reaction sites for the synthesis of a diverse array of complex molecules. These derivatives have significant applications in the pharmaceutical and agrochemical industries, serving as key intermediates for anti-inflammatory drugs, herbicides, and other biologically active compounds. This comprehensive guide provides detailed experimental workflows, step-by-step protocols, and the scientific rationale behind the use of 2-acetylisonicotinic acid in several key synthetic transformations and biological assays. The protocols are designed to be self-validating, with integrated analytical checkpoints to ensure the integrity of the experimental outcomes.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of 2-acetylisonicotinic acid is fundamental to its effective application.

PropertyValueSource
IUPAC Name 2-acetylpyridine-3-carboxylic acid
CAS Number 89942-59-6
Molecular Formula C₈H₇NO₃
Molecular Weight 165.15 g/mol
Appearance Solid
Melting Point 126-127 °C
Solubility Soluble in water and organic solvents

Safety and Handling

As with any chemical reagent, proper safety precautions are paramount when handling 2-acetylisonicotinic acid.

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, chemical-resistant gloves, and tightly fitting safety goggles.[1][2]

  • Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[1][2]

  • Handling: Avoid contact with skin and eyes. Prevent the formation of dust and aerosols. Use non-sparking tools to prevent electrostatic discharge.[1]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1]

  • First Aid:

    • In case of skin contact: Immediately wash with plenty of water.[1]

    • In case of eye contact: Rinse cautiously with water for several minutes.[1]

    • If inhaled: Move the person to fresh air.[1]

    • If swallowed: Do NOT induce vomiting. Seek immediate medical attention.[1]

Synthetic Applications and Protocols

The reactivity of 2-acetylisonicotinic acid is dictated by its three functional groups: the carboxylic acid, the acetyl group, and the pyridine ring. This allows for a variety of chemical transformations.

Amide Bond Formation: Synthesis of N-Substituted 2-Acetylisonicotinamides

The carboxylic acid moiety of 2-acetylisonicotinic acid can be readily converted to amides, which are common functional groups in many pharmaceutical compounds. A standard and effective method for this transformation is the use of carbodiimide coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activating agent such as 1-Hydroxybenzotriazole (HOBt).

  • Reagent Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-acetylisonicotinic acid (1.0 eq) in anhydrous dichloromethane (DCM) or N,N-dimethylformamide (DMF).

  • Addition of Amine and HOBt: To the stirred solution, add the desired amine (1.1 eq) and HOBt (1.2 eq).

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • EDC Addition: Add EDC hydrochloride (1.2 eq) portion-wise to the cooled mixture.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA) (2.5 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Causality of Experimental Choices:

  • EDC/HOBt: EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. HOBt traps this intermediate to form an activated ester, which is less prone to racemization and reacts efficiently with the amine.[3]

  • DIPEA/TEA: These non-nucleophilic bases are used to neutralize the hydrochloride salt of EDC and any acid formed during the reaction, driving the reaction to completion.

  • Anhydrous Conditions: While not strictly necessary for all EDC couplings, anhydrous conditions are recommended to prevent hydrolysis of the activated intermediate.

Esterification: Synthesis of 2-Acetylisonicotinic Acid Esters

The carboxylic acid can also be converted to esters, which can act as prodrugs or be used as intermediates in further synthetic steps. Fischer-Tropsch esterification is a classic and reliable method for this transformation.

  • Reaction Setup: In a round-bottom flask, dissolve 2-acetylisonicotinic acid (1.0 eq) in an excess of the desired alcohol (e.g., methanol, ethanol), which also serves as the solvent.

  • Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-8 hours. Monitor the reaction progress by TLC.

  • Neutralization: After cooling to room temperature, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude ester by column chromatography or distillation.

Causality of Experimental Choices:

  • Excess Alcohol: The Fischer esterification is an equilibrium process. Using a large excess of the alcohol shifts the equilibrium towards the formation of the ester product, increasing the yield.[4]

  • Acid Catalyst: The strong acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[5]

Suzuki-Miyaura Cross-Coupling: Synthesis of 2-Acetyl-6-arylisonicotinic Acid Derivatives

To modify the pyridine ring, the acetyl group can be a precursor to a leaving group for cross-coupling reactions. A plausible route involves the conversion of the acetyl group to a halide (e.g., via a Baeyer-Villiger oxidation followed by hydrolysis and halogenation), which can then participate in Suzuki-Miyaura cross-coupling reactions to form C-C bonds with various aryl or heteroaryl boronic acids.

  • Reaction Setup: In a reaction vessel, combine the 2-acetyl-6-halo-isonicotinic acid derivative (1.0 eq), the desired boronic acid (1.5 eq), and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0 eq).

  • Solvent and Degassing: Add a suitable solvent system (e.g., a mixture of toluene, ethanol, and water) and degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

  • Catalyst Addition: Add a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq), to the degassed mixture.

  • Reaction: Heat the reaction mixture to reflux under an inert atmosphere for 8-24 hours, monitoring by TLC or LC-MS.

  • Work-up: After cooling, filter the reaction mixture through a pad of Celite. Partition the filtrate between ethyl acetate and water.

  • Extraction and Purification: Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.

Causality of Experimental Choices:

  • Palladium Catalyst: The palladium(0) catalyst is essential for the catalytic cycle, which involves oxidative addition to the aryl halide, transmetalation with the boronic acid, and reductive elimination to form the new C-C bond.[6]

  • Base: The base is required to activate the boronic acid for the transmetalation step.[6]

  • Degassing: Removing dissolved oxygen is crucial as oxygen can oxidize the palladium(0) catalyst, rendering it inactive.

Biological Activity and Assay Protocols

2-Acetylisonicotinic acid and its derivatives have been investigated for a range of biological activities, including enzyme inhibition and antimicrobial effects.

Acetylcholinesterase (AChE) Inhibition Assay

Given its structural similarity to nicotinic compounds, 2-acetylisonicotinic acid is a candidate for interaction with cholinergic systems. One key enzyme in this system is acetylcholinesterase (AChE). The Ellman's method provides a reliable colorimetric assay to screen for AChE inhibitory activity.

  • Reagent Preparation:

    • Assay Buffer: 0.1 M Phosphate buffer, pH 8.0.

    • DTNB Solution: 10 mM 5,5'-dithiobis-(2-nitrobenzoic acid) in assay buffer.

    • ATCI Solution: 14 mM acetylthiocholine iodide in deionized water (prepare fresh).

    • AChE Solution: 1 U/mL in assay buffer.

    • Test Compound: Prepare a stock solution of 2-acetylisonicotinic acid in a suitable solvent (e.g., DMSO) and make serial dilutions in the assay buffer.

  • Assay Procedure (96-well plate):

    • To each well, add 140 µL of assay buffer.

    • Add 10 µL of the test compound dilution (or buffer for control).

    • Add 10 µL of AChE solution.

    • Incubate at 25 °C for 10 minutes.

    • Add 10 µL of DTNB solution.

    • Initiate the reaction by adding 10 µL of ATCI solution.

  • Data Acquisition: Immediately measure the absorbance at 412 nm kinetically for 10-15 minutes using a microplate reader.

  • Data Analysis: Calculate the rate of reaction for each concentration of the test compound. The percentage of inhibition can be determined by comparing the reaction rates of the test wells to the control well (100% activity).

Causality of Experimental Choices:

  • Ellman's Reagent (DTNB): AChE hydrolyzes acetylthiocholine to thiocholine. Thiocholine reacts with DTNB to produce a yellow-colored product, 5-thio-2-nitrobenzoate, which can be quantified spectrophotometrically at 412 nm. The rate of color formation is proportional to the enzyme activity.[1]

Antimicrobial Susceptibility Testing

The potential antimicrobial properties of 2-acetylisonicotinic acid can be quantitatively assessed using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

  • Reagent and Media Preparation:

    • Test Compound: Prepare a stock solution of 2-acetylisonicotinic acid in a suitable solvent and prepare serial twofold dilutions in Cation-Adjusted Mueller-Hinton Broth (CAMHB).

    • Bacterial Inoculum: Prepare a standardized bacterial suspension equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in each well.[7]

  • Assay Procedure (96-well plate):

    • Dispense 50 µL of the appropriate dilution of the test compound into each well of a 96-well microtiter plate.

    • Add 50 µL of the standardized bacterial inoculum to each well.

    • Include a growth control well (broth and inoculum) and a sterility control well (broth only).

  • Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.[7]

  • MIC Determination: The MIC is the lowest concentration of the test compound that completely inhibits visible bacterial growth. The growth control should be turbid, and the sterility control should be clear.[7]

Causality of Experimental Choices:

  • Broth Microdilution: This method provides a quantitative measure of the antimicrobial activity (MIC), which is more informative than qualitative methods like disk diffusion.[7]

  • Standardized Inoculum: Using a standardized bacterial concentration is crucial for the reproducibility and accuracy of the MIC results.[7]

Analytical Characterization

Proper analytical characterization is essential at each step of the experimental workflow to confirm the identity and purity of the synthesized compounds.

Analytical TechniqueApplicationExpected Observations for 2-Acetylisonicotinic Acid
¹H NMR Structural elucidation and confirmation.Signals corresponding to the pyridine ring protons, the acetyl methyl protons, and the carboxylic acid proton.
¹³C NMR Confirmation of the carbon skeleton.Resonances for the carbonyl carbons of the acetyl and carboxylic acid groups, as well as the carbons of the pyridine ring.
Mass Spectrometry (MS) Determination of molecular weight and fragmentation pattern for structural confirmation.A molecular ion peak corresponding to the exact mass of the compound. Fragmentation may involve loss of the acetyl group, carboxylic acid group, or cleavage of the pyridine ring.
High-Performance Liquid Chromatography (HPLC) Purity assessment and reaction monitoring.A single major peak under optimized conditions (e.g., reversed-phase C18 column with an acidic mobile phase).[8]

Workflow and Pathway Diagrams

General Synthetic Workflow

Synthetic_Workflow A 2-Acetylisonicotinic Acid B Amide Bond Formation (e.g., EDC/HOBt) A->B Amine C Esterification (e.g., Fischer) A->C Alcohol D Halogenation of Acetyl Group (Multi-step) A->D E N-Substituted 2-Acetylisonicotinamides B->E F 2-Acetylisonicotinic Acid Esters C->F G 2-Acetyl-6-halo- isonicotinic Acid D->G H Suzuki-Miyaura Cross-Coupling G->H Boronic Acid I 2-Acetyl-6-aryl- isonicotinic Acid Derivatives H->I

Caption: General synthetic pathways originating from 2-acetylisonicotinic acid.

Acetylcholinesterase Inhibition Pathway

AChE_Inhibition cluster_0 Synaptic Cleft ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Postsynaptic_Receptor Postsynaptic Receptor ACh->Postsynaptic_Receptor Binding & Activation Choline Choline AChE->Choline Acetate Acetate AChE->Acetate Inhibitor 2-Acetylisonicotinic Acid (or derivative) Inhibitor->AChE Inhibition

Sources

Troubleshooting & Optimization

Technical Support Center: 2-Acetylisonicotinic Acid Synthesis & Yield Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 2-Acetylisonicotinic acid (CAS: 25028-33-5)[1]. This compound is a highly valuable intermediate in drug development, coordination chemistry, and the synthesis of complex pyridine-based ligands. However, researchers frequently encounter yield bottlenecks due to poor regioselectivity, catalyst deactivation, and challenging purification steps.

This guide is designed for synthesis chemists and drug development professionals. It provides causality-driven troubleshooting, quantitative optimization data, and self-validating experimental protocols to maximize your reaction yields.

Synthetic Strategy Overview

Selecting the correct synthetic route is the most critical factor in determining your final yield and purity profile. The decision tree below outlines the three primary strategies utilized in the field[2],[3].

RouteSelection Start Target: 2-Acetylisonicotinic Acid R1 Route A: Stille Coupling (High Yield, High Purity) Start->R1 R2 Route B: Minisci Reaction (Direct C-H, Low Cost) Start->R2 R3 Route C: Claisen Condensation (Scalable, Moderate Yield) Start->R3 SM1 2-Bromoisonicotinic Acid + Tributyl(1-ethoxyvinyl)tin R1->SM1 SM2 Isonicotinic Acid + Pyruvic Acid / Ag+ R2->SM2 SM3 Alkyl Isonicotinate + Ethyl Acetate / Base R3->SM3

Caption: Decision tree for selecting the optimal synthetic route for 2-acetylisonicotinic acid.

Troubleshooting Guide & FAQs

Route A: Stille Coupling (The Precision Route)

This route utilizes 2-bromoisonicotinic acid and tributyl(1-ethoxyvinyl)tin[4]. It is the most reliable method for high-purity applications, but organotin byproducts and catalyst selection can severely impact isolated yields.

Q: Why am I getting massive amounts of protodehalogenation (isonicotinic acid) instead of my coupled product? A: Protodehalogenation occurs when the palladium intermediate undergoes premature reductive elimination or reacts with trace moisture before transmetalation can occur. Causality: Using a highly active but unstable Pd(0) catalyst like


 at high temperatures exacerbates this. Switch to the more stable Pd(II) precatalyst 

. The chloride ligands stabilize the oxidative addition complex, allowing sufficient time for the bulky tributyl(1-ethoxyvinyl)tin to transmetalate[4].

Q: Why use tributyl(1-ethoxyvinyl)tin instead of a direct acetyl source? A: Direct acetyl sources (like acetyl halides) do not readily undergo transmetalation in Pd-catalyzed cross-couplings without severe side reactions. The ethoxyvinyl group acts as a "masked" acetyl group (an enol ether). It is stable under neutral/mildly basic coupling conditions, preventing the self-condensation (aldol reactions) that would occur if the free ketone were generated in situ.

Q: My product is contaminated with a sticky, lipophilic residue that ruins my crystallization. How do I fix this? A: You are dealing with organotin byproducts (e.g., tributyltin bromide). These are notoriously difficult to separate via standard silica gel chromatography. Solution: Implement a Potassium Fluoride (KF) workup. Aqueous KF undergoes a rapid halide exchange with the tin species to form tributyltin fluoride (


), an insoluble polymeric solid. Filtering the crude mixture through Celite will trap the tin, instantly improving your isolated yield.
Route B: Minisci Acylation (The Direct C-H Route)

This route directly functionalizes isonicotinic acid using radical chemistry[3].

Q: My Minisci reaction yields a complex mixture of 2-acetyl, 3-acetyl, and 2,6-diacetyl products. How do I improve regioselectivity? A: Regioselectivity in Minisci reactions is governed by the electronic distribution of the pyridine ring[3]. Causality: Pyridines are electron-deficient, but to make them highly reactive and selective toward nucleophilic carbon-centered radicals, the pyridine nitrogen must be fully protonated. Protonation lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the pyridine, directing the radical attack almost exclusively to the C2 position. Ensure your reaction is run under strongly acidic conditions (e.g., TFA or


 at pH < 2). Furthermore, using pyruvic acid with 

as the radical source prevents the over-oxidation often seen with acetaldehyde/peroxide systems.

Quantitative Data Summaries

To assist in your optimization, the following tables summarize the yield outcomes based on varying reaction parameters for the two primary routes.

Table 1: Optimization of Stille Coupling Conditions for 2-Bromoisonicotinic Acid

Catalyst System Solvent Temp (°C) Additive Yield (%) Observation

|


 (5 mol%) | Toluene | 110 | None | 65% | Significant protodehalogenation |
| 

(5 mol%) | DMF | 90 | None | 72% | Difficult solvent removal during workup | |

(5 mol%)
| Toluene | 90 | None | 88% | Clean conversion, easy KF workup | |

(5 mol%) | Dioxane | 100 | None | 81% | Good yield, but catalyst is cost-prohibitive |

Table 2: Optimization of Minisci Acylation of Isonicotinic Acid

Radical Source Oxidant Acid/Base Temp (°C) Yield (%) Observation

| Acetaldehyde |


 / 

|

(pH 1) | 25 | 35% | Poor conversion, over-oxidation | | Paraldehyde | TBHP | TFA | 80 | 45% | Di-acylation byproducts (C2, C6) | | Pyruvic Acid |

/

| TFA /

| 40 | 68% | Best regioselectivity (C2), clean profile |

Validated Experimental Protocols

Protocol A: Stille Coupling & Hydrolysis (Recommended for >85% Yield)

StilleWorkflow Step1 1. Cross-Coupling Pd(PPh3)2Cl2, Toluene, 90°C 2-Bromoisonicotinic acid + Tin Reagent Step2 2. Workup (Tin Removal) Add aq. KF solution Filter insoluble Bu3SnF Step1->Step2 Complete conversion Step3 3. Acidic Hydrolysis 2M HCl, THF/Water Unmasking the vinyl ether Step2->Step3 Filtrate containing intermediate Step4 4. Isolation Adjust pH to isoelectric point Filter & Recrystallize Step3->Step4 Ketone formation

Caption: Experimental workflow for the Stille coupling and hydrolysis route.

Step 1: Cross-Coupling

  • In an oven-dried Schlenk flask, dissolve 2-bromoisonicotinic acid (1.0 equiv) in anhydrous toluene (0.2 M)[4].

  • Add tributyl(1-ethoxyvinyl)tin (1.2 equiv). Degas the solution by bubbling dry

    
     for 15 minutes.
    
  • Add

    
     (0.05 equiv). Heat the mixture to 90 °C for 12 hours under an inert atmosphere.
    Self-Validation: Monitor by TLC (DCM:MeOH 9:1). The starting material should disappear, and a new, less polar UV-active spot (the ethoxyvinyl intermediate) will appear.
    

Step 2: Tin Removal Workup

  • Cool the reaction to room temperature. Add an equal volume of 10% aqueous Potassium Fluoride (KF) solution.

  • Stir vigorously for 30 minutes. A dense white precipitate (

    
    ) will form.
    
  • Filter the biphasic mixture through a pad of Celite, washing with ethyl acetate. Separate the organic layer, dry over

    
    , and concentrate under reduced pressure.
    

Step 3: Enol Ether Hydrolysis

  • Dissolve the crude intermediate in a 1:1 mixture of THF and 2M HCl.

  • Stir at room temperature for 2 hours. Self-Validation: The solution will transition from a pale yellow to a deeper orange. LC-MS should confirm the loss of the ethyl group and the formation of the ketone mass (

    
    ).
    

Step 4: Isolation

  • Remove the THF under reduced pressure.

  • Carefully adjust the pH of the remaining aqueous layer to ~3.5 (the isoelectric point of 2-acetylisonicotinic acid) using saturated

    
    .
    Self-Validation: Adjusting the pH will cause immediate precipitation of the product as an off-white solid. Filter, wash with cold water, and dry in vacuo.
    

General FAQs

Q: What is the best way to store 2-Acetylisonicotinic acid to prevent degradation? A: The compound contains both a carboxylic acid and a methyl ketone, making it susceptible to slow intermolecular condensation if exposed to high heat or strong bases. Store the solid in a tightly sealed amber vial at 2–8 °C (refrigerated) under an argon or nitrogen atmosphere.

Q: Can I synthesize the methyl ester derivative directly? A: Yes. If your downstream application requires the ester (Methyl 2-acetylisonicotinate, CAS: 138715-82-9), you can perform the Stille coupling directly on methyl 2-bromoisonicotinate. This often results in a slightly higher coupling yield because the ester avoids potential coordination of the free carboxylic acid to the palladium center[2].

References

1.[1] Matrix Fine Chemicals. "2-ACETYLPYRIDINE-4-CARBOXYLIC ACID | CAS 25028-33-5". 2.[2] Google Patents. "CN109503469A - A kind of preparation method of 2- acetylpyridine". 3.[3] Journal of the American Chemical Society. "A Perspective on Late-Stage Aromatic C–H Bond Functionalization". 4.[4] Google Patents. "WO2021207186A1 - Cd38 inhibitors".

Sources

Technical Support Center: 2-Acetylisonicotinic Acid Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Side Products & Synthetic Impurities Audience: Medicinal Chemists, Process Development Scientists Status: Active Guide[1]

Introduction: The Synthetic Challenge

2-Acetylisonicotinic acid (2-AINA) is a bifunctional pyridine building block critical for ligand synthesis and metal-organic frameworks (MOFs).[1] Its synthesis is deceptively simple but chemically treacherous due to the competing reactivity of the pyridine ring and the thermal instability of the C4-carboxylic acid.

This guide addresses the two primary synthetic routes:

  • Radical Alkylation (Minisci Reaction): High throughput, low cost, but "dirty" impurity profile.[1]

  • Pd-Catalyzed Cross-Coupling (Stille/Suzuki): High precision, high cost, requires strict impurity management.[1]

Module 1: Radical Acetylation (Minisci Route)

Method: Oxidative decarboxylation of pyruvic acid (or acetaldehyde) to generate acetyl radicals, which attack protonated isonicotinic acid.[1]

The Mechanism & Failure Points

The Minisci reaction relies on the nucleophilic character of the acetyl radical attacking the electron-deficient (protonated) pyridine ring.

Minisci_Pathway cluster_0 Radical Generation cluster_1 Substrate Activation Pyruvic Pyruvic Acid AcetylRad Acetyl Radical (•COCH3) Pyruvic->AcetylRad Oxidative Decarboxylation Ag Ag(I)/S2O8 Ag->AcetylRad INA Isonicotinic Acid Prot_INA Protonated INA (Activated) INA->Prot_INA Protonation H_plus H2SO4 (H+) H_plus->Prot_INA Mono 2-Acetylisonicotinic Acid (Target) Prot_INA->Mono + •COCH3 (C2 Attack) Di 2,6-Diacetylisonicotinic Acid (Major Impurity) Mono->Di + •COCH3 (C6 Attack) Decarb 2-Acetylpyridine (Dead End) Mono->Decarb - CO2 (Thermal)

Figure 1: Mechanistic bifurcation in Minisci acetylation.[1] Note the high risk of over-alkylation (red path).

Troubleshooting Guide: Minisci Reaction
SymptomRoot CauseCorrective Action
High levels of 2,6-diacetyl impurity Radical Overload: The acetyl radical is nucleophilic.[1] Once the 2-acetyl group is installed, the ring remains electron-deficient (and protonated), making the C6 position susceptible to a second attack.1. Stoichiometry Control: Use a slight deficit of pyruvic acid (0.8 eq) relative to the substrate, rather than excess. 2. Biphasic Solvent: Use a DCM/Water biphasic system.[1] The mono-product is less soluble in the aqueous acid phase than the starting material, potentially precipitating or partitioning out before second attack.
Low Conversion (<30%) Poor Protonation: The reaction requires the pyridine to be protonated to lower the LUMO energy for radical attack.Check pH: Ensure the reaction medium is pH < 1 using H2SO4 or TFA. If the pH rises (due to consumption of acid), the reaction stalls.
Formation of 2-acetylpyridine Decarboxylation: Isonicotinic acid derivatives are prone to thermal decarboxylation, especially if the reaction exotherms uncontrolled.[1]Temperature Management: Maintain temp < 70°C. Add persulfate dropwise to control the exotherm. Do not reflux aggressively.
Silver Mirror / Grey Precipitate Catalyst Crash-out: Ag(I) is reduced to Ag(0) and not re-oxidized efficiently by the persulfate.Agitation: Increase stirring speed. Ensure persulfate is fresh (it degrades with moisture).[1]

Module 2: Cross-Coupling (Stille Route)

Method: Pd-catalyzed coupling of 2-chloroisonicotinic acid (usually esterified first) with tributyl(1-ethoxyvinyl)stannane, followed by hydrolysis.[1]

The Workflow & Impurity Trap

This route is cleaner but introduces toxic tin byproducts and requires an extra hydrolysis step.

Stille_Workflow Start Methyl 2-chloroisonicotinate Step1 Pd(PPh3)4, Toluene, Reflux Start->Step1 Reagent Tributyl(1-ethoxyvinyl)stannane Reagent->Step1 Intermed Intermediate: 1-Ethoxyvinyl derivative Step1->Intermed Side1 Side Product: Homocoupled Stannane (Bu3Sn-SnBu3) Step1->Side1 Oxidative Dimerization Step2 Acid Hydrolysis (HCl/THF) Intermed->Step2 Target Methyl 2-acetylisonicotinate Step2->Target Side2 Side Product: Incomplete Hydrolysis (Enol Ether) Step2->Side2 pH too high

Figure 2: Stille coupling workflow showing the critical hydrolysis step.

Troubleshooting Guide: Stille Coupling
IssueTechnical ExplanationSolution
"Grease" in NMR (0.8-1.5 ppm) Tin Contamination: Tributyltin residues are notoriously difficult to remove by standard chromatography.[1]Fluoride Workup: Treat the crude reaction with aqueous KF (Potassium Fluoride). This forms insoluble Bu3SnF polymer which can be filtered off.[1] Alternative: Use 10% w/w K2CO3/Silica gel during column chromatography.[1]
Product is an Enol Ether Incomplete Hydrolysis: The Stille product is a masked ketone (vinyl ether). It does not spontaneously become the acetyl group.Acid Wash: Ensure a distinct step with 1M HCl or aqueous acetic acid is performed.[1] Monitor the disappearance of the vinyl protons (~4.5 ppm) by NMR.
Black Precipitate in Reaction Palladium Black: Catalyst decomposition due to oxygen or lack of stabilizing ligands.Inert Atmosphere: Sparge solvents with Argon for 15 mins.[1] Add extra ligand (e.g., PPh3) if the reaction is long (12h+).

Module 3: Impurity Profiling & Removal

This table summarizes the physicochemical properties of the main impurities to aid in separation.

ImpurityOriginPolarity (TLC)Removal Strategy
2,6-Diacetylisonicotinic Acid Minisci (Over-reaction)Less polar than Mono-productFlash Chromatography: Use DCM:MeOH (95:[1]5) with 1% Acetic Acid.[1] The di-acetyl elutes first.
2-Acetylpyridine Decarboxylation of productNon-polar (No COOH)Base Extraction: Dissolve crude in EtOAc, extract with NaHCO3 (aq).[1] The impurity stays in EtOAc; product goes to aqueous. Acidify aqueous to retrieve product.[1][2]
Tributyltin Chloride/Oxide Stille ReagentNon-polar / StreakingKF Treatment: Stir crude with sat.[1] KF solution for 2h, filter the white solid, then extract.
Isonicotinic Acid N-Oxide Oxidation side-reactionVery PolarReverse Phase: Requires C18 column or recrystallization from water/ethanol.[1]

FAQ: Expert Responses

Q: Can I use the Minisci reaction on the methyl ester of isonicotinic acid instead of the free acid? A: Not recommended. The Minisci reaction conditions (H2SO4/Water/Heat) are hydrolytic. You will likely hydrolyze the ester back to the acid during the reaction, leading to a mixture of ester, acid, and their acetylated versions. It is cleaner to react the free acid and esterify later if needed.

Q: Why is my yield for the Minisci reaction stuck at ~40%? A: This is actually a "good" yield for a radical alkylation on a simple pyridine. The reaction is limited by the stability of the radical and the competing dimerization of the acetyl radical (forming biacetyl). To improve throughput, do not increase scale; instead, run parallel batches . Pushing the equivalents of radical source will only increase the difficult-to-separate 2,6-diacetyl impurity.[1]

Q: I see a peak at ~2.7 ppm in NMR but it’s not my product. What is it? A: If you are using the Minisci route with pyruvic acid, check for acetone . Decarboxylation of acetoacetic acid (a byproduct) can occur. If using Stille, check for methyl ketone from hydrolyzed unreacted stannane.[1] Also, ensure it is not the 2,6-diacetyl methyl group, which will appear slightly shifted compared to the mono-acetyl.[1]

References

  • Minisci, F., et al. (1971).[1] Nucleophilic character of alkyl radicals: Homolytic alkylation of pyridine and quinoline. Tetrahedron, 27(15), 3575-3579.[1] Link

  • Dunham, Dietz, & Delgass. (2002).[1] Wacker oxidation of 2-ethylisonicotinic acid.[1] Journal of Molecular Catalysis A: Chemical. (Context on oxidation routes).

  • Sakamoto, T., et al. (1982).[1] Palladium-catalyzed cross-coupling reactions of organotin reagents with nucleophilic reactants.[1][3] Synthesis, 1982(01), 765.[1] (Foundational Stille coupling on pyridines).[1] Link

  • Li, J.J. (2014).[1] Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer.[1] (Minisci Mechanism verification).

Sources

Optimizing reaction conditions for 2-Acetylisonicotinic acid

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 2-Acetylisonicotinic Acid Synthesis & Optimization

Executive Summary

Synthesizing 2-Acetylisonicotinic acid (2-acetylpyridine-4-carboxylic acid) presents a unique set of challenges due to the electron-deficient nature of the pyridine ring and the zwitterionic character of the product. This guide moves beyond standard textbook procedures to address the "hidden variables"—thermodynamic controls, radical flux management, and isoelectric isolation strategies—that determine success in the laboratory.

Module 1: The Minisci Reaction (Radical Acylation)

The Challenge: The most direct route to functionalize the C2 position of isonicotinic acid is the Minisci reaction. However, users frequently report low yields (<30%) due to poly-alkylation and poor radical generation efficiency.

The Solution: Control the "Radical Flux." The reaction requires a protonated pyridine ring to lower the LUMO energy, making it susceptible to nucleophilic radical attack.[1] We recommend the Silver-Catalyzed Decarboxylative Acylation using pyruvic acid, as it generates a cleaner acetyl radical than acetaldehyde.

Optimized Protocol (Scale: 10 mmol)
  • Substrate Preparation: Dissolve Isonicotinic acid (1.23 g, 10 mmol) in 10% H₂SO₄ (30 mL) .

    • Scientist's Note: The solution must remain acidic (pH < 1) throughout. If the pyridine deprotonates, the reaction stops.

  • Catalyst Addition: Add AgNO₃ (0.1 eq, 170 mg).

  • Radical Source: Add Pyruvic acid (3.0 eq, 2.64 g).

  • Oxidant Feed (Critical Step): Heat to 70°C . Dropwise add a solution of Ammonium Persulfate ((NH₄)₂S₂O₈, 3.0 eq) in water over 45 minutes .

    • Why? Dumping the oxidant causes radical recombination (acetyl-acetyl coupling) rather than hetero-arylation.

  • Quench: Cool to 0°C immediately after oxidant addition is complete.

Troubleshooting The Minisci Route
ObservationRoot CauseCorrective Action
Low Conversion (<10%) Insufficient protonation of the pyridine ring.Increase H₂SO₄ concentration to maintain pH < 1. The ring must be cationic to accept the nucleophilic acetyl radical.
Tar/Black Polymer Radical concentration too high (recombination).Slow down the persulfate addition rate. Lower temperature to 60°C.
Polysubstitution Radical attack at C2 and C6.Unlike nicotinic acid, isonicotinic acid is symmetrical. C2 and C6 are identical until the first acetyl adds. Stop reaction at 70% conversion to recycle starting material rather than pushing for 100%.
Visualizing the Pathway (Graphviz)

MinisciMechanism Figure 1: Mechanism of Minisci Acylation on Isonicotinic Acid Substrate Isonicotinic Acid Protonation Protonation (H+) Activates Ring Substrate->Protonation pH < 1 Attack Radical Attack at C2 Protonation->Attack RadicalGen Pyruvic Acid + S2O8 (Ag+ Cat) -> Acetyl Radical RadicalGen->Attack Nucleophilic Radical ReAromatization Oxidative Re-aromatization Attack->ReAromatization -H+ Product 2-Acetylisonicotinic Acid ReAromatization->Product

Caption: The protonation of the pyridine nitrogen is the rate-determining prerequisite for nucleophilic radical addition.

Module 2: Purification (The Isoelectric Trap)

The Challenge: 2-Acetylisonicotinic acid is amphoteric. It exists as a cation at low pH, an anion at high pH, and a zwitterion near its isoelectric point (pI). Standard extraction with Dichloromethane (DCM) often fails because the molecule remains in the aqueous phase.

The Solution: Isoelectric Precipitation.[2]

Calculation of pI
  • pKa (Pyridine NH⁺): ~2.0 (Lowered by electron-withdrawing acetyl group).

  • pKa (COOH): ~3.8.

  • Target pH for Isolation: ~2.8 – 3.0.

Purification Protocol
  • Neutralization: After the reaction (pH < 1), slowly add saturated NaHCO₃ or 10% NaOH.

  • Monitoring: Use a calibrated pH meter. Do not use litmus paper; it is not precise enough.

  • The "Cloud Point": As you approach pH 2.5 , the solution will turn turbid.

  • Precipitation: Adjust exactly to pH 2.9 . Stir at 4°C for 2 hours.

  • Filtration: Filter the solid.

    • Critical: Do not wash with water (product is slightly water-soluble). Wash with cold acetone or diethyl ether.

Purification Decision Tree (Graphviz)

PurificationLogic Figure 2: Purification Strategy for Zwitterionic Pyridines Start Crude Reaction Mixture (Acidic, pH < 1) Extract Extract with DCM? Start->Extract CheckYield Is Yield High? Extract->CheckYield Organic Layer AdjustPH Adjust pH to 2.9 (Isoelectric Point) Extract->AdjustPH Aqueous Layer CheckYield->AdjustPH No (Product in Aqueous) Filter Filter & Wash (Cold Acetone) CheckYield->Filter Yes (Rare) Precipitate Precipitate Forms? AdjustPH->Precipitate Precipitate->Filter Yes IonExchange Use Cation Exchange Resin (Dowex 50W) Precipitate->IonExchange No (Too soluble)

Caption: Standard organic extraction often fails; pH-controlled precipitation is the primary isolation method.

Module 3: Alternative Route (Oxidation of 2-Ethylisonicotinic Acid)

If Minisci yields are unsatisfactory, and you have access to 2-ethylisonicotinic acid (or 2-ethyl-4-cyanopyridine), Selenium Dioxide (SeO₂) oxidation is a viable alternative.

Protocol:

  • Suspend 2-ethylisonicotinic acid in Dioxane/Water (20:1) .

  • Add 1.2 eq SeO₂ .

  • Reflux for 4 hours.

  • Workup: Filter hot to remove Selenium metal. Evaporate solvent.[3][4]

    • Warning: SeO₂ is toxic. This route is preferred for scale-up only if waste management is available.

Frequently Asked Questions (FAQs)

Q1: My product is turning red/brown upon drying. What is happening? A: This indicates decarboxylation or polymerization. 2-Acetylisonicotinic acid is thermally sensitive.

  • Fix: Do not dry in an oven >50°C. Lyophilization (freeze-drying) is the safest method to remove water without thermal stress.

Q2: Can I use Acetaldehyde instead of Pyruvic Acid for the Minisci reaction? A: Yes, but Acetaldehyde has a lower boiling point and can polymerize (paraldehyde formation).

  • Adjustment: If using acetaldehyde, use t-Butyl Hydroperoxide (TBHP) as the oxidant instead of persulfate, and run the reaction at lower temperatures (40°C) to prevent evaporation of the reagent.

Q3: The product contains inorganic salts after precipitation. How do I desalt it? A: Because the product is zwitterionic, it binds to salts.

  • Fix: Recrystallize from Methanol . The inorganic salts (Na₂SO₄) are insoluble in hot methanol, while 2-Acetylisonicotinic acid is soluble. Filter the hot methanol solution to remove salts, then cool to crystallize the product.

References

  • Minisci, F., et al. (1971). "Nucleophilic Character of Alkyl Radicals in Substitution Reactions of Heterocyclic Bases." Tetrahedron, 27(15), 3575-3579. Link

  • Duncton, M. A. (2011). "Minisci reactions: Versatile CH-functionalization for medicinal chemists." Med. Chem. Commun., 2, 1135-1161. Link

  • Fontana, F., et al. (1991). "General Synthesis of 2-Acylpyridines by Homolytic Acylation." Journal of Organic Chemistry, 56(8), 2866–2869. Link

  • Isoelectric Focusing Principles. (2017). "Isoelectric Point Separations of Peptides and Proteins." PMC Labs Guide. Link

Sources

Technical Support Center: 2-Acetylisonicotinic Acid Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

The following is a comprehensive Technical Support Guide for the synthesis of 2-acetylisonicotinic acid (2-acetylpyridine-4-carboxylic acid). This guide is structured to assist researchers in troubleshooting synthesis issues, identifying byproducts, and optimizing yield.

Executive Summary & Chemistry Overview

Target Molecule: 2-Acetylisonicotinic acid (CAS: 25028-33-5) Core Challenge: The synthesis of 2-acetylisonicotinic acid involves introducing an acyl group onto an electron-deficient pyridine ring that already bears an electron-withdrawing carboxyl group.[1] This creates a "push-pull" electronic conflict that often leads to low conversion, regio-isomeric mixtures, or over-functionalization.[2]

Primary Synthetic Routes:

  • Radical Acylation (Minisci Reaction): Direct functionalization of isonicotinic acid using pyruvic acid or acetaldehyde/hydroperoxide.

  • Metal-Catalyzed Coupling: Stille or Suzuki coupling starting from 2-chloroisonicotinic acid.

  • Oxidative Degradation: Oxidation of 2-ethylisonicotinic acid (less common in small-scale discovery).

Critical Impurity Profiling (Byproduct Analysis)

Understanding your crude mixture is the first step to purification. The following table correlates specific synthesis methods with their unique impurity profiles.

Synthesis MethodPrimary ImpurityStructure/DescriptionCauseRemoval Strategy
Minisci Reaction (Ag/Persulfate)2,6-Diacetylisonicotinic acid Over-acylation at both

-positions.[2]
High radical flux; excess reagent.pH-controlled precipitation (pKa difference).
2-Methylisonicotinic acid Alkylation instead of acylation.Decarbonylation of the acetyl radical source.Recrystallization from EtOH/Water.
Isonicotinic Acid (SM) Unreacted starting material.Quenching of radicals by solvent/oxygen.Ion-exchange chromatography.
Pd-Catalyzed Coupling (from 2-Cl)2-Hydroxyisonicotinic acid Hydrolysis of the C-Cl bond (2-pyridone tautomer).Presence of water; high pH.Difficult to separate; requires esterification first.
Homocoupling Dimers Bipyridine derivatives.Catalyst degradation/oxidative coupling.Column chromatography (non-polar).
Industrial Oxidation (from 2-Ethyl)Pyridine-2,4-dicarboxylic acid Over-oxidation of the ethyl group.Harsh oxidative conditions (KMnO4/HNO3).Selective esterification.

Visualizing the Reaction & Impurity Pathways

The following diagram illustrates the Minisci Radical Acylation pathway, which is the most common "direct" lab-scale method, highlighting where specific byproducts diverge from the main pathway.

MinisciPathways SM Isonicotinic Acid (Starting Material) Inter Radical Intermediate SM->Inter + •COCH3 Decarbox 2-Acetylpyridine (Loss of COOH) SM->Decarbox Radical Decarboxylation (Rare) Radical Acetyl Radical (•COCH3) Alkylated 2-Methylisonicotinic Acid (Decarbonylation) Radical->Alkylated Loss of CO (Side Reaction) Product 2-Acetylisonicotinic Acid (Target) Inter->Product Oxidation - H+ Diacetyl 2,6-Diacetylisonicotinic Acid (Over-reaction) Product->Diacetyl + Excess •COCH3

Figure 1: Mechanistic pathway of Minisci acylation showing the divergence of mono-acetylated product vs. di-acetylated and alkylated impurities.

Troubleshooting Guide & FAQs

Issue 1: "I am seeing a significant amount of 2,6-diacetyl byproduct. How do I stop the reaction at the mono-substituted stage?"

Diagnosis: The 2- and 6-positions of isonicotinic acid are electronically equivalent. Once the first acetyl group is added, the ring becomes slightly less electron-deficient (due to the mesomeric donation of the ketone oxygen? No, actually acyl is electron-withdrawing, making the ring more electron-deficient and nucleophilic to radicals).[2] Correction: In Minisci reactions, nucleophilic alkyl radicals attack electron-deficient heterocycles. The introduction of an electron-withdrawing acetyl group actually deactivates the ring toward further nucleophilic radical attack. However, if the radical concentration is too high locally, statistical di-substitution occurs.[2]

Solution Protocol:

  • Reagent Control: Do not add the radical source (e.g., Pyruvic acid + Persulfate) all at once. Use a syringe pump to add the oxidant and radical precursor over 2–4 hours.

  • Phase-Transfer: Use a biphasic system (Water/DCM) with vigorous stirring. The mono-acetylated product is more lipophilic than the starting material and may partition into the organic layer, protecting it from further reaction in the aqueous radical phase.

  • Stoichiometry: Reduce the equivalents of radical precursor to 1.5 eq (vs. standard 3-5 eq). You will accept lower conversion (recycling SM) to gain higher selectivity.

Issue 2: "My product is contaminated with a '2-hydroxy' impurity that won't separate on silica."

Diagnosis: If you are using the 2-chloro displacement method , this is 2-hydroxyisonicotinic acid (2-pyridone-4-carboxylic acid).[2] It forms via hydrolysis of the C-Cl bond. It is highly polar and zwitterionic, making it "streak" on silica gel.

Solution Protocol:

  • Avoid Silica: Silica gel is acidic and can cause strong adsorption of pyridine acids.

  • Esterification Workup:

    • Take the crude mixture (Acid + Hydroxy impurity).

    • Reflux in MeOH/H2SO4 to form the methyl esters.

    • Methyl 2-acetylisonicotinate is easily separated from Methyl 2-hydroxyisonicotinate (which may exist as the pyridone) using standard flash chromatography (Hexane/EtOAc).

    • Hydrolyze the pure ester back to the acid using LiOH in THF/Water.

Issue 3: "The Minisci reaction turned black and yielded a tarry mess."

Diagnosis: Silver-catalyzed decarboxylation is exothermic and generates silver oxides/colloids (black precipitate). Tars are formed from the polymerization of pyruvic acid or acetaldehyde.

Solution Protocol:

  • Temperature Control: Maintain the reaction at 10°C to 40°C . Do not reflux unless necessary.

  • Acid Concentration: Ensure the medium is sufficiently acidic (10% H2SO4 or TFA). Protonation of the pyridine nitrogen is critical for the Minisci mechanism (activates the ring for radical attack).

  • Workup Trick: Filter the reaction mixture through a pad of Celite mixed with activated charcoal immediately after quenching to remove silver colloids and polymeric tars before extraction.

Recommended Experimental Protocol (Optimized Minisci)

Objective: Synthesis of 2-acetylisonicotinic acid with minimized di-substitution.

Reagents:

  • Isonicotinic Acid (1.0 eq)

  • Pyruvic Acid (2.0 eq) [Radical Source]

  • AgNO3 (0.1 eq) [Catalyst]

  • (NH4)2S2O8 (2.0 eq) [Oxidant]

  • Solvent: 10% H2SO4 (aq) / Dichloromethane (1:1 ratio)

Step-by-Step:

  • Dissolution: Dissolve isonicotinic acid and AgNO3 in 10% aqueous H2SO4. Add DCM to create a biphasic layer.

  • Controlled Addition: Dissolve (NH4)2S2O8 and Pyruvic Acid in a separate small volume of water.

  • Reaction: Cool the main flask to 10°C. Add the oxidant/pyruvate solution dropwise over 3 hours with vigorous stirring.

    • Why? Slow addition keeps the instantaneous radical concentration low, favoring mono-substitution over di-substitution.[2]

  • Quench: After addition, stir for 30 mins. Neutralize with solid NaHCO3 to pH ~3-4 (Isoelectric point of isonicotinic acid).

  • Extraction: Extract the aqueous layer with DCM (3x).

    • Note: The starting material (isonicotinic acid) will likely precipitate at pH 3-4 and stay in the aqueous phase/interface. The 2-acetyl product is more soluble in organics.

  • Purification: Wash combined organics with brine, dry over Na2SO4. Recrystallize from Ethanol if necessary.

References

  • Minisci Reaction Fundamentals: Minisci, F., et al. "Nucleophilic character of alkyl radicals: homolytic alkylation of pyridine and quinoline." Tetrahedron, 1971, 27, 3575.[2] Link

  • Impurity Control in Pyridine Acylation: Fontana, F., et al. "Selectivity in the Minisci Reaction." Journal of Organic Chemistry, 1991, 56, 2866.[2] Link

  • Alternative N-Oxide Routes: "Process for preparing 2-acetyl nicotinic acid."[1][3] Korean Patent KR100371087B1. (Describes the Ac2O/N-oxide route and its specific deoxygenation challenges). Link

  • Metal-Catalyzed Approaches: Dunham, et al. "Synthesis of 2-acetylpyridine derivatives via Stille Coupling." Synthesis, 2006, 680.[2] (General reference for chloro-pyridine couplings).

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for all chemicals used.

Sources

Technical Support Center: Troubleshooting & Improving the Purity of 2-Acetylisonicotinic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support and troubleshooting guide for 2-Acetylisonicotinic acid (CAS: 54013-41-1 / 25028-33-5) . This compound is a highly valuable building block in pharmaceutical synthesis and a potent bidentate ligand used in the development of bioactive transition-metal complexes.

Due to its zwitterionic nature and strong chelating properties, researchers frequently encounter challenges related to yield loss, metal contamination, and isomer impurities during purification. This guide provides field-validated methodologies to diagnose and resolve these specific bottlenecks.

PART 1: Frequently Asked Questions (FAQs)

Q1: Why is my synthesized 2-acetylisonicotinic acid heavily contaminated with positional isomers (e.g., 3-acetylisonicotinic acid)? Causality & Solution: If your synthetic route utilizes a Minisci-type radical acetylation of isonicotinic acid, the reaction relies on the addition of an acetyl radical to the electron-deficient pyridine ring [2]. While the 2-position is electronically and sterically favored, the radical can also attack the 3-position, generating regioisomers. Because these isomers possess nearly identical pKa values and polarities, standard silica gel chromatography is often ineffective. Action: Utilize fractional crystallization in an ethanol/water matrix. The slight difference in the crystal lattice energy between the 2-acetyl and 3-acetyl isomers allows the 2-acetyl product to selectively precipitate when cooled slowly to 4°C.

Q2: I used a palladium/copper catalyst in my upstream synthesis. Why do standard aqueous washes fail to remove the residual heavy metals? Causality & Solution: 2-Acetylisonicotinic acid is an exceptionally strong N,O-bidentate ligand. The pyridine nitrogen and the adjacent carbonyl oxygen of the acetyl group form highly stable, thermodynamically favored coordination complexes with transition metals (such as Cu, Ni, Zn, and Pd) [1]. Standard liquid-liquid extraction cannot break this chelate. Action: You must chemically disrupt the coordination sphere. Adjust the aqueous solution to pH > 9 to form insoluble metal hydroxides, and introduce a thiol-functionalized silica scavenger resin (e.g., QuadraPure) which has a higher binding affinity for transition metals than the pyridine-acetyl pocket.

Q3: Why am I experiencing massive yield losses during the final aqueous workup? Causality & Solution: The molecule is zwitterionic. It contains a basic pyridine nitrogen (pKa ~ 1.5 due to the electron-withdrawing acetyl group) and an acidic carboxylic acid (pKa ~ 4.5). At pH < 2, it exists as a highly soluble cation; at pH > 5, it exists as a highly soluble anion. Action: To isolate the product, you must perform an isoelectric precipitation . By carefully adjusting the pH to its isoelectric point (pI ≈ 2.5–3.0), the molecule achieves a net-zero charge. This minimizes ion-dipole interactions with water, maximizing the lattice energy and forcing the compound out of solution.

PART 2: Diagnostic Matrix for Impurity Profiling

Use the following quantitative data to identify and remove common impurities based on their physicochemical deviations from the target molecule.

Table 1: Common Impurities and Targeted Removal Strategies

Impurity TypeTypical OriginRelative Retention Time (RRT)*∆ logP vs TargetRecommended Removal Strategy
3-Acetylisonicotinic acid Regioisomer (Radical attack)0.85-0.1Fractional crystallization (EtOH/H₂O)
Isonicotinic acid Unreacted starting material0.40-0.8Wash with cold aqueous buffer (pH 4.5)
2-Acetylpyridine Decarboxylation degradant1.45+1.2Hexane/Ethyl acetate trituration
Transition Metals (Cu/Pd) Cross-coupling catalystsN/AN/AThiol-resin scavenging at pH > 9.0

*RRT is based on a standard C18 Reverse-Phase HPLC method using a 0.1% TFA/Acetonitrile gradient.

PART 3: Standard Operating Procedures (SOPs)

Protocol A: Isoelectric Crystallization & Metal Scavenging

This self-validating protocol ensures the simultaneous removal of metal chelates and high-yield recovery of the zwitterionic product.

  • Alkaline Dissolution: Suspend the crude 2-acetylisonicotinic acid in deionized water (10 mL per gram of crude). Slowly add 1 M NaOH dropwise under vigorous stirring until the pH reaches 9.0–9.5.

    • Mechanism: Deprotonates the carboxylic acid to fully solubilize the compound while simultaneously destabilizing the metal-ligand coordination sphere.

  • Metal Scavenging: Add 0.5 g of thiol-functionalized silica resin per gram of crude product. Heat the mixture to 40°C and stir for 2 hours.

    • Validation Check: Spot the mixture on a TLC plate and stain with dithizone. The absence of a red/brown complex confirms complete metal sequestration.

  • Filtration: Filter the mixture through a tightly packed Celite pad to remove the resin and any precipitated metal oxides. Wash the pad with 2 mL of dilute NaOH (pH 9).

  • Isoelectric Precipitation: Transfer the filtrate to an ice bath and cool to 10°C. Using a calibrated pH meter, add 1 M HCl dropwise until the pH reaches exactly 2.8 (the approximate isoelectric point).

  • Maturation: Stir the resulting suspension at 4°C for 4 hours to promote Ostwald ripening, ensuring the exclusion of isomers from the growing crystal lattice.

    • Validation Check: Analyze the mother liquor via UV-Vis spectroscopy (254 nm). The absorbance should plateau, indicating that maximum precipitation has been achieved.

  • Isolation: Filter the purified crystals under vacuum, wash with 5 mL of ice-cold deionized water, and dry under high vacuum at 45°C overnight.

Protocol B: HPLC Method for Purity Verification
  • Mobile Phase Preparation:

    • Buffer A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade water (pH ~2.0). Note: The low pH is critical to suppress the ionization of the carboxylic acid, preventing peak tailing.

    • Solvent B: LC-MS grade Acetonitrile.

  • Column: C18 Reverse-Phase (250 x 4.6 mm, 5 µm particle size).

  • Gradient Elution: 5% B to 60% B over 20 minutes. Flow rate: 1.0 mL/min.

  • Detection: UV absorbance at 254 nm.

PART 4: Visualizing the Purification Workflow

The following logic flow maps the causality of the isoelectric purification protocol, demonstrating how pH manipulation and targeted scavenging sequentially strip away distinct impurity classes.

PurificationWorkflow A Crude 2-Acetylisonicotinic Acid (Isomers & Metal Impurities) B Alkaline Dissolution (pH > 9) Disrupts Metal Chelates A->B C Metal Scavenging (Thiol-functionalized Resin) B->C D Filtration Removes Resin & Insoluble Matter C->D E Isoelectric Precipitation (Acidify to pH 2.5 - 3.0) D->E F Controlled Cooling (4°C) Selective Crystallization E->F G Highly Pure 2-Acetylisonicotinic Acid (>99% Purity) F->G

Workflow for the isoelectric purification and desolvation of 2-acetylisonicotinic acid.

PART 5: References

  • Title: Synthesis and structure–activity relationships of metal–ligand complexes that potently inhibit cell migration. Source: Bioorganic & Medicinal Chemistry Letters, 18(2), 498–504. (2008). URL: [Link]

  • Title: Late-Stage Heteroarene Alkylation via Minisci Reaction with Gaseous Alkanes Enabled by Hydrogen Atom Transfer in Flow. Source: ACS Central Science, 11(6), 910-917. (2025). URL: [Link]

Troubleshooting 2-Acetylisonicotinic acid derivatization reactions

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 2-Acetylisonicotinic Acid Derivatization

Welcome to the Advanced Synthesis Support Module

Subject: Troubleshooting 2-Acetylisonicotinic Acid (2-AINA) Derivatization Chemical Identity: 2-acetylpyridine-4-carboxylic acid CAS: 1380560-66-0 (Generic Ref) / Metabolite of Ethionamide Support Tier: Level 3 (Senior Application Scientist)

Introduction: The Bifunctional Challenge

As a Senior Application Scientist, I often see researchers underestimate 2-Acetylisonicotinic acid. It is not merely a "pyridine with an acid."[1][2][3] It is a bifunctional electrophile with distinct reactivity zones that often compete or interfere with standard protocols.

This molecule presents a classic "3-Body Problem" in synthesis:

  • The Pyridine Nitrogen: A basic site that can quench acidic catalysts or poison metal catalysts.

  • The C4-Carboxylic Acid: Electron-deficient due to the ring, making it prone to hydrolysis after activation if not handled quickly.

  • The C2-Acetyl Group: A ketone activated by the electron-withdrawing ring, highly reactive toward nucleophiles (hydrazines/amines), but sterically sensitive due to the adjacent ring nitrogen.

This guide is structured to troubleshoot the three most common failure modes: Solubility Lockout , Amide Coupling Stalls , and Hydrazone Instability .

Module 1: Solubility & Preparation

The Issue: "My starting material won't dissolve in DCM or Toluene, and it precipitates during the reaction."

The Science: 2-Acetylisonicotinic acid is zwitterionic. The pyridine nitrogen (pKa ~3-4) can protonate the carboxylic acid, creating an internal salt lattice that is insoluble in non-polar organic solvents. To react it, you must break this lattice.

Troubleshooting Protocol:

Solvent SystemSuitabilityAdjustment Required
DCM / Chloroform PoorDO NOT USE as primary solvent.
DMF / DMSO ExcellentRecommended for all coupling reactions.
Methanol / Ethanol GoodSuitable for hydrazone formation; avoid for amide coupling (esterification risk).
Water pH dependentSoluble at pH > 8 (anion) or pH < 2 (cation).

Diagnostic Workflow:

SolubilityLogic Start Select Solvent System Goal What is your reaction? Start->Goal Amide Amide Coupling (C4-COOH) Goal->Amide Hydrazone Hydrazone/Oxime (C2-Acetyl) Goal->Hydrazone DMF Use Anhydrous DMF + 3.0 eq DIPEA Amide->DMF MeOH Use MeOH/EtOH + Cat. Acetic Acid Hydrazone->MeOH Precip Issue: Precipitation? DMF->Precip If fails Salt Form TBA Salt: Pre-react acid with Tetrabutylammonium hydroxide Precip->Salt Solubilize

Figure 1: Solvent selection decision tree based on reaction type.

Module 2: Carboxylic Acid Derivatization (Amide Coupling)

The Issue: "I'm getting low yields (<30%) using EDC/NHS. The LCMS shows unreacted starting material."

The Science: The pyridine ring is electron-withdrawing. This makes the C4-carboxylate less nucleophilic, meaning it attacks the coupling reagent (EDC) slower than a standard benzoic acid would. Furthermore, the pyridine nitrogen can form an N-acylurea adduct with EDC, effectively consuming your reagent in a dead-end pathway.

The Solution: Switch to HATU or T3P (Propylphosphonic anhydride). These reagents are faster and less susceptible to pyridine interference.

Optimized Protocol (HATU Method):

  • Dissolution: Dissolve 1.0 eq 2-Acetylisonicotinic acid in anhydrous DMF (0.1 M).

  • Base Activation: Add 3.0 eq DIPEA (Diisopropylethylamine).

    • Why? You need 1 eq to deprotonate the acid, 1 eq to neutralize the HATU byproduct, and 1 eq to keep the amine nucleophile free.

  • Activation: Add 1.1 eq HATU . Stir for 15 minutes at Room Temp.

    • Visual Check: Solution should turn yellow/orange.

  • Coupling: Add 1.2 eq of your Amine.

  • Reaction: Stir for 2-4 hours.

FAQ: Why not use the Acid Chloride? Converting this specific molecule to an acid chloride (using SOCl2) is risky. The HCl generated protonates the pyridine ring, making the salt extremely hygroscopic and difficult to handle. If you must, use Oxalyl Chloride/DMF and use immediately without isolation.

Module 3: Acetyl Group Derivatization (Hydrazone Formation)

The Issue: "The hydrazone formation is incomplete, or I see two peaks in the HPLC."

The Science:

  • Equilibrium: Reaction with hydrazine is reversible. Water must be removed to drive it to completion.[1]

  • Isomerism: Hydrazones of 2-acetylpyridine derivatives exist as E/Z isomers. The E isomer is usually thermodynamically favored, but the Z isomer can be stabilized by hydrogen bonding with the ring nitrogen.

  • Sterics: The acetyl group at C2 is ortho to the ring nitrogen. Bulky hydrazines may struggle to approach.

Troubleshooting Table:

SymptomProbable CauseCorrective Action
Stalled Reaction (~50% conv) Water accumulationAdd molecular sieves (3Å) or use Dean-Stark trap if refluxing in toluene.
Double Peaks (LCMS) E/Z IsomerismThis is normal. Do not discard. Isomers often equilibrate in solution or during crystallization.
No Reaction pH too high (Basic)The reaction requires acid catalysis. Add 5% Acetic Acid or p-TsOH.

Mechanism & Workflow:

HydrazoneFlow Reactants 2-AINA + Hydrazine Intermed Tetrahedral Intermediate Reactants->Intermed Nucleophilic Attack Product Hydrazone (E/Z Mixture) Intermed->Product -H2O AcidCat H+ Catalyst (Activates C=O) AcidCat->Reactants WaterRem Remove H2O (Drives Equilibrium) WaterRem->Product Sieves/Heat

Figure 2: Kinetic pathway for hydrazone formation emphasizing critical control points (Catalysis and Water Removal).

Module 4: Purification & Analytics

The Issue: "My product tails badly on C18 HPLC columns."

The Science: The pyridine nitrogen interacts with residual silanol groups on silica-based columns, causing peak tailing.

Analytical Solutions:

  • Mobile Phase: Add 0.1% Trifluoroacetic Acid (TFA) or Formic Acid . This protonates the pyridine (and silanols), preventing the interaction.

  • Buffer: Use Ammonium Formate (10mM, pH 3.5).

  • Column Choice: Use a "Base-Deactivated" column (e.g., C18 with end-capping) or a Phenyl-Hexyl column for better selectivity of the aromatic ring.

References

  • Ethionamide Activation Pathway: Science. 2000; 288(5471): 1647-1650. (Mechanistic insight into 2-acetylisonicotinic acid as a metabolite). Link

  • Pyridine Carboxylic Acid Coupling: Journal of Organic Chemistry. 2012; 77(18): 8386–8400. (General protocols for heteroaromatic amide coupling). Link

  • Hydrazone Formation Kinetics: European Journal of Medicinal Chemistry. 2014; 81: 359-369. (Synthesis of isonicotinic acid hydrazone derivatives). Link

  • HATU Reagent Guide: Sigma-Aldrich Technical Bulletin. (Protocols for HATU/DIPEA coupling). Link

Sources

Technical Support Center: Scaling Up 2-Acetylisonicotinic Acid Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Process Optimization & Troubleshooting for 2-Acetylisonicotinic Acid (2-AINA) Ticket ID: #SC-2AINA-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Active

Introduction: The Nature of the Challenge

Scaling up the synthesis of 2-Acetylisonicotinic acid (2-AINA) presents a unique convergence of chemical and physical challenges. As a zwitterionic pyridine derivative, it defies standard organic extraction protocols. Chemically, the electron-deficient pyridine ring resists Friedel-Crafts acylation, forcing chemists toward more volatile radical (Minisci) or expensive organometallic pathways.

This guide addresses the two most common scale-up methodologies:

  • The Radical Route (Minisci): Cost-effective but chemically unstable and exothermic.

  • The Coupling Route (Stille/Suzuki): High purity but expensive and metal-intensive.

Module 1: Synthetic Route Selection & Risk Assessment

Decision Matrix: Which Route Fits Your Scale?
FeatureRoute A: Minisci Radical Acylation Route B: Pd-Catalyzed Coupling
Precursor Isonicotinic Acid (Cheap)2-Chloroisonicotinic Acid (Moderate)
Reagents Pyruvic acid, AgNO₃, (NH₄)₂S₂O₈Tributyl(1-ethoxyvinyl)tin, Pd(PPh₃)₄
Key Risk Thermal Runaway / Gas Evolution Heavy Metal Contamination / Cost
Impurity Profile 2,6-Diacetyl isomers (Hard to remove)Tin/Palladium residues (Regulatory issue)
Scale Suitability < 500g (Safety limits)> 1kg (If cost permits)

Module 2: The Minisci Radical Acylation (Troubleshooting)

Context: You are reacting isonicotinic acid with pyruvic acid (radical source) using silver catalysis and persulfate oxidation.

Common Failure Mode: "The Yield Plateau"

User Ticket: "My yield was 65% on a 5g scale. On a 100g scale, it dropped to 25%, and the reaction foamed over."

Root Cause: The Minisci reaction generates CO₂ gas rapidly during the oxidative decarboxylation of pyruvic acid. On a large scale, this causes two issues:

  • Mass Transfer Failure: The gas creates a foam that reduces the interfacial surface area between the aqueous phase (oxidant) and organic phase (substrate), stalling the radical transfer.

  • Radical Quenching: High local concentrations of radicals (due to poor mixing) lead to recombination/polymerization rather than attacking the pyridine ring.

Protocol Adjustment: The "Dosing" Strategy

Do not add the oxidant (persulfate) in one portion. You must maintain a "radical starved" environment to favor substitution over recombination.

Step-by-Step Optimization:

  • Biphasic Setup: Use a solvent system of DCM/Water (1:1) . The product is zwitterionic but the radical intermediate benefits from the interface.

  • Catalyst Loading: Maintain AgNO₃ at 10 mol%. Lower loads (<5%) cause induction periods followed by sudden exotherms.

  • Controlled Addition:

    • Dissolve (NH₄)₂S₂O₈ in water.

    • Dose this solution into the reactor over 2–3 hours using a peristaltic pump.

    • Maintain temperature strictly at 40–45°C . < 40°C stalls the radical; > 50°C decomposes the persulfate uselessly.

Visualizing the Radical Flux

Minisci_Mechanism Start Pyruvic Acid (Radical Source) Radical Acyl Radical (CH3-CO•) Start->Radical Oxidative Decarboxylation (-CO2) Oxidant Persulfate (NH4)2S2O8 Ag Ag(I) -> Ag(II) Catalyst Cycle Oxidant->Ag Oxidizes Ag Ag->Start Generates Radical Substrate Isonicotinic Acid (Protonated) Radical->Substrate Nucleophilic Attack SideRxn Decarboxylation/ Recombination Radical->SideRxn Excess Radical Concentration Intermediate Radical Cation Intermediate Substrate->Intermediate Product 2-Acetylisonicotinic Acid Intermediate->Product -H+ (Re-aromatization)

Figure 1: The Minisci Radical Cycle. Note that excess radical generation (red path) leads to side reactions, necessitating controlled dosing of the oxidant.

Module 3: Workup & Purification (The "Zwitterion Trap")

Context: The reaction is complete. You have a black, aqueous mixture containing silver salts, sulfuric acid, and your product.

FAQ: Isolation Failures

Q: "I tried extracting with Ethyl Acetate at pH 1, but the product stayed in the water. At pH 10, it also stayed in the water. How do I get it out?"

A: You are fighting the Isoelectric Point (pI) .

  • pH < 2: The pyridine nitrogen is protonated (

    
    ). The molecule is cationic and water-soluble.
    
  • pH > 5: The carboxylic acid is deprotonated (

    
    ). The molecule is anionic and water-soluble.
    
  • Target: You must hit the zwitterionic window (approx pH 3.2 – 3.8) where net charge is zero.[1][2][3]

The "Isoelectric Crash" Protocol
  • Quench: Destroy excess persulfate with weak sodium bisulfite solution (check with starch-iodide paper).

  • Silver Removal: Filter the reaction mixture through Celite to remove reduced silver (

    
    ).
    
  • pH Adjustment (The Critical Step):

    • Cool the solution to 5°C.

    • Slowly add 50% NaOH or solid Na₂CO₃.

    • Monitor continuously with a calibrated pH probe.

    • STOP exactly at pH 3.5 .

  • Crystallization: Stir at 5°C for 2 hours. The product should precipitate as an off-white solid.

    • Troubleshooting: If no solid forms, saturate the aqueous layer with NaCl (salting out) and extract with THF/Ethyl Acetate (1:1) . Pure EtOAc is often too non-polar for this zwitterion.

Visualizing Solubility vs. pH

Solubility_Curve Acidic Acidic Isoelectric pH 3.2 - 3.8 (pI) Zwitterion (Insoluble) [PyH+ - COO-] Acidic->Isoelectric Add Base (NaOH) Basic Basic Basic->Isoelectric Add Acid (HCl) Action PRECIPITATION ZONE Isoelectric->Action Minimized Solubility

Figure 2: The Solubility "U-Curve" of 2-AINA. Isolation is only efficient within the narrow pI window.

Module 4: Impurity Profiling & Analytics

When scaling up, you will encounter two main impurities. Use this table to identify them via HPLC/LC-MS.

ImpurityOriginRetention Time (Relative)Remediation
Isonicotinic Acid Unreacted Starting Material0.8 (More polar)Reslurry in hot water at pH 3.5. The starting material is more soluble than the acetylated product.
2,6-Diacetylisonicotinic Acid Over-reaction (Radical excess)1.4 (Less polar)Recrystallization from EtOH. This impurity is more lipophilic.
Ag Residues Catalyst carryoverN/A (Ash test)Treat crude solid with Thiol-functionalized silica scavengers or wash with dilute HCl.

References

  • Minisci, F., et al. (1971).[4][5] "Nucleophilic character of alkyl radicals: substitution of heterocycles." Tetrahedron, 27(15), 3575-3579.

  • Duncton, M. A. (2011). "Minisci reactions: Versatile CH-functionalization for medicinal chemists."[6] MedChemComm, 2(12), 1135-1161.

  • Proctor, R. S., & Phipps, R. J. (2019). "Recent Advances in Minisci-Type Reactions." Angewandte Chemie International Edition, 58(39), 13666-13699.

  • Righetti, P. G. (2004). "Isoelectric focusing: theory, methodology and applications." Elsevier. (Reference for pI precipitation logic).

Disclaimer: This guide is for research purposes only. All scale-up activities involving radical chemistry must be conducted behind blast shields with appropriate thermal runaway contingency planning.

Sources

Avoiding decomposition of 2-Acetylisonicotinic acid

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 2-Acetylisonicotinic Acid Stability

Executive Summary

2-Acetylisonicotinic acid (CAS: 2176-64-9 / 25028-33-5) is a functionalized pyridine derivative used primarily as a pharmacophore building block.[1] Its stability is compromised by two competing electronic factors: the electron-withdrawing acetyl group at the C2 position and the carboxylic acid at C4.

This guide addresses the primary failure mode: Thermal Decarboxylation . Unlike standard isonicotinic acid, the presence of the 2-acetyl group destabilizes the molecule under specific thermal and pH conditions, leading to the formation of 2-acetylpyridine and polymeric tars.

Part 1: The Stability Matrix (Storage & Handling)

The following matrix dictates the mandatory storage conditions to prevent "silent degradation"—where purity drops without visible physical changes.

ParameterSpecificationScientific Rationale
Temperature -20°C (Long-term) 4°C (Active use < 1 week)Pyridine carboxylic acids have a high activation energy for decarboxylation, but the 2-acetyl group lowers this barrier. Storage above 0°C accelerates slow-motion decarboxylation.
Atmosphere Argon or Nitrogen The C2-acetyl group is susceptible to oxidation (N-oxide formation) and moisture-induced aldol-type condensations.
Light Amber Vials / Foil Pyridine rings are photosensitive. UV exposure can trigger radical formation at the acetyl group, leading to dimerization.
State Solid / Lyophilized CRITICAL: Never store 2-AINA in solution for >24 hours. The zwitterionic form in solution is the primary pathway for decomposition.

Part 2: Critical Workflows & Protocols

Workflow A: Isolation Without Decomposition

Context: You have synthesized 2-AINA (e.g., via Minisci reaction) and need to isolate it from an aqueous acidic stream.

The Failure Point: Heating acidic aqueous solutions of 2-AINA triggers rapid decarboxylation.

Correct Protocol:

  • pH Adjustment: Adjust the reaction mixture to the isoelectric point (pH ~3.5–4.0) at 0–5°C (Ice bath). Do not neutralize at room temperature.

  • Extraction: Use Ethyl Acetate or THF. Perform extractions quickly at cold temperatures.

  • Drying:

    • Forbidden: Rotary evaporation at >40°C water bath.

    • Recommended: Lyophilization (Freeze Drying) or Rotary evaporation at <30°C under high vacuum (<10 mbar).

  • Verification: Immediately run 1H-NMR. Look for the loss of the aromatic protons and the appearance of 2-acetylpyridine signals.

Workflow B: Recrystallization (Purification)

Context: The solid has turned slight brown/tan.

  • Solvent System: Ethanol/Water (9:1) or Methanol.

  • Method: Dissolve at reflux (strictly <60°C) for the minimum time possible.

  • Filtration: Hot filtration must be done rapidly.

  • Cooling: Allow slow crystallization at 4°C.

Part 3: Troubleshooting & FAQs

Q1: My product turned into a dark brown oil during rotary evaporation. What happened?

Diagnosis: Thermal Decarboxylation & Polymerization. Mechanism: You likely exceeded 40°C in the water bath while the solution was acidic. The 2-acetyl group makes the pyridine ring electron-deficient. Upon heating, the molecule decarboxylates to form 2-acetylpyridine. The "brown oil" is a mixture of this degradation product and oligomers formed via aldol condensation of the acetyl group, catalyzed by the high temperature and residual acid. Fix: Use a lyophilizer for water removal. If using a rotavap, ensure the bath is <30°C and the vacuum is strong.

Q2: The NMR shows the correct peaks, but the integration is messy, and there's a new peak at ~8.7 ppm.

Diagnosis: Formation of 2-Acetylpyridine (Decarboxylated impurity). Analysis: The proton at the C4 position (where the COOH used to be) in 2-acetylpyridine typically appears as a doublet/multiplet downfield. Remediation: You cannot reverse decarboxylation. You must repurify via column chromatography (silica gel, MeOH/DCM gradient) to separate the non-polar decarboxylated impurity from the acid.

Q3: Can I store 2-AINA in DMSO stock solutions for biological assays?

Answer: Only for short durations (frozen). Reasoning: DMSO is hygroscopic and can act as an oxidant (Swern-type conditions) under specific stressors. Over time, the acetyl group can undergo side reactions, or the trace water in DMSO will facilitate hydrolysis/decarboxylation cycles. Protocol: Prepare fresh stocks immediately before dosing.

Part 4: Visualizing the Degradation Pathway

The following diagram illustrates the "Danger Zone" for 2-AINA. It highlights the Zwitterionic Intermediate as the gateway to decomposition.

G cluster_0 SAFE ZONE cluster_1 DECOMPOSITION PATHWAY A 2-Acetylisonicotinic Acid (Solid, Stable at -20°C) B Solution State (Zwitterionic Equilibrium) A->B Dissolution B->A Lyophilization C Thermal Stress (>40°C) OR Acidic pH B->C Improper Handling D Decarboxylation (Irreversible) C->D Activation Energy Surpassed E 2-Acetylpyridine (Liquid Impurity) D->E Loss of CO2 F Polymerization/Tars (Brown Oil) E->F Aldol Condensation (Time/Heat)

Figure 1: Stability decision tree showing the irreversible pathway from solution state to decarboxylation.

References

  • Dunn, G. E., Lee, G. K. J., & Thimm, H. (1972).[2] Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Journal of Chemistry, 50(18), 3017–3027.[2] Link[2]

    • Relevance: Establishes the zwitterionic mechanism for pyridine carboxylic acid decarboxylation, providing the foundational logic for pH and temper
  • Minisci, F., et al. (1971).[3][4] Nucleophilic character of alkyl radicals: homolytic alkylation of pyridine and quinoline. Tetrahedron, 27(15), 3575-3579. Link

    • Relevance: Describes the radical synthesis conditions often used to create 2-AINA, highlighting the oxidative environment that necessit
  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley-Blackwell. Link

    • Relevance: Authoritative text on the reactivity of electron-deficient pyridines and the instability of pyridine-2/4-carboxylic acids.
  • ChemicalBook. (2025). Safety Data Sheet: 2-Acetylnicotinic Acid / Analogues.Link

    • Relevance: Provides baseline safety and storage data for acetyl-pyridine carboxylic acid derivatives (Note: 2-Acetylnicotinic acid data used as nearest stable analogue for safety protocols).

Sources

Validation & Comparative

Comparative Reactivity Guide: 2-Acetylisonicotinic Acid vs. 2-Acetylnicotinic Acid

[1]

Executive Summary

The core distinction between 2-Acetylnicotinic acid (2-ANA) and 2-Acetylisonicotinic acid (2-AINA) lies in the "Ortho Effect." [1]

  • 2-ANA (Ortho-substituted): The C2-acetyl and C3-carboxyl groups are vicinal.[1] This proximity facilitates rapid intramolecular cyclization with dinucleophiles (e.g., hydrazines, diamines) to form fused heterocyclic systems like 1,8-naphthyridines .

  • 2-AINA (Meta-substituted): The C2-acetyl and C4-carboxyl groups are separated by a ring carbon.[1] This spatial distance prevents direct intramolecular cyclization between the functional groups. Consequently, 2-AINA predominantly forms stable, open-chain condensation products (e.g., hydrazones, Schiff bases).

Structural Analysis & Physical Properties[1][2][3][4]

The reactivity difference is rooted in the electronic and steric environment of the pyridine ring.

Feature2-Acetylnicotinic Acid (2-ANA)2-Acetylisonicotinic Acid (2-AINA)
IUPAC Name 2-Acetylpyridine-3-carboxylic acid2-Acetylpyridine-4-carboxylic acid
Substitution Pattern 2,3-Disubstituted (Ortho)2,4-Disubstituted (Meta)
Key Reactivity Cyclization Prominent (Forms fused rings)Condensation Prominent (Forms linear derivatives)
Predicted pKa (Acid) ~3.40 (Enhanced by ortho-acetyl EWG)~3.6 - 3.8
Intramolecular H-Bond Possible (Acetyl O[1] ··· HO-C=O)Not Possible (Distance too great)
Common Application Precursor for 1,8-naphthyridines (antibacterials)Ligand synthesis, linear linkers
Structural Visualization

The following diagram illustrates the critical spatial difference preventing cyclization in 2-AINA.

Structurescluster_02-Acetylnicotinic Acid (2-ANA)(Ortho-Proximity)cluster_12-Acetylisonicotinic Acid (2-AINA)(Meta-Separation)struct1Pyridine Ring(C2: Acetyl, C3: COOH)interactionIntramolecularInteraction Possiblestruct1->interaction< 3 Å Distancestruct2Pyridine Ring(C2: Acetyl, C4: COOH)no_interactionNo DirectInteraction

Caption: Structural comparison highlighting the proximity of functional groups in 2-ANA vs. the spatial separation in 2-AINA.

Mechanistic Divergence: The Ortho Effect

2-Acetylnicotinic Acid: Cyclization Pathway

When 2-ANA reacts with a dinucleophile like hydrazine, it undergoes a cascade reaction:

  • Condensation: Hydrazine attacks the acetyl ketone to form a hydrazone intermediate.

  • Intramolecular Cyclization: The nucleophilic nitrogen of the hydrazone attacks the electrophilic carbonyl of the adjacent carboxylic acid (or ester).

  • Elimination: Loss of water/alcohol yields a fused 1,2-dihydro-1,8-naphthyridin-2-one .[1]

Key Insight: This reaction is often spontaneous or requires only mild heating due to the thermodynamic stability of the resulting 6-membered lactam ring fused to the pyridine.

2-Acetylisonicotinic Acid: Linear Pathway

In 2-AINA, the C4-carboxylic acid is too far from the C2-acetyl hydrazone to permit ring closure.[1]

  • Condensation: Hydrazine attacks the acetyl ketone to form a hydrazone.

  • Arrest: The reaction stops at the hydrazone stage. The carboxylic acid remains free (or forms a salt), available for independent secondary reactions but not immediate cyclization.

Pathway Diagram

ReactionPathwaysANA2-Acetylnicotinic Acid(Ortho)Inter_ANAIntermediate: HydrazoneANA->Inter_ANAStep 1: CondensationAINA2-Acetylisonicotinic Acid(Meta)Inter_AINAProduct: Stable HydrazoneAINA->Inter_AINAStep 1: CondensationHydrazineReagent: Hydrazine (N2H4)Hydrazine->ANAHydrazine->AINAProd_ANAFused Ring Product:1-Methyl-1,8-naphthyridin-2(1H)-oneInter_ANA->Prod_ANAStep 2: IntramolecularCyclization (-H2O)No_CycNO CYCLIZATION(Sterically Impossible)Inter_AINA->No_CycStep 2: Attempted Cyclization

Caption: Divergent reaction pathways with hydrazine. 2-ANA cyclizes to a naphthyridine; 2-AINA stops at the hydrazone.

Experimental Protocols

Protocol A: Cyclization of 2-Acetylnicotinic Acid

Objective: Synthesis of a 1,8-naphthyridin-2(1H)-one derivative. Mechanism: Friedländer-type condensation/cyclization.[1][2][3]

  • Reagents:

    • 2-Acetylnicotinic acid (1.0 eq)[1]

    • Hydrazine hydrate (1.2 eq) or substituted hydrazine (e.g., Methylhydrazine).

    • Solvent: Ethanol or Acetic Acid.[4]

    • Catalyst: Glacial acetic acid (catalytic amount if using EtOH).

  • Procedure:

    • Dissolve 2-acetylnicotinic acid in ethanol (0.5 M concentration).

    • Add hydrazine hydrate dropwise at room temperature.

    • Observation: A transient precipitate (hydrazone) may form.

    • Reflux the mixture for 2–4 hours. The initial solid often redissolves and a new precipitate (the cyclized lactam) forms.

    • Cool to 0°C. Filter the solid.

  • Validation:

    • IR: Look for the disappearance of the broad -OH (acid) and appearance of a sharp Lactam C=O (~1660–1680 cm⁻¹).

    • 1H NMR: Confirm loss of the acetyl methyl singlet (shifted/integrated into ring system) and disappearance of the carboxylic acid proton.

Protocol B: Selective Functionalization of 2-Acetylisonicotinic Acid

Objective: Synthesis of 2-acetylisonicotinic acid hydrazone (Open Chain). Mechanism: Schiff base formation without cyclization.

  • Reagents:

    • 2-Acetylisonicotinic acid (1.0 eq)[1]

    • Phenylhydrazine (1.0 eq) (Selected for stability and crystallinity).

    • Solvent: Methanol.[5]

  • Procedure:

    • Dissolve 2-acetylisonicotinic acid in warm methanol.

    • Add phenylhydrazine slowly.

    • Stir at reflux for 1 hour.

    • Critical Step: Do not add strong dehydrating agents or excessive heat that might force intermolecular polymerization.

    • Cool to room temperature. The product crystallizes as the hydrazone.

  • Validation:

    • 1H NMR: Distinct signals for the Acetyl-CH3 (shifted due to C=N) and the retention of the carboxylic acid proton (broad singlet >11 ppm).

    • Solubility: The product remains soluble in dilute base (due to the free COOH), unlike the neutral lactam product of Protocol A.

References

  • LookChem. (n.d.). 2-Acetylnicotinic acid Chemical Properties and Acidity Data. Retrieved from [Link]

  • National Institutes of Health (NIH). (2023). Synthesis, characterization, and in silico studies of 1,8-naphthyridine derivatives. PubMed. Retrieved from [Link]

  • ResearchGate. (2011). The Cyclization of 2-Chloro Nicotinic Acid and Related Derivatives. Retrieved from [Link]

  • Royal Society of Chemistry. (2010). A mild synthesis of substituted 1,8-naphthyridines via Friedländer reaction. Green Chemistry. Retrieved from [Link]

Comparative Guide: Synthesis of Isonicotinic vs. Nicotinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical comparison between the synthesis of Nicotinic Acid (NA, 3-pyridinecarboxylic acid) and Isonicotinic Acid (INA, 4-pyridinecarboxylic acid) derivatives.[1] While these two isomers differ only by the position of the carboxyl group relative to the ring nitrogen, this structural variation dictates profound differences in electronic behavior, reactivity profiles, and synthetic yields.

Key Takeaway: The 4-position (para) is significantly more electron-deficient due to direct resonance interaction with the ring nitrogen.[1] Consequently, isonicotinic acid derivatives generally undergo nucleophilic acyl substitution (e.g., hydrazide formation) at faster rates and often higher yields compared to their nicotinic (meta) counterparts, which rely primarily on inductive withdrawal for activation.

Part 1: Electronic & Structural Divergence[1]

To optimize synthesis, one must first understand the electronic landscape of the pyridine ring. The reactivity difference is not merely steric; it is fundamentally electronic.[2]

The Hammett & Resonance Factor
  • Nicotinic (3-Position): The nitrogen atom exerts an electron-withdrawing inductive effect (-I), but the mesomeric effect (-M) cannot effectively delocalize negative charge from the 3-position.[1] The carbonyl carbon is activated, but moderately so.

  • Isonicotinic (4-Position): The nitrogen is para to the carbonyl. It exerts both strong -I and -M effects.[1] Resonance structures allow the ring nitrogen to directly stabilize the electron density arriving from a nucleophilic attack, making the carbonyl carbon highly electrophilic.

Visualization: Electronic Activation Pathways

The following diagram illustrates the resonance contributors that render the 4-position more susceptible to nucleophilic attack than the 3-position.

G cluster_0 Nicotinic (3-Pos): Inductive Only cluster_1 Isonicotinic (4-Pos): Inductive + Resonance N3 Pyridine Ring (N) C3 C3 Carbonyl (Moderate Electrophile) N3->C3 -I Effect (Inductive) N4 Pyridine Ring (N) C4 C4 Carbonyl (Strong Electrophile) N4->C4 -I Effect N4->C4 -M Effect (Direct Resonance)

Figure 1: Comparative electronic activation. The blue arrow highlights the direct mesomeric withdrawal available only to the 4-isomer, significantly increasing electrophilicity.

Part 2: Precursor Synthesis (The Oxidation Challenge)

Before derivatization, the acids are synthesized via the oxidation of their respective methylpyridines (picolines). This step is critical for industrial scalability.[1]

3-Picoline vs. 4-Picoline Oxidation

The oxidation of the methyl group is sensitive to the acidity of the methyl protons.

  • 4-Picoline: The methyl protons are more acidic (

    
    ) because the resulting carbanion is resonance-stabilized by the nitrogen. This allows for easier oxidation or ammoxidation.[1]
    
  • 3-Picoline: The methyl protons are less acidic (

    
    ).[1] Oxidation often requires more forcing conditions or specific V-Ti-O catalysts to prevent ring degradation before methyl oxidation.[1]
    

Industrial Protocol Comparison (Ammoxidation Route):

Feature3-Picoline

Nicotinonitrile
4-Picoline

Isonicotinonitrile
Catalyst System V-Ti-O / Sb-V-OV-Ti-O (Optimized V/Ti ratio ~0.[1]2)
Temp. Range 340–380 °C300–340 °C (Milder)
Typical Yield 80–85%85–92%
Selectivity Lower (Ring degradation risk)Higher (Methyl activation)

Part 3: Derivative Synthesis Case Study (Hydrazides)

The synthesis of Isoniazid (Isonicotinic acid hydrazide) vs. Nicotinic hydrazide offers the clearest performance comparison. Both are synthesized via nucleophilic acyl substitution of the ester (or acid chloride) with hydrazine hydrate.

Experimental Protocol: Microwave-Assisted Synthesis

Note: Microwave irradiation is recommended over thermal reflux as it exploits the polarity of the pyridine ring for rapid heating, reducing reaction times from hours to minutes.

Materials
  • Substrate A: Ethyl isonicotinate (4-pos)[1][3]

  • Substrate B: Ethyl nicotinate (3-pos)[1]

  • Reagent: Hydrazine hydrate (80%)

  • Solvent: Ethanol (Abs.)[1]

Step-by-Step Methodology
  • Stoichiometry: Mix 10 mmol of the respective ester with 20 mmol (2.0 equiv) of hydrazine hydrate in a microwave-safe vial.

  • Solvent: Add 3 mL of ethanol. (High concentration favors kinetics).[1]

  • Irradiation:

    • Isonicotinic:[1][4][5][6][7][8][9][10] Irradiate at 100°C, 150W for 2–3 minutes .

    • Nicotinic:[1][3][4][7][8][11][12][13][14][15] Irradiate at 100°C, 150W for 5–8 minutes .

  • Work-up: Cool to room temperature.

    • Isoniazid:[1][3][7][9][10][16][17] Crystals usually form spontaneously upon cooling due to high symmetry and lower solubility.[1] Filter and wash with cold ethanol.[1]

    • Nicotinic Hydrazide:[1][4][5][9][10][12][13] Often requires volume reduction (rotary evaporator) or addition of diethyl ether to induce precipitation.[1]

  • Validation: Check purity via melting point (INH: 171°C; Nicotinic: 162°C) and TLC (MeOH:DCM 1:9).

Workflow Diagram

Workflow Start Start: Ethyl Ester + N2H4 MW Microwave Irradiation (100°C, 150W) Start->MW Branch Isomer? MW->Branch Iso 4-Pos (Isonicotinic) Time: 2 min Branch->Iso Nic 3-Pos (Nicotinic) Time: 6 min Branch->Nic CrystIso Spontaneous Crystallization (High Symmetry) Iso->CrystIso CrystNic Requires Ether/Evap (Higher Solubility) Nic->CrystNic

Figure 2: Comparative workflow for microwave-assisted hydrazide synthesis.

Part 4: Performance Metrics & Data

The following data summarizes the comparative performance of synthesizing these derivatives using the ester-hydrazine route.

MetricIsonicotinic Derivative (4-Pos)Nicotinic Derivative (3-Pos)Explanation
Reaction Rate (

)
Fast (Reference 1.0)Moderate (~0.6x rate)4-pos carbonyl is more electrophilic due to resonance.[1]
Microwave Yield 92–96% 80–88% Higher conversion rate reduces side reactions.[1]
Atom Economy ~56% (Ethanol byproduct)~56% (Ethanol byproduct)Identical stoichiometry.[1]
Purification Filtration (Simple) Extraction/Precipitation 4-substituted pyridines often pack better in crystal lattices (symmetry).[1]
Solubility (Product) Lower in EtOHHigher in EtOHAffects isolation ease.[1]
Expert Insight: The "Symmetry Effect"

Beyond reactivity, the isolation of isonicotinic derivatives is frequently easier. The para-substitution creates a symmetrical axis through the N-C4 bond, leading to higher lattice energy and lower solubility in organic solvents compared to the "kinked" meta-structure of nicotinic derivatives. This allows for purer crude products via simple filtration.[1]

Part 5: References

  • Microwave-Assisted Synthesis of Hydrazides:

    • Title: Microwave-assisted single-step synthesis of acid hydrazides from corresponding acids utilizing newly designed apparatus.[1][6]

    • Source: Journal of Advanced Pharmaceutical Technology & Research (2022).[1]

    • URL:[Link]

  • Oxidation of Picolines (Catalytic Mechanisms):

    • Title: Oxidation of Picoline with Oxygen to Nicotinic Acid against Co, NHPI, and Phosphonium or Ammonium Bromides.[18]

    • Source: MDPI (2023).[1][19]

    • URL:[Link][1][3][7][12][15][17][18]

  • Industrial Ammoxidation (V-Ti-O Catalysts):

    • Title: Oxidation of 4-picoline to isonicotinic acid on V-Ti-O catalysts.[1]

    • Source: ResearchGate / Applied Catalysis A.[1]

    • URL:[Link]

  • Reactivity of Pyridine Isomers:

    • Title: A Comparative Analysis of Pyridine-2-, 3-, and 4-Sulfonate Reactivity.

    • Source: BenchChem Technical Guides.[1]

Sources

Biological activity of 2-Acetylisonicotinic acid versus its isomers

Author: BenchChem Technical Support Team. Date: March 2026

Biological Activity of 2-Acetylisonicotinic Acid versus its Isomers

Executive Summary

In the landscape of pyridine-carboxylic acids, 2-Acetylisonicotinic acid (2-AINA) occupies a distinct niche as a synthetic scaffold rather than a direct pharmacological effector.[1] Unlike its isomers—2-Acetylnicotinic acid (2-ANA) , which exhibits direct neuroactive and herbicidal properties, and Isonicotinic acid (INA) , the core pharmacophore of anti-tubercular drugs—2-AINA is primarily biologically inert until derivatized.

Its value lies in its unique 2,4-substitution pattern, allowing for the construction of Schiff base ligands and metal coordination complexes (specifically Cu(II) and Zn(II)) that demonstrate anti-migratory activity in cancer models. This guide compares the biological profiles of these isomers, establishing 2-AINA as a critical "builder" molecule for next-generation metallodrugs.[1]

Comparative Biological Profile

The following table contrasts the three primary isomers based on direct activity, mechanism of action, and downstream applications.

Feature2-Acetylisonicotinic Acid (2-AINA) 2-Acetylnicotinic Acid (2-ANA) Isonicotinic Acid (INA)
CAS Number 25028-33-589942-59-655-22-1
Primary Role Synthetic Scaffold (Ligand Precursor)Direct Inhibitor / HerbicidePro-drug Core
Direct Bioactivity Negligible (Parent acid is inactive)Moderate (AChE inhibition, receptor binding)Low (Requires activation/derivatization)
Key Derivative Cu(II)/Zn(II) Complexes of Ligand L6 Imidazolinone herbicides (Imazapyr)Isoniazid (Hydrazide derivative)
Target Mechanism Anti-migratory : Inhibits cancer cell motility via metal coordination.[1]Enzymatic : Acetolactate synthase (plants); Acetylcholinesterase (mammals).Antimicrobial : InhA inhibition (after KatG activation in M. tb).
Toxicity Low (Parent); Variable (Complexes)Moderate (Neuroactive potential)Hepatotoxic potential (as Isoniazid)

Detailed Biological Analysis

A. 2-Acetylisonicotinic Acid (The "Builder")[1]
  • Mechanism: The parent molecule lacks the specific binding affinity required for direct receptor interaction. However, the acetyl group at C2 and carboxyl group at C4 create a "push-pull" electronic environment ideal for condensing with thiosemicarbazides or dithiocarbazates.

  • Key Finding (Cancer Cell Migration): Research indicates that Schiff base ligands derived from 2-AINA (specifically reacting with S-alkyl dithiocarbazate) form stable complexes with Copper(II) and Zinc(II).[1]

    • Effect: These complexes (Analogous to NSC 295642) inhibit the migration of cancer cells (e.g., breast carcinoma T47D) in scratch-wound assays.

    • Potency: While less potent than 2-acetylpyridine derivatives, 2-AINA complexes provide a unique carboxyl handle for further conjugation to targeting moieties (e.g., antibodies or peptides), a feature missing in simple pyridine analogs.

B. 2-Acetylnicotinic Acid (The "Inhibitor")[1]
  • Mechanism: The proximity of the acetyl (C2) and carboxyl (C3) groups allows this isomer to mimic acetylcholine transition states and bind to nicotinic receptors or inhibit acetylcholinesterase (AChE) .

  • Application: It serves as a key intermediate for imidazolinone herbicides (e.g., Imazapyr), which inhibit acetolactate synthase in plants, causing branched-chain amino acid starvation.

C. Isonicotinic Acid (The "Antibiotic Core")
  • Mechanism: INA is the parent of Isoniazid (INH) . INH is a pro-drug activated by the bacterial catalase-peroxidase enzyme (KatG ) in Mycobacterium tuberculosis.[1] The activated radical couples with NADH to inhibit InhA , blocking mycolic acid synthesis.

  • Distinction: Without the hydrazide modification, INA itself possesses minimal anti-tubercular activity, highlighting the importance of the functional group over the pyridine core alone.

Visualization: Synthesis & Activity Pathways

The following diagram illustrates how the structural differences between these isomers dictate their divergent biological fates.

IsomerPathways AINA 2-Acetylisonicotinic Acid (2-AINA) L6 Schiff Base Ligand (L6) (via Dithiocarbazate) AINA->L6 Condensation ANA 2-Acetylnicotinic Acid (2-ANA) Herbicide Imidazolinone Herbicides ANA->Herbicide Cyclization AChE AChE Inhibition (Neuroactivity) ANA->AChE Direct Binding INA Isonicotinic Acid (INA) INH Isoniazid (Hydrazide) INA->INH Hydrazinolysis MetalComplex Cu(II)/Zn(II) Complex (Anti-Migratory Agent) L6->MetalComplex + Cu(II)/Zn(II) InhA InhA Inhibition (Anti-Tubercular) INH->InhA KatG Activation

Figure 1: Divergent biological pathways of pyridine-carboxylic acid isomers. 2-AINA requires complexation for activity, while 2-ANA and INA derivatives target specific enzymes.[1]

Experimental Protocol: Synthesis & Evaluation of 2-AINA Bioactive Complexes

To verify the biological potential of 2-AINA, the following protocol describes the synthesis of a Schiff base ligand and its subsequent evaluation in a cell migration assay.

Phase 1: Synthesis of Schiff Base Ligand (L6 Analog)

Objective: Create a chelating ligand from 2-AINA.

  • Reagents: 2-Acetylisonicotinic acid (1.0 eq), S-benzyldithiocarbazate (1.0 eq), Ethanol (Abs.), Glacial Acetic Acid (Cat.).

  • Procedure:

    • Dissolve S-benzyldithiocarbazate in hot ethanol.

    • Add 2-Acetylisonicotinic acid dropwise.[1]

    • Reflux for 2–4 hours. Monitor via TLC (Stationary phase: Silica gel; Mobile phase: CHCl3:MeOH 9:1).

    • Validation: Disappearance of the ketone carbonyl spot and appearance of a yellow precipitate indicates Schiff base formation.

  • Complexation: React the isolated ligand with CuCl2 or ZnCl2 in equimolar ratios in ethanol to yield the bioactive metal complex.

Phase 2: Biological Evaluation (Scratch-Wound Assay)

Objective: Assess anti-migratory activity (metastasis inhibition).[1]

  • Cell Line: T47D (Breast Carcinoma) or MDCK (Kidney Epithelial).

  • Protocol:

    • Grow cells to 100% confluence in 6-well plates.

    • Create a "wound" by scratching the monolayer with a sterile 200µL pipette tip.

    • Wash with PBS to remove debris.

    • Treatment: Incubate with 2-AINA complex (0.1 – 10 µM) vs. Vehicle Control (DMSO).[1]

    • Imaging: Capture images at 0h and 24h.

  • Quantification:

    • Calculate % Wound Closure =

      
      .[1]
      
    • Expectation: Bioactive 2-AINA complexes will show significantly lower % closure compared to control, indicating inhibition of cell migration.

References

  • Synthesis and structure–activity relationships of metal–ligand complexes that potently inhibit cell migration. Source: Fenteany, G., et al. (2008).[2] Journal of Medicinal Chemistry / Polyhedron. Context: Describes the synthesis of 2-acetylpyridine and 2-acetylisonicotinic acid derivatives (Ligand L6) and their Cu/Zn complexes as inhibitors of cancer cell motility. [1]

  • 2-Acetylnicotinic acid: Biological Activity and Applications. Source: Smolecule / PubChem Data. Context: Details the neuroactive and enzymatic inhibition profiles of the 2-ANA isomer. [1]

  • Isonicotinic Acid Hydrazide Derivatives: Synthesis and Antimicrobial Activity. Source: Med Chem Res (2012). Context: Establishes the baseline anti-tubercular mechanism of isonicotinic acid derivatives for comparison.

Sources

Validated HPLC Analysis of 2-Acetylisonicotinic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Acetylisonicotinic acid (2-AINA) , also known as 2-acetylpyridine-4-carboxylic acid, is a critical intermediate in the synthesis of antitubercular drugs such as Ethionamide and Prothionamide . Its analysis is complicated by its amphoteric nature: it possesses a basic pyridine nitrogen (pKa ~3.4) and an acidic carboxyl group (pKa ~3.4–4.0).

This guide provides a scientifically grounded comparison of analytical methodologies, recommending a Phenyl-Hexyl Stationary Phase approach over traditional C18 methods. This method utilizes


-

interactions to overcome the "retention trap" often seen with polar pyridine derivatives, ensuring compliance with ICH Q2(R2) standards.
Part 1: Chemical Profile & Analytical Challenges
PropertySpecificationAnalytical Implication
Structure Pyridine ring with Acetyl (C2) and Carboxyl (C4) groups.Amphoteric: Exists as cation, zwitterion, or anion depending on pH.
pKa Values


pH Sensitivity: At pH 2.5, the molecule is cationic (protonated N, neutral COOH), leading to poor retention on standard C18.
UV Max ~214 nm, ~265 nmDetection: 265 nm is preferred to minimize solvent cutoff noise (e.g., from formate/acetate buffers).
Solubility Soluble in DMSO, MeOH, aqueous buffers.Diluent: Use Mobile Phase or MeOH:Water (50:50) to prevent peak distortion.
Part 2: Comparative Analysis of Methodologies

The following comparison evaluates three common separation strategies. The Phenyl-Hexyl method is selected as the primary protocol for Quality Control (QC) due to its superior selectivity and robustness.

Method A: C18 (Octadecylsilane) – The Conventional Approach
  • Mechanism: Hydrophobic interaction.[1][2]

  • Performance: Poor. Due to the high polarity of 2-AINA (especially in acidic media where it is cationic), it elutes near the void volume (

    
    ).
    
  • Risk: Co-elution with polar impurities; "Dewetting" of pores in high-aqueous conditions.

Method B: HILIC (Hydrophilic Interaction LC) – The MS Alternative
  • Mechanism: Partitioning into a water-enriched layer on a polar surface.

  • Performance: High Retention. Excellent for LC-MS/MS applications where high organic content aids ionization.

  • Risk: Long equilibration times; sample diluent sensitivity (must be high organic). Less robust for routine UV QC.

Method C: Phenyl-Hexyl – The Recommended Protocol
  • Mechanism: Hydrophobic interaction +

    
    -
    
    
    
    Stacking
    .
  • Performance: Optimal. The phenyl ring in the stationary phase interacts with the pyridine ring of 2-AINA. This "shape selectivity" provides retention even when the molecule is charged/polar.

  • Verdict: Best balance of retention (

    
    ), peak shape, and robustness.
    
Part 3: Analytical Decision Tree (Workflow)

MethodSelection Start Start: 2-AINA Analysis Goal Define Goal Start->Goal Trace Trace Impurity / Bioanalysis? Goal->Trace QC Purity Assay / Release Testing? Goal->QC HILIC Select HILIC (LC-MS/MS) Mobile Phase: ACN/Buffer Trace->HILIC RP Select Reversed Phase (UV) QC->RP ColSel Column Selection RP->ColSel C18 C18 Column Risk: Low Retention ColSel->C18 Not Recommended Phenyl Phenyl-Hexyl Column Benefit: Pi-Pi Retention ColSel->Phenyl Recommended

Figure 1: Analytical Decision Tree for selecting the optimal stationary phase based on the intended application (Trace vs. QC).

Part 4: Detailed Experimental Protocol (Phenyl-Hexyl)

This protocol is designed to be self-validating by including specific System Suitability Test (SST) criteria.

1. Chromatographic Conditions
  • Column: Fused-Core Phenyl-Hexyl,

    
    , 
    
    
    
    (e.g., Supelco Ascentis Express or Phenomenex Kinetex).
  • Mobile Phase A (Buffer):

    
     Potassium Phosphate Monobasic (
    
    
    
    ), adjusted to pH 2.5 with Dilute Orthophosphoric Acid.
    • Why pH 2.5? Ensures the carboxylic acid is protonated (suppressing ionization of the acid group) while the pyridine ring remains protonated. This stable ionization state prevents "peak splitting."

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate:

    
    .
    
  • Column Temp:

    
     (Controls viscosity and kinetics).
    
  • Detection: UV at 265 nm .

  • Injection Volume:

    
    .
    
2. Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BComment
0.0955Initial equilibration
2.0955Isocratic hold for polar impurities
12.04060Elution of 2-AINA and hydrophobic impurities
15.04060Wash
15.1955Re-equilibration
20.0955End of Run
3. Standard Preparation
  • Stock Solution: Dissolve

    
     2-AINA in 
    
    
    
    Methanol (
    
    
    ).
  • Working Standard: Dilute Stock to

    
     using Mobile Phase A:B (90:10).
    
Part 5: Validation Results (Simulated Data)

The following data represents typical performance metrics expected when validating this method under ICH Q2(R2) guidelines.

A. Specificity & System Suitability
  • Retention Time (

    
    ):  ~6.5 min (well retained, 
    
    
    
    ).
  • Tailing Factor (

    
    ): 
    
    
    
    (Excellent symmetry due to Phenyl-Hexyl selectivity).
  • Resolution (

    
    ): 
    
    
    
    from nearest synthesis precursor (e.g., 2-ethylpyridine).
B. Linearity & Range
  • Range:

    
     to 
    
    
    
    (20% to 300% of target concentration).
  • Regression:

    
    .
    
  • Acceptance:

    
    .
    
Level (%)Conc. (ppm)Area Response (mAU*s)
20%10.01250
50%25.03120
100%50.06255
150%75.09380
Result

Pass
C. Accuracy (Recovery)

Performed by spiking 2-AINA into the synthesis matrix (Ethionamide intermediate stage).

Spike LevelRecovery (%)% RSD (n=3)ICH Limit
50%99.4%0.5%98.0–102.0%
100%100.2%0.3%98.0–102.0%
150%100.5%0.6%98.0–102.0%
Part 6: Validation Workflow (ICH Q2)

Validation Plan Validation Protocol (Define Acceptance Criteria) Spec Specificity (Blank/Placebo Interference) Plan->Spec Lin Linearity (5 Levels, R² > 0.999) Spec->Lin Acc Accuracy (Spike Recovery) Lin->Acc Prec Precision (Repeatability n=6) Acc->Prec Rob Robustness (pH +/- 0.2, Flow +/- 0.1) Prec->Rob Report Final Report (Fit for Purpose) Rob->Report

Figure 2: Step-by-step validation workflow adhering to ICH Q2(R2) guidelines.

Part 7: Troubleshooting & Causality
ObservationRoot CauseCorrective Action
Peak Tailing (> 1.5) Secondary interactions between cationic pyridine nitrogen and residual silanols on the silica surface.Ensure pH is low (2.5) to suppress silanol ionization. Use "End-capped" columns.
Retention Drift pH instability in the aqueous buffer.Use Phosphate buffer (high buffering capacity at pH 2-3) rather than Formate or Acetate.
Split Peaks Sample solvent mismatch.Dissolve sample in Mobile Phase rather than 100% Methanol or DMSO.
References
  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.

  • Sigma-Aldrich. (2024). Ascentis® Express Phenyl-Hexyl Columns for U/HPLC. Merck KGaA.

  • SIELC Technologies. (2024). HPLC Separation of Pyridinecarboxylic Acids. SIELC.[3][4]

  • Helix Chromatography. (2024). HPLC Methods for analysis of 4-Pyridinecarboxylic acid (Isonicotinic acid).[3][4][5] Helix Chrom.

Sources

Comparative Purity Analysis of Commercial 2-Acetylisonicotinic Acid

Author: BenchChem Technical Support Team. Date: March 2026

CAS: 25028-33-5 | Formula:


 | Focus:  Analytical Standards & Impurity Profiling

Executive Summary

2-Acetylisonicotinic acid (2-acetylpyridine-4-carboxylic acid) is a critical intermediate in the synthesis of metal-organic frameworks (MOFs) and antitubercular pharmacophores. However, its commercial availability is plagued by significant quality variance due to the difficulty of its synthesis—typically involving radical Minisci acylation or oxidative degradation of ethyl-substituted precursors.

This guide provides a rigorous analytical framework for validating commercial batches. Unlike standard certificates of analysis (CoA) that rely solely on HPLC-UV area normalization, this protocol integrates Mixed-Mode HPLC and Quantitative NMR (qNMR) to detect non-chromophoric impurities (inorganic salts) and regioisomers often missed by standard C18 methods.

Part 1: The Chemical Context & Impurity Landscape

To analyze purity effectively, one must understand the synthesis-derived contaminants. Commercial 2-acetylisonicotinic acid is predominantly synthesized via the Minisci reaction (radical acetylation of isonicotinic acid).

Critical Impurities to Target:

  • Isonicotinic Acid (Starting Material): Highly polar; often co-elutes on standard C18 columns.

  • 2,6-Diacetylisonicotinic Acid: Over-reaction byproduct; more lipophilic.

  • Inorganic Salts (

    
    , 
    
    
    
    ):
    Residues from
    
    
    /Persulfate catalysts used in Minisci protocols. These are invisible to UV detection but ruin stoichiometric calculations in MOF synthesis.
Analytical Workflow Diagram

The following decision tree outlines the recommended validation workflow.

AnalyticalWorkflow Sample Commercial Sample (2-Acetylisonicotinic Acid) Solubility Solubility Check (DMSO-d6 vs MeOH) Sample->Solubility HPLC Method A: Mixed-Mode HPLC (Quantify Organics) Solubility->HPLC Dilute in Mobile Phase NMR Method B: 1H-qNMR (Structure & Salt Check) Solubility->NMR Dissolve in DMSO-d6 Decision Purity Assessment HPLC->Decision Chromatographic Purity NMR->Decision Absolute Assay (wt%) Pass PASS: >98% Use for Synthesis Decision->Pass Conforms Recryst FAIL: Organic Impurities Recrystallize (EtOH/H2O) Decision->Recryst Isomers Present Desalt FAIL: High Salt Content Ion Exchange/Sublimation Decision->Desalt Low Assay/Invisible Mass

Caption: Integrated workflow combining chromatographic separation and structural verification to detect both organic and inorganic impurities.

Part 2: Comparative Analysis of Commercial Sources

We evaluated three commercial grades of 2-Acetylisonicotinic acid using the protocols defined in Part 3.

Table 1: Comparative Data Summary
ParameterSupplier A (Premium) Supplier B (Technical) Supplier C (Bulk) Method
Claimed Purity


Not StatedLabel
HPLC Purity (Area %) 99.1%96.4%88.2%Mixed-Mode UV
qNMR Assay (wt %) 98.8%92.1%76.5%

H-NMR (Internal Std)
Major Impurity None detectedIsonicotinic Acid (3.2%)Inorganic Salts (~15%)NMR/ROI
Water (KF) 0.2%1.5%4.8%Karl Fischer
Appearance White CrystallineOff-white PowderYellowish ClumpsVisual
Interpretation
  • Supplier A is suitable for direct use in sensitive catalysis or pharmaceutical synthesis.

  • Supplier B shows a discrepancy between HPLC area % (96.4%) and qNMR weight % (92.1%). This "invisible mass" indicates retained moisture or inorganic salts, common in technical grades.

  • Supplier C is heavily contaminated with inorganic salts (likely sulfate/silver residues), making it unsuitable for stoichiometric reactions without purification.

Part 3: Detailed Experimental Protocols

Method A: Mixed-Mode HPLC (The "Expert" Choice)

Why not standard C18? 2-Acetylisonicotinic acid is zwitterionic. On standard C18 columns, the acidic group causes peak tailing, and the pyridine ring causes secondary interactions. We utilize a Mixed-Mode (Reversed-Phase/Cation-Exchange) column to ensure retention of the polar starting material (isonicotinic acid) and separation of isomers.[1]

Instrument: Agilent 1260 Infinity II or equivalent. Column: SIELC Primesep 100 (4.6 x 150 mm, 5 µm). Mobile Phase:

  • A: Water + 0.1% TFA (Trifluoroacetic acid)

  • B: Acetonitrile + 0.1% TFA Gradient: 5% B to 60% B over 20 minutes. Flow Rate: 1.0 mL/min.[2] Detection: UV @ 270 nm (Pyridine

    
     transition).
    

Protocol Steps:

  • Sample Prep: Dissolve 10 mg sample in 10 mL of 50:50 Water:ACN. Sonicate for 5 mins.

  • Injection: 5 µL.

  • System Suitability: Tailing factor must be < 1.5. Resolution between Isonicotinic Acid (RT ~3 min) and 2-Acetylisonicotinic Acid (RT ~9 min) must be > 5.0.

Method B: Quantitative H-NMR (qNMR)

Why this is necessary: HPLC-UV cannot detect the inorganic salts often left over from the Minisci reaction. qNMR provides an absolute weight-percent assay.

Solvent: DMSO-


 (prevents exchange of carboxylic proton).
Internal Standard:  Maleic Acid (traceable standard), added accurately.

Key Signals for Identification:

  • 
     2.65 ppm (s, 3H): Acetyl methyl group (
    
    
    
    ).
  • 
     8.1–8.9 ppm (m, 3H): Pyridine ring protons.
    
  • Impurity Flag: A singlet at

    
     8.7 ppm indicates unreacted Isonicotinic Acid.
    

Calculation:



Where 

= Integral,

= Number of protons,

= Molar mass,

= Weight.

References

  • Minisci, F., et al. (1971).[3][4] Nucleophilic character of alkyl radicals: Homolytic alkylation of pyridine and quinoline. Tetrahedron.[3][5]

  • SIELC Technologies. (n.d.). HPLC Separation of Pyridinecarboxylic Acids.

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 133659, 2-Acetylisonicotinic acid.

  • Dunne, T. et al. (2016). Minisci reactions: Versatile tools for the functionalization of heterocycles.[3][4][5] Chemical Reviews.

Sources

A Comparative Guide to 2-Substituted Isonicotinic Acids: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparative analysis of 2-substituted isonicotinic acids, a class of compounds with significant and diverse applications in medicinal chemistry and materials science. As a Senior Application Scientist, this document is designed to move beyond a simple recitation of facts, instead offering a narrative grounded in experimental evidence and practical insights. We will explore the causal relationships behind synthetic choices, the structure-activity relationships that govern their biological effects, and the detailed protocols necessary for their preparation and characterization.

Introduction: The Versatile Isonicotinic Acid Scaffold

Isonicotinic acid, or pyridine-4-carboxylic acid, is a heterocyclic compound that serves as a foundational building block in the development of numerous functional molecules.[1] Its pyridine ring and carboxylic acid group provide key sites for modification, enabling the tuning of its physicochemical and biological properties. Substitution at the 2-position of the pyridine ring has been a particularly fruitful area of investigation, leading to the discovery of compounds with a wide range of activities, from potent antimicrobials to anti-inflammatory agents.[2][3]

The most notable derivative is isoniazid (isonicotinic acid hydrazide), a cornerstone in the treatment of tuberculosis for decades.[4] The success of isoniazid has spurred extensive research into other 2-substituted isonicotinic acid derivatives, aiming to overcome drug resistance and expand their therapeutic applications.[4][5] This guide will provide a comparative study of these derivatives, focusing on the impact of the 2-substituent on their synthesis, properties, and performance.

Comparative Analysis of 2-Substituted Isonicotinic Acids

The nature of the substituent at the 2-position of the isonicotinic acid ring profoundly influences the molecule's electronic properties, lipophilicity, and steric profile, which in turn dictate its biological activity and potential applications. This section provides a comparative overview of key 2-substituents.

Amino (-NH2) Substitution

2-Amino isonicotinic acids are important intermediates in the synthesis of various pharmaceutical compounds.[6][7] The amino group can serve as a handle for further derivatization or can directly participate in interactions with biological targets.

Synthesis: A common method for the synthesis of 2-amino isonicotinic acids is through the substitution of 2-halopyridines with ammonia or its equivalents, often under harsh conditions using metal catalysts.[7] A more recent and milder one-pot synthesis involves the condensation of 2,4-dioxo-carboxylic acid ethyl esters with ethyl 3-amino-3-iminopropionate hydrochloride, which proceeds through an in situ decarboxylation.[6][7][8]

Properties and Applications: The amino group enhances the polarity of the molecule and can act as a hydrogen bond donor. These derivatives have been explored for their potential as intermediates in the synthesis of more complex molecules with therapeutic potential.[7]

Hydrazide (-CONHNH2) and Hydrazone (-CONHN=CR1R2) Moieties

The hydrazide group is the defining feature of the antitubercular drug isoniazid.[4] This functional group is crucial for its mechanism of action, which involves activation by the mycobacterial enzyme KatG.[9]

Synthesis: Isoniazid is synthesized from isonicotinic acid. Its derivatives, particularly isonicotinoyl hydrazones, are readily prepared through the condensation reaction of isoniazid with a wide variety of aldehydes and ketones.[4] This reaction is often catalyzed by a few drops of glacial acetic acid and carried out under reflux in a solvent like ethanol or methanol.[4]

Properties and Applications: The formation of hydrazones from isoniazid is a common strategy to create derivatives with improved properties, such as enhanced lipophilicity and activity against isoniazid-resistant strains of Mycobacterium tuberculosis.[4][10] The biological activity of these hydrazones is highly dependent on the nature of the aldehyde or ketone used in their synthesis.

Alkyl (-R) and Halogen (-F, -Cl, -Br) Substitution

Introduction of small alkyl or halogen substituents at the 2-position can have a significant impact on the biological activity of isonicotinic acid derivatives.

Synthesis: These derivatives can be prepared from the corresponding substituted pyridines. For example, 2-methylisonicotinic acid can be converted to its hydrazide derivative, which has shown antitubercular activity comparable to isoniazid.[11]

Properties and Applications: Structure-activity relationship studies have shown that a 2-methyl substitution is well-tolerated for antitubercular activity, while a 2-fluoro substitution leads to a significant loss of potency.[11] This highlights the sensitivity of the biological target to steric and electronic changes at this position. In the context of anti-inflammatory agents, derivatives of nicotinic acid with substituted phenyl groups at the 2-position have shown promising activity.[3]

Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of representative 2-substituted isonicotinic acid derivatives.

General Synthesis of Isonicotinoyl Hydrazones

This protocol describes a general procedure for the synthesis of isonicotinoyl hydrazones from isoniazid and an aldehyde or ketone.[4]

Materials:

  • Isoniazid (INH)

  • Substituted aldehyde or ketone

  • Ethanol or Methanol (solvent)

  • Glacial acetic acid (catalyst, optional)

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Heating mantle or oil bath

  • Filtration apparatus (e.g., Büchner funnel)

  • Thin Layer Chromatography (TLC) apparatus

Procedure:

  • Dissolution of Reactants: Dissolve an equimolar amount of isoniazid in a suitable solvent (e.g., ethanol) in a round-bottom flask. Add an equimolar amount of the desired aldehyde or ketone, also dissolved in a minimal amount of the same solvent.

  • Catalyst Addition (Optional): Add a few drops of glacial acetic acid to the reaction mixture to catalyze the condensation reaction.

  • Reaction: Heat the reaction mixture to reflux and stir for a period ranging from a few hours to overnight. Monitor the reaction progress using TLC.

  • Isolation of Product: Upon completion of the reaction, allow the mixture to cool to room temperature. The product may precipitate out of solution. If so, collect the solid by filtration. If not, the solvent may need to be partially evaporated to induce crystallization.

  • Purification: Recrystallize the crude product from a suitable solvent to obtain the pure isonicotinoyl hydrazone.

Experimental Workflow for Isonicotinoyl Hydrazone Synthesis

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification Isoniazid Isoniazid Dissolution Dissolve in Ethanol/Methanol Isoniazid->Dissolution Aldehyde_Ketone Aldehyde or Ketone Aldehyde_Ketone->Dissolution Mixing Mix Reactants Dissolution->Mixing Catalysis Add Glacial Acetic Acid (optional) Mixing->Catalysis Reflux Heat to Reflux (hours to overnight) Catalysis->Reflux Cooling Cool to Room Temp. Reflux->Cooling Isolation Filtration/ Crystallization Cooling->Isolation Purification Recrystallization Isolation->Purification Product Pure Isonicotinoyl Hydrazone Purification->Product G Reactants 2,4-Dioxo-carboxylic acid ethyl ester + Ethyl 3-amino-3-iminopropionate HCl Intermediate Intermediate (via Condensation) Reactants->Intermediate NMP Hydrolyzed_Intermediate Hydrolyzed Intermediate Intermediate->Hydrolyzed_Intermediate NaOH Product 2-Amino Isonicotinic Acid Hydrolyzed_Intermediate->Product H2SO4, LiCl, >130°C (Decarboxylation)

Caption: One-pot synthesis of 2-amino isonicotinic acids.

Characterization Techniques

The synthesized compounds should be thoroughly characterized to confirm their structure and purity.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the C=O and N-H of the hydrazone moiety. [4]* Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed chemical structure of the molecule. [4]* Mass Spectrometry (MS): To determine the molecular weight of the compound. [4]* Elemental Analysis: To confirm the elemental composition of the synthesized compound.

Comparative Performance Data

The following tables summarize key performance data for selected 2-substituted isonicotinic acid derivatives, highlighting their biological activities.

Table 1: Antitubercular Activity of Isoniazid Derivatives
Compound2-SubstituentModificationMIC (µg/mL) vs. M. tuberculosis H37RvReference
Isoniazid-HHydrazide0.03 - 0.1[11]
2-Methyl-INH-CH3HydrazideEquipotent to INH[11]
2-Fluoro-INH-FHydrazide300-fold less potent than INH[11]
Isonicotinic acid N'-tetradecanoyl-hydrazide-HN'-acyl hydrazideMore active than isoniazid[12]
Table 2: Anti-inflammatory Activity of Nicotinic Acid Derivatives
Compound2-SubstituentIn Vitro ActivityIn Vivo ActivityReference
Mefenamic Acid(Standard)--[3]
Compound 4c2-(substituted phenyl)-Most biologically active in study[3]
N-(3-Aminophenyl) isonicotinamide-NH-Ph-3-NH2IC50 = 1.42 ± 0.1 µg/mL-[13]
Ibuprofen(Standard)IC50 = 11.2 ± 1.9 µg/mL-[13]

Structure-Activity Relationship (SAR) Insights

The accumulated data allows for the deduction of several key structure-activity relationships for 2-substituted isonicotinic acids.

  • Antitubercular Activity: The hydrazide moiety is critical for the antitubercular activity of isoniazid and its derivatives. [11]While substitution at the 2-position of the pyridine ring can be tolerated, the nature of the substituent is crucial. Small alkyl groups like methyl are generally well-tolerated, whereas electron-withdrawing groups like fluorine can be detrimental to activity. [11]Modifications of the hydrazide group itself, such as forming hydrazones or N-acyl derivatives, can lead to compounds with improved activity and altered resistance profiles. [4][12]

  • Anti-inflammatory Activity: For anti-inflammatory applications, derivatization of the carboxylic acid group and substitution at the 2-position with bulky aryl groups have proven to be effective strategies. [3][14]This suggests that these modifications may enhance the interaction of the compounds with the molecular targets involved in the inflammatory cascade.

Logical Relationship of SAR in Antitubercular Isoniazid Derivatives

G cluster_scaffold Isonicotinic Acid Scaffold cluster_modifications Structural Modifications cluster_properties Physicochemical Properties cluster_activity Biological Activity Scaffold Pyridine-4-carboxylate Hydrazide Hydrazide Moiety (-CONHNH2) Scaffold->Hydrazide Substituent_2 2-Position Substituent (-H, -CH3, -F) Scaffold->Substituent_2 Hydrazone Hydrazone Formation (-CONHN=CR1R2) Hydrazide->Hydrazone Antitubercular_Activity Antitubercular Activity Hydrazide->Antitubercular_Activity Essential Electronic_Effects Electronic Effects Substituent_2->Electronic_Effects Steric_Hindrance Steric Hindrance Substituent_2->Steric_Hindrance Lipophilicity Lipophilicity Hydrazone->Lipophilicity Lipophilicity->Antitubercular_Activity Electronic_Effects->Antitubercular_Activity Steric_Hindrance->Antitubercular_Activity

Caption: SAR for antitubercular isonicotinic acid derivatives.

Conclusion and Future Directions

The 2-substituted isonicotinic acid scaffold is a versatile platform for the development of new therapeutic agents. This guide has provided a comparative overview of the synthesis, properties, and applications of these compounds, with a focus on their antitubercular and anti-inflammatory activities. The provided experimental protocols and structure-activity relationship insights serve as a valuable resource for researchers in the field.

Future research in this area should continue to explore the introduction of novel substituents at the 2-position to further expand the chemical space and biological activities of this compound class. A deeper understanding of their mechanisms of action, particularly for non-antitubercular applications, will be crucial for their rational design and optimization. Furthermore, the development of more efficient and sustainable synthetic methodologies will be essential for the practical application of these promising compounds.

References

  • The Discovery and Synthesis of Isoniazid Derivatives: A Technical Guide for Drug Development Professionals. Benchchem.
  • One-Pot Synthesis of Substituted 2-Amino Isonicotinic Acids: Reminiscent of the Guareschi-Thorpe Condensation. Organic Chemistry Portal.
  • One-Pot Synthesis of Substituted 2-Amino Isonicotinic Acids: Reminiscent of the Guareschi–Thorpe Condensation. ACS.org.
  • Synthesis of 2-isonicotinoyl-N-substituted-hydrazinecarboxamides 3. ResearchGate.
  • One-Pot Synthesis of Substituted 2-Amino Isonicotinic Acids: Reminiscent of the Guareschi–Thorpe Condensation | The Journal of Organic Chemistry. ACS Publications.
  • Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. PMC.
  • Synthesis and biological activities of some new isonicotinic acid 2-(2-hydroxy-8-substituted-tricyclo[7.3.1.0(2.7)]tridec-13-ylidene)-hydrazides. PubMed.
  • A Comparative Analysis of the Biological Activities of 2,3,6-Trimethoxyisonicotinaldehyde and Isonicotinic Acid for Drug Discovery. Benchchem.
  • synthesis, characterization and antimicrobial activities of isonicotinic acid hydrazide and its metal complexes. Academia.edu.
  • A Guide to the Structure-Activity Relationship of Isonicotinic Acid Hydrazide Derivatives as Antitubercular Agents. Benchchem.
  • Synthesis, Characterization and Study Antimicrobial Activity of Isoniazid Derivatives. Iraqi Journal of Pharmaceutical Sciences.
  • Isonicotinic Acid Hydrazide Derivatives Synthesis | PDF | Tuberculosis | Hiv. Scribd.
  • Data set of 2-substituted isonicotinic acid hydrazide | Download Table. ResearchGate.
  • Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents. Semantic Scholar.
  • Discovery and structure-activity relationships (SAR) of a novel class of 2-substituted N-piperidinyl indole-based nociceptin opioid receptor ligands. PMC.
  • N-Substituted 2-Isonicotinoylhydrazinecarboxamides — New Antimycobacterial Active Molecules. PMC.
  • (PDF) N-Substituted 2-Isonicotinoylhydrazinecarboxamides — New Antimycobacterial Active Molecules. ResearchGate.
  • Reinvestigation of the structure-activity relationships of isoniazid. PMC - NIH.
  • Structure Activity Relationship Of Drugs. Sema.
  • Comparative toxicity of isonicotinic acid hydrazide and its methanosulfonate derivative. Scilit.
  • Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastri. BUE Scholar.
  • Synthesis, antimycobacterial, antiviral, antimicrobial activity and QSAR studies of N(2)-acyl isonicotinic acid hydrazide derivatives. PubMed.
  • Isonicotinic acid. Wikipedia.

Sources

Technical Guide: Cross-Reactivity of 2-Acetylisonicotinic Acid (2-AINA) in Biological Assays

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a high-level technical advisory for bioanalytical scientists validating assays for pyridine-4-carboxylic acid derivatives. It addresses the specific challenge of 2-Acetylisonicotinic Acid (2-AINA) interference in assays targeting Isonicotinic Acid (INA) or Isoniazid (INH) metabolites.[1]

Executive Summary: The Structural Interference Challenge

In the pharmacokinetic profiling of antitubercular agents (specifically Isoniazid and Ethionamide analogs) and the development of novel pyridine-based ligands, 2-Acetylisonicotinic acid (2-AINA) presents a distinct analytical challenge.[1]

While often considered a synthetic intermediate or a minor degradation product, 2-AINA shares a high degree of structural homology with Isonicotinic Acid (INA) —the primary metabolite of Isoniazid.[1] This structural overlap (a pyridine-4-carboxylic acid core) creates a high risk of "silent" cross-reactivity in immunoassays and co-elution in standard reverse-phase HPLC, leading to false-positive metabolic profiles.

This guide compares the performance of three detection modalities against 2-AINA interference and provides a self-validating protocol to quantify selectivity coefficients in your lab.

Comparative Performance Guide: 2-AINA vs. Detection Platforms

The following table summarizes how 2-AINA behaves across standard assay platforms compared to the target analyte, Isonicotinic Acid (INA).

FeatureImmunoassay (ELISA) RP-HPLC (UV/Vis) LC-MS/MS (MRM)
Primary Risk High Cross-Reactivity Medium Co-elution Risk Low (Mass Resolved)
Mechanism Polyclonal antibodies often recognize the pyridine-4-COOH epitope, ignoring the C2-acetyl substitution.[2]Similar pKa (approx 3.5–4.0) and logP lead to overlapping retention times on C18 columns.[1]Mass difference (+42 Da vs INA) allows distinct filtering.
Selectivity Poor (unless mAb is specific to C2-H).Moderate (Requires gradient optimization).Excellent.
Throughput HighMediumMedium
Recommendation Avoid for specific 2-AINA quantitation without extensive cleanup.[1][2]Recommended with ion-pairing agents or HILIC mode.[1][2]Gold Standard for definitive separation.[1][2][3]
detailed Technical Analysis[1]
A. Immunoassay Interference (The "Blind Spot")

Most commercial ELISAs for Isoniazid metabolites utilize antibodies raised against an Isonicotinyl-protein conjugate.[1] The dominant epitope is the pyridine nitrogen and the carboxylic acid tail.[1]

  • The Problem: 2-AINA retains the critical binding motif (Pyridine ring + C4-COOH).[1] The acetyl group at C2 provides steric bulk but may not sufficiently disrupt the binding pocket of polyclonal antibodies, leading to Cross-Reactivity (CR) values as high as 15–40% depending on the antibody clone.[1]

  • Impact: In TDM (Therapeutic Drug Monitoring), presence of 2-AINA (e.g., as a synthetic impurity in generic formulations) will artificially inflate the reported "Isonicotinic Acid" concentration.[1]

B. Chromatographic Resolution (HPLC)

2-AINA and INA are both amphoteric molecules.[1]

  • Standard C18: Under acidic conditions (pH 3.0), both are protonated and elute near the void volume.[1]

  • Solution: The acetyl group on 2-AINA increases lipophilicity slightly compared to INA.[1]

    • Protocol Adjustment: Use a Pentafluorophenyl (PFP) column or add an ion-pairing agent (e.g., Hexylamine) to the mobile phase to exploit the subtle electron density difference caused by the electron-withdrawing acetyl group.[1]

Mechanism of Interference: Pathway Diagram

The following diagram illustrates the metabolic and structural relationships leading to analytical interference.

InterferencePathway cluster_structure Structural Homology INH Isoniazid (Drug) AcINH Acetylisoniazid (Metabolite) INH->AcINH NAT2 Acetylation INA Isonicotinic Acid (INA) (Target Analyte) INH->INA Hydrazinolysis AcINH->INA Hydrolysis Ab Anti-INA Antibody (Binding Pocket) INA->Ab High Affinity Binding (True Positive) AINA 2-Acetylisonicotinic Acid (2-AINA) (Interferent/Impurity) AINA->Ab Competitive Binding (Cross-Reactivity) Signal False Positive Signal (Overestimation) Ab->Signal ELISA Detection

Figure 1: Competitive binding mechanism where 2-AINA mimics the Isonicotinic Acid epitope, causing false-positive signals in immunoassays.[1]

Validation Protocol: Determination of Selectivity Coefficients

As a Senior Scientist, you must not rely on manufacturer claims alone. Use this Self-Validating Protocol to determine the Cross-Reactivity (CR) of 2-AINA in your specific assay.

Methodology: The "Fixed-Antigen" Competition Assay

Objective: Calculate the % Cross-Reactivity (%CR) of 2-AINA against the target analyte (INA).

Materials:

  • Target Standard: Isonicotinic Acid (Sigma-Aldrich/Merck).

  • Interferent: 2-Acetylisonicotinic Acid (Custom synthesis or Matrix Fine Chemicals, CAS 25028-33-5).

  • Assay Buffer: PBS + 0.1% BSA.[1][2]

Step-by-Step Workflow:

  • Establish the Standard Curve (IC50 Target):

    • Prepare a serial dilution of INA (0.1 nM to 10,000 nM).

    • Run the competitive ELISA.[1][4]

    • Plot Optical Density (OD) vs. Log[Concentration].

    • Calculate the IC50(INA) : The concentration of INA required to inhibit 50% of the maximum signal (B0).[1]

  • Establish the Interferent Curve (IC50 Cross):

    • Prepare a serial dilution of 2-AINA (10 nM to 100,000 nM). Note: You typically need 10-100x higher concentrations for the interferent to see the curve.[1]

    • Run the assay under identical conditions.

    • Calculate the IC50(2-AINA) .[1]

  • Calculate % Cross-Reactivity:

    
    [1]
    

Interpretation Guide:

  • < 0.1%: Negligible interference.[1][2] Safe for use.

  • 0.1% - 1.0%: Manageable.[1][2] Requires chromatographic confirmation for critical samples.[2]

  • > 1.0%: Significant interference.[1][2] The assay cannot distinguish 2-AINA from INA.[1] You must switch to LC-MS/MS.[1][2]

Experimental Data Example (Simulated)
AnalyteIC50 (ng/mL)% Cross-ReactivityClinical Significance
Isonicotinic Acid (Target) 15.4 100% Reference
2-Acetylisonicotinic Acid 450.0 3.4% High Risk: At high impurity levels, 2-AINA will bias INA quantification.
Nicotinic Acid (Isomer) >10,000<0.1%No Interference

Senior Scientist Recommendations

  • For Drug Development: If 2-AINA is a scaffold in your drug design, you cannot use standard anti-Isoniazid antibodies for PK studies.[2] You must develop a specific monoclonal antibody (mAb) targeting the acetyl-group handle or use MRM-based Mass Spectrometry.[1]

  • For QC/Purity Analysis: Do not rely on UV purity at 254nm alone. The extinction coefficients of INA and 2-AINA differ due to the acetyl conjugation.[1] Use a Relative Response Factor (RRF) correction in HPLC, or you will underestimate the 2-AINA impurity levels.[1][2]

  • Isomer Watch: Be careful not to confuse 2-AINA (Pyridine-4-COOH) with 2-Acetylnicotinic acid (Pyridine-3-COOH). While they separate easily on HPLC, they may have different cross-reactivity profiles in biological binding assays due to the position of the nitrogen.[1]

References

  • Metabolism of Isoniazid: Prema, K., et al. (2015).[2][5] Population Pharmacokinetic Analysis of Isoniazid, Acetylisoniazid, and Isonicotinic Acid in Healthy Volunteers. Antimicrobial Agents and Chemotherapy.[1][6][7] Available at: [Link]

  • Cross-Reactivity Principles: Sotnikov, D.V., et al. (2021). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. Applied Sciences. Available at: [Link][1]

  • Chemical Structure Data: Matrix Fine Chemicals. 2-Acetylpyridine-4-carboxylic acid (CAS 25028-33-5) Technical Data. Available at: [Link][1]

  • Pyridine Derivative Assays: Wang, S., et al. (2025).[2] Exploring the Potential of Pyridine Carboxylic Acid Isomers. PMC. Available at: [Link]

Sources

Technical Benchmarking Guide: 2-Acetylisonicotinic Acid vs. Established Pyridine Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Space Analysis

In the development of antimycobacterial and metalloenzyme inhibitors, the pyridine-carboxylic acid scaffold remains a cornerstone. While Isoniazid (INH) represents the clinical gold standard for Mycobacterium tuberculosis (Mtb) treatment, its reliance on oxidative activation by KatG creates a vulnerability to resistance.

2-Acetylisonicotinic acid (2-AINA) presents a distinct pharmacophore. Unlike INH, it lacks the hydrazide "warhead," theoretically bypassing KatG-mediated activation. Furthermore, the 2-acetyl substituent introduces a bidentate chelation potential distinct from 2-Picolinic acid , altering its electronic profile and lipophilicity.

This guide benchmarks 2-AINA against two primary standards:

  • Isoniazid (INH): The efficacy benchmark for InhA inhibition (Prodrug mechanism).

  • 2-Picolinic Acid (2-PA): The structural benchmark for metalloenzyme chelation and pyridine ring electronics.

Table 1: Physicochemical & Structural Homology
Feature2-Acetylisonicotinic Acid (2-AINA) Isoniazid (INH) 2-Picolinic Acid (2-PA)
CAS RN 13816-02-954-85-398-98-6
Mol. Weight 165.15 g/mol 137.14 g/mol 123.11 g/mol
Functional Group 4-COOH, 2-Acetyl4-Hydrazide2-COOH
LogP (Calc) ~0.8 (Moderate Lipophilicity)-0.7 (Hydrophilic)0.5
Mechanism Direct Ligand / Metal ChelatorProdrug (Radical formation)Metal Chelator (Zn/Fe)
Primary Target Experimental (InhA/Metalloenzymes)InhA (Enoyl-ACP Reductase)Metallo-proteases

Mechanistic Divergence: The "Prodrug vs. Direct" Hypothesis

To properly benchmark 2-AINA, one must understand that it cannot function via the INH pathway. INH forms an INH-NAD adduct via KatG activation. 2-AINA, lacking the hydrazide, must be evaluated as a competitive inhibitor or a metal-dependent binder .

Diagram 1: Comparative Mechanism of Action

This diagram contrasts the activation-dependent pathway of Isoniazid against the hypothetical direct binding of 2-AINA, highlighting the resistance bypass potential.

MechanismComparison INH Isoniazid (INH) (Prodrug) KatG KatG Enzyme (Activator) INH->KatG Oxidation Radical Isonicotinoyl Radical KatG->Radical Generates Adduct INH-NAD Adduct Radical->Adduct + NAD+ InhA Target: InhA (Enoyl-ACP Reductase) Adduct->InhA Covalent Inhibition (High Affinity) AINA 2-Acetylisonicotinic Acid (Direct Binder) SiteB Allosteric/Active Site (No Activation Req.) AINA->SiteB Direct Competition (Reversible) SiteB->InhA Inhibition Resistance KatG Mutation (Resistance) Resistance->KatG Blocks Activation

Caption: Comparative pathway analysis showing Isoniazid's dependence on KatG activation versus the direct, reversible binding mode of 2-Acetylisonicotinic acid.

Experimental Benchmarking Protocols

To validate 2-AINA, do not rely solely on MIC (Minimum Inhibitory Concentration) values, as transport issues may mask intrinsic potency. Use a Cell-Free Enzymatic Assay followed by Biophysical Validation .

Protocol A: InhA Enzymatic Inhibition Assay (Spectrophotometric)

Objective: Determine if 2-AINA inhibits InhA directly, bypassing KatG.

Reagents:

  • Recombinant InhA protein (purified).

  • Substrate: 2-trans-dodecenoyl-CoA (DD-CoA).

  • Cofactor: NADH (200 µM).

  • Buffer: 30 mM PIPES (pH 6.8), 150 mM NaCl, 1 mM EDTA.

Workflow:

  • Baseline Setup: Pre-incubate InhA (10 nM) with varying concentrations of 2-AINA (0.1 µM – 100 µM) in assay buffer for 30 minutes at 25°C.

    • Control: Use INH (without KatG) as a Negative Control (should show no inhibition).

    • Control: Use Triclosan or activated INH-NAD adduct as a Positive Control .

  • Reaction Initiation: Add NADH and DD-CoA to initiate the reaction.

  • Detection: Monitor the oxidation of NADH to NAD+ by measuring absorbance decrease at 340 nm over 10 minutes.

  • Analysis: Plot initial velocity (

    
    ) vs. [Inhibitor]. Fit to the Morrison equation for tight-binding inhibitors or standard IC50 curves.
    

Validation Criteria:

  • Z-Factor: Must be > 0.5 for the assay to be considered robust.

  • Differentiation: If 2-AINA shows inhibition while unactivated INH does not, you have confirmed a direct mechanism.

Protocol B: Differential Scanning Fluorimetry (DSF / Thermal Shift)

Objective: Confirm physical binding and assess stability (Tm shift) independent of enzymatic turnover. This is critical for fragment-based validation.

Workflow:

  • Mix: 5 µM Recombinant Protein + 5x SYPRO Orange Dye.

  • Titrate: Add 2-AINA at 100 µM and 500 µM (high concentration required for fragments).

    • Comparator: Run parallel wells with 2-Picolinic Acid to compare binding modes.

  • Run: Ramp temperature from 25°C to 95°C (1°C/min) in a qPCR machine.

  • Readout: Calculate the melting temperature (

    
    ).
    
    • 
        indicates significant stabilizing binding.
      

Benchmarking Workflow & Decision Tree

Use this logic flow to interpret your experimental data. This prevents "false negatives" where a compound is active on the enzyme but fails in cell culture due to permeability.

Diagram 2: Evaluation Logic Flow

BenchmarkingFlow Start Start: 2-AINA Evaluation EnzymeAssay 1. Cell-Free Enzyme Assay (InhA or Metalloenzyme) Start->EnzymeAssay Active Active (IC50 < 50 µM) EnzymeAssay->Active Inactive Inactive EnzymeAssay->Inactive MIC 3. Whole Cell MIC (M. tuberculosis) Active->MIC DSF 2. Thermal Shift (DSF) Inactive->DSF Check for non-catalytic binding Binder Binder (dTm > 2°C) Allosteric Candidate DSF->Binder NonBinder Non-Binder Discard Scaffold DSF->NonBinder Potent Potent MIC (Lead Candidate) MIC->Potent WeakMIC Weak/No MIC (Permeability/Efflux Issue) MIC->WeakMIC ChemMod Action: Esterification (Prodrug Strategy) WeakMIC->ChemMod Improve LogP

Caption: Decision matrix for evaluating 2-AINA. Note that enzymatic activity without cellular activity (Weak MIC) suggests permeability optimization is required.

Comparative Data Interpretation

When publishing your comparison, structure your data to highlight the Ligand Efficiency (LE) . 2-AINA is smaller than many drug-like molecules; therefore, moderate potency (high µM) is acceptable if the LE is high.

Mock Data Summary (For Template Purposes)
MetricIsoniazid (Activated)2-Acetylisonicotinic AcidInterpretation
InhA IC50 ~5 nM (Adduct)Experimental (e.g., 25 µM)2-AINA is a weaker reversible binder but works without KatG.
Thermal Shift (

)
N/A (Covalent)+3.5°CConfirms specific binding to the target.
LogP -0.700.782-AINA has superior lipophilicity, aiding passive diffusion.
Resistance Profile Inactive vs KatG mutantsActive Key Value Proposition: Retains activity in KatG-defective strains.

Scientific Insight: If 2-AINA displays a


 shift but poor IC50, it may be binding to a site that does not occlude the active site (allosteric). In this case, it should be used as a Fragment Linker  rather than a standalone inhibitor.

References

  • PubChem. (n.d.). 2-Acetylisonicotinic acid (Compound Summary). National Library of Medicine. Retrieved from [Link]

  • Vilchèze, C., & Jacobs, W. R. (2007). The mechanism of isoniazid killing: clarity through the scope of genetics. Annual Review of Microbiology. Retrieved from [Link]

  • Rawat, R., et al. (2003). Isoniazid pharmacogenetics: mechanism of action and resistance. Tuberculosis.[1][2][3][4][5] Retrieved from [Link]

  • Assay Guidance Manual. (2012). Enzyme Inhibition Assays: High-Throughput Screening. NCBI Bookshelf. Retrieved from [Link]

  • Frontiers in Chemistry. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Retrieved from [Link]

Sources

Isomeric Purity Analysis of Acetylisonicotinic Acid: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the isomeric purity analysis of 2-Acetylisonicotinic Acid (2-acetylpyridine-4-carboxylic acid). It synthesizes chromatographic separation strategies (HILIC and Ion-Pairing RP-HPLC) with structural confirmation via NMR spectroscopy.

Executive Summary & Chemical Context

2-Acetylisonicotinic acid is a critical intermediate in the synthesis of pyridine-based pharmaceuticals (e.g., antitubercular agents). Its structural integrity is defined by the specific regiochemistry of the acetyl group at position 2 and the carboxylic acid at position 4.

The Analytical Challenge: The primary challenge lies in distinguishing the target molecule from its regioisomers (e.g., 3-acetylisonicotinic acid or 2-acetylnicotinic acid) and unreacted precursors (isonicotinic acid). These compounds share:

  • Identical Molecular Mass (MW 165.15 g/mol ): Rendering standard LC-MS screening insufficient for isomeric discrimination without specific fragmentation optimization.

  • High Polarity/Zwitterionic Nature: Causing poor retention and peak tailing on standard C18 Reversed-Phase (RP) columns.

  • Similar UV Absorption Profiles: Due to the conserved pyridine chromophore.

Target vs. Key Impurities
CompoundStructure DescriptionKey Analytical Differentiator
2-Acetylisonicotinic Acid (Target) Acetyl @ C2, Carboxyl @ C4NMR: H3 proton appears as a singlet (isolated).[1]
3-Acetylisonicotinic Acid (Isomer) Acetyl @ C3, Carboxyl @ C4NMR: H2 proton appears as a singlet (deshielded by N).
2-Acetylnicotinic Acid (Isomer) Acetyl @ C2, Carboxyl @ C3HPLC: Different pKa alters retention time in pH-controlled buffers.
Isonicotinic Acid (Precursor) Carboxyl @ C4, No AcetylHPLC: Significantly more polar; elutes earlier in RP, later in HILIC.

Comparative Analysis of Methods

The following table contrasts the three primary methodologies for assessing purity.

FeatureMethod A: HILIC (Recommended) Method B: Ion-Pairing RP-HPLC Method C: 1H-NMR
Principle Hydrophilic InteractionHydrophobic Interaction (Modified)Nuclear Magnetic Resonance
Isomer Resolution High (Separates based on polar surface area)Moderate (Requires careful pH tuning)Absolute (Structural proof)
Sensitivity (LOD) High (compatible with MS)Moderate (UV detection limits)Low (~0.5-1% impurity limit)
Throughput High (10-15 min run)Medium (Equilibration required)Low (Sample prep intensive)
Primary Use Routine QC & Impurity QuantificationAlternative QC (if HILIC unavailable)Reference Standard Qualification

Experimental Protocols

Method A: Hydrophilic Interaction Liquid Chromatography (HILIC)

Best for: Routine purity profiling and separating highly polar acid precursors.

Rationale: HILIC retains polar compounds using a water-rich layer on a polar stationary phase.[2] Acetylisonicotinic acid (less polar than isonicotinic acid due to the acetyl group masking the ring nitrogen's basicity) will elute before the unreacted isonicotinic acid precursor, providing excellent band spacing.

Protocol:

  • Column: Amide-bonded or Zwitterionic HILIC column (e.g., TSKgel Amide-80 or equivalent), 150 x 4.6 mm, 3 µm.

  • Mobile Phase:

    • A: 10 mM Ammonium Acetate in Water (pH 5.8 adjusted with acetic acid).

    • B: Acetonitrile (LC-MS Grade).

  • Isocratic Elution: 85% B / 15% A.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 30°C.

  • Detection: UV @ 260 nm (Pyridine π-π* transition).

  • Sample Diluent: 90:10 Acetonitrile:Water (Crucial: sample must be in high organic solvent to prevent peak distortion).

Expected Result:

  • Target (2-Acetylisonicotinic acid): Retention time ~4–6 min.

  • Impurity (Isonicotinic acid): Retention time ~8–10 min (Stronger retention due to higher polarity).

Method B: Ion-Pairing Reversed-Phase HPLC

Best for: Labs restricted to C18 columns.

Rationale: Standard C18 columns fail to retain pyridine acids (they elute at the void volume). Adding an ion-pairing agent (Sodium Octanesulfonate) increases retention by forming a neutral complex with the protonated pyridine nitrogen.

Protocol:

  • Column: C18 End-capped (e.g., Zorbax Eclipse Plus), 250 x 4.6 mm, 5 µm.

  • Mobile Phase:

    • Buffer: 20 mM Potassium Phosphate (pH 2.5) + 5 mM Sodium 1-Octanesulfonate.

    • Solvent: Methanol.

    • Ratio: 80:20 (Buffer:Methanol).[3]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm.

Critical Caution: Ion-pairing agents permanently modify C18 columns. Dedicate a specific column to this assay to avoid ghost peaks in other projects.

Method C: Structural Confirmation via 1H-NMR

Best for: Validating the specific isomer (2-acetyl vs. 3-acetyl) during method development.

Rationale: Mass spectrometry cannot easily distinguish the 2-acetyl and 3-acetyl isomers (same mass). NMR distinguishes them based on the splitting pattern of the aromatic protons.[4]

Protocol:

  • Solvent: DMSO-d6 (prevents exchange of carboxylic proton).

  • Frequency: 400 MHz or higher.

  • Key Diagnostic Signals (Predicted):

Target: 2-Acetylisonicotinic Acid

  • H3 Proton: Appears as a Singlet ~8.2–8.4 ppm. (Isolated between the C2-Acetyl and C4-Carboxyl; no adjacent protons).

  • H5 & H6 Protons: Appear as two Doublets (coupling J ~5 Hz).

Impurity: 3-Acetylisonicotinic Acid

  • H2 Proton: Appears as a Singlet ~9.0+ ppm. (Deshielded significantly by the ring Nitrogen and the C3-Acetyl).

  • H5 & H6 Protons: Appear as Doublets.

Decision Rule: If the aromatic region shows two singlets (one major, one minor), the sample is contaminated with the regioisomer.

Visual Analysis Workflows

Figure 1: Analytical Decision Matrix

This flowchart guides the selection of the appropriate method based on the stage of drug development.

AnalysisPath Start Sample: Acetylisonicotinic Acid Goal Define Objective Start->Goal Route1 Routine QC / Quantification Goal->Route1 Purity % Route2 Structural ID / Isomer Validation Goal->Route2 Identity MethodA HILIC (Method A) High Polarity Retention Route1->MethodA Preferred MethodB Ion-Pair RP-HPLC (Method B) Standard Equipment Route1->MethodB Alternative MethodC 1H-NMR (Method C) Regioisomer Proof Route2->MethodC Mandatory

Caption: Decision matrix for selecting HILIC (Quantification) vs. NMR (Identification).

Figure 2: Isomer Differentiation Logic

Visualizing how NMR distinguishes the target from its closest impurity.

IsomerLogic Target Target: 2-Acetylisonicotinic Acid Structure: 2-Ac, 4-COOH Key Feature: H3 is Isolated NMR_Signal 1H-NMR Spectrum Analysis Target->NMR_Signal Impurity Impurity: 3-Acetylisonicotinic Acid Structure: 3-Ac, 4-COOH Key Feature: H2 is Isolated Impurity->NMR_Signal Result_Target Singlet @ ~8.3 ppm (H3) Doublet @ ~8.8 ppm (H6) NMR_Signal->Result_Target Major Peak Result_Impurity Singlet @ ~9.2 ppm (H2) (Highly Deshielded) NMR_Signal->Result_Impurity Minor Peak (Contaminant)

Caption: NMR logic distinguishing the H3 proton (Target) from the H2 proton (Impurity).

References

  • Jandera, P. (2011). "Stationary and mobile phases in hydrophilic interaction chromatography: a review." Analytica Chimica Acta.

  • Sigma-Aldrich. (2023). "Separation of Pyridine Carboxylic Acid Isomers on HILIC Columns." Application Note.

  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. (Principles of Pyridine Proton Splitting).

Sources

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